Tricreatine citrate
Description
Properties
Molecular Formula |
C18H35N9O13 |
|---|---|
Molecular Weight |
585.5 g/mol |
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.3C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*2H2,1H3,(H3,5,6)(H,8,9) |
InChI Key |
ZRJUVYJRIFZJHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tricreatine Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tricreatine citrate (B86180), a salt composed of three creatine (B1669601) molecules and one citric acid molecule. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties and analytical methodologies related to this compound.
Introduction
Creatine is a naturally occurring nitrogenous organic acid that plays a crucial role in cellular energy homeostasis, primarily in muscle and brain tissue. It facilitates the recycling of adenosine (B11128) triphosphate (ATP) through the phosphocreatine (B42189) system.[1] Tricreatine citrate is a salt form of creatine that is synthesized to potentially enhance solubility and stability compared to creatine monohydrate. This guide details a reproducible synthesis method and a suite of analytical techniques for the thorough characterization of the resulting compound.
Synthesis of this compound
The synthesis of this compound involves the reaction of creatine monohydrate with anhydrous citric acid in a 3:1 molar ratio in an anhydrous methanol (B129727) solvent.
Experimental Protocol
Materials:
-
Creatine Monohydrate
-
Anhydrous Citric Acid
-
Anhydrous Methanol
Equipment:
-
Glass reactor with stirring mechanism
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure: [2]
-
Charge a clean reactor with 5 liters of anhydrous methanol.
-
With continuous stirring, add 500 grams (2.6 moles) of anhydrous citric acid to the methanol.
-
Stir the resulting mixture for 30 minutes to ensure complete dissolution of the citric acid.
-
Add 1163 grams (7.8 moles) of creatine monohydrate to the citric acid/methanol mixture.
-
Continue stirring the mixture for approximately four hours at ambient temperature.
-
After the reaction period, filter the resulting solid product.
-
Wash the filtered product with anhydrous methanol to remove any unreacted starting materials or byproducts.
-
Dry the final product in an oven at a controlled temperature.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₅N₉O₁₃ | [3] |
| Molecular Weight | 585.5 g/mol | [3] |
| Appearance | White crystalline powder | |
| Melting Point | Approximately 154 °C | [2] |
| Creatine Content | Approximately 67.2% | [2] |
Experimental Protocols for Characterization
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the presence of both creatine and citrate moieties and their stoichiometric ratio.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Program: Standard proton acquisition.
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0-12 ppm
-
-
Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
-
Creatine:
-
~3.0 ppm (singlet, 3H, -N-CH₃)
-
~3.8 ppm (singlet, 2H, -CH₂-COOH)
-
-
Citric Acid:
-
~2.5-2.7 ppm (doublet of doublets, 4H, -CH₂- of citrate)
-
-
3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Instrumentation: FTIR Spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of this compound with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.[4]
-
FTIR Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
Creatine:
-
~3300-3100 (N-H stretching)
-
~1680-1640 (C=O stretching of carboxylic acid and C=N stretching of guanidinium (B1211019) group)
-
-
Citric Acid:
-
~3500-3200 (O-H stretching of hydroxyl and carboxylic acid groups)
-
~1730-1700 (C=O stretching of carboxylic acid)
-
-
3.2.3 High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify the creatine content.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with a mixture of 95% aqueous buffer (e.g., 20 mM potassium phosphate (B84403), pH 3.0) and 5% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards of creatine monohydrate.
3.2.4 Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the this compound ion pair and its constituent components.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Expected m/z Values:
-
Creatine: [M+H]⁺ = 132.08
-
Citric Acid (in negative mode): [M-H]⁻ = 191.02
-
Biological Context: The Phosphocreatine Energy Shuttle
While specific signaling pathways for this compound are not distinctly characterized from other forms of creatine, its biological action is understood through the well-established phosphocreatine energy shuttle. This system is vital for maintaining ATP homeostasis in cells with high and fluctuating energy demands.
Mechanism of Action
Creatine is taken up by cells and phosphorylated by creatine kinase (CK) to form phosphocreatine. This high-energy phosphate compound acts as a temporal and spatial energy buffer.[7] In the mitochondria, mitochondrial CK (mtCK) utilizes newly synthesized ATP to produce phosphocreatine. Phosphocreatine then diffuses to sites of high energy consumption, such as the myofibrils in muscle cells, where cytosolic CK transfers the phosphate group back to ADP to rapidly regenerate ATP.[8]
Creatine and AMPK Signaling
Creatine metabolism is also linked to the AMP-activated protein kinase (AMPK) signaling pathway, a master regulator of cellular energy homeostasis.[9] An increased phosphocreatine/creatine ratio can inhibit AMPK activation, while a decrease can lead to its activation.[10] Activated AMPK stimulates catabolic pathways that generate ATP and inhibits anabolic pathways that consume ATP, thereby restoring cellular energy balance.[11]
Signaling Pathway Diagram
Caption: The Phosphocreatine Energy Shuttle.
Conclusion
This technical guide provides a foundational framework for the synthesis and comprehensive characterization of this compound. The detailed protocols for synthesis and analytical characterization using NMR, FTIR, HPLC, and MS offer a robust methodology for researchers. The elucidation of its role within the context of the phosphocreatine energy shuttle provides the necessary biological framework for further investigation into its potential applications in drug development and nutritional science.
References
- 1. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]
- 3. Dilute-and-Shoot HPLC-UV Method for Determination of Urinary Creatinine as a Normalization Tool in Mycotoxin Biomonitoring in Pigs [mdpi.com]
- 4. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 5. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. The creatine phosphate energy shuttle--the molecular asymmetry of a "pool" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the In Vitro Mechanism of Action of Tricreatine Citrate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental research on the in vitro mechanism of action of tricreatine citrate (B86180) is notably scarce in publicly available scientific literature. This guide synthesizes the well-documented in vitro effects of creatine (B1669601) and the known cellular roles of citrate to build a comprehensive theoretical framework for the mechanism of action of tricreatine citrate. The signaling pathways, experimental protocols, and quantitative data presented are primarily derived from studies on creatine monohydrate and are extrapolated to the creatine moiety of this compound.
Executive Summary
This compound is a salt composed of three creatine molecules bound to one citrate molecule. Its primary advantage over the more common creatine monohydrate is its enhanced aqueous solubility. While specific in vitro studies on this compound are lacking, its mechanism of action at the cellular level can be understood by examining its constituent components: creatine and citrate.
-
Creatine Moiety: The creatine component is expected to follow the established mechanisms of creatine action. Once dissociated, creatine is transported into the cell via the SLC6A8 transporter. Intracellularly, it participates in the phosphocreatine (B42189) (PCr) system, acting as a temporal and spatial energy buffer by regenerating adenosine (B11128) triphosphate (ATP). This enhanced energy homeostasis influences key cellular processes, including:
-
Muscle Cell Differentiation (Myogenesis): Creatine promotes the differentiation of myoblasts into myotubes, enhances the expression of muscle-specific proteins, and increases myonuclei formation.
-
Modulation of Anabolic Signaling: Creatine has been shown to activate the Akt/mTOR signaling pathway, a central regulator of protein synthesis and cell growth.
-
Regulation of Catabolic Signaling: Creatine can influence the AMP-activated protein kinase (AMPK) pathway, a master sensor of cellular energy status.
-
-
Citrate Moiety: Citrate is a key metabolic intermediate. Extracellular citrate can be taken up by cells through plasma membrane transporters. Cytosolic citrate serves as a primary substrate for the synthesis of fatty acids and provides acetyl-CoA. It is also a central component of the mitochondrial tricarboxylic acid (TCA) cycle, which is fundamental for cellular respiration and ATP production.
This guide will provide a detailed overview of these mechanisms, supported by quantitative data from relevant studies, detailed experimental protocols, and visualizations of the key pathways involved.
Physicochemical Properties and Cellular Availability
The principal difference between this compound and creatine monohydrate relevant to in vitro work is solubility. Adding this compound to water yields an acidic pH, which significantly increases its solubility compared to the neutral pH and lower solubility of creatine monohydrate. In a cell culture medium, this enhanced solubility could theoretically lead to a more rapid and uniform availability of creatine molecules to the cell surface transporters.
The Creatine Component: Mechanism of Action
Cellular Uptake and the Phosphocreatine System
The action of creatine begins with its transport into the cell.
Creatine is actively transported into cells against a concentration gradient by the sodium- and chloride-dependent creatine transporter (CRT), also known as SLC6A8 .[1][2] The activity of this transporter is crucial for maintaining the high intracellular creatine concentrations necessary for its function.
Once inside the cell, creatine is phosphorylated by creatine kinase (CK) to form phosphocreatine (PCr).[2] This reaction is reversible and forms the core of the PCr energy shuttle.[3][4]
-
At sites of ATP production (Mitochondria): Mitochondrial CK (mtCK) uses ATP generated from oxidative phosphorylation to convert creatine to PCr. This traps the high-energy phosphate (B84403) bond.
-
Diffusion: PCr, being a smaller molecule than ATP, diffuses through the cytosol to sites of high-energy demand.
-
At sites of ATP consumption (e.g., Myofibrils, Ion Pumps): Cytosolic CK isoforms (e.g., MM-CK in muscle) use PCr to rapidly re-phosphorylate ADP back to ATP, providing immediate energy for cellular work.[4]
This shuttle system ensures that ATP levels are buffered and energy is efficiently transported from production sites to consumption sites.
Impact on Myogenesis
In vitro studies using myoblast cell lines (e.g., C2C12) have consistently shown that creatine supplementation promotes muscle cell differentiation.
-
Enhanced Fusion and Myotube Formation: Creatine treatment increases the fusion of myoblasts to form multinucleated myotubes.
-
Upregulation of Muscle-Specific Proteins: It enhances the expression of key structural and contractile proteins such as myosin heavy chain (MHC) and troponin.
This pro-myogenic effect is linked to the activation of critical signaling pathways.
Modulation of Anabolic Signaling: The Akt/mTOR Pathway
The Akt/mechanistic target of rapamycin (B549165) (mTOR) pathway is a master regulator of cell growth and protein synthesis. In vitro evidence indicates that creatine can stimulate this pathway.
-
Activation of Akt and Downstream Targets: Creatine treatment has been shown to increase the phosphorylation (activation) of Akt and its downstream targets, such as p70S6K.
-
Increased Protein Synthesis: The activation of mTOR signaling leads to a measurable increase in the rate of protein synthesis in cultured myoblasts.
Modulation of Energy Sensing: The AMPK Pathway
AMPK is a cellular energy sensor activated by a high AMP:ATP ratio (i.e., low energy state). The relationship between creatine and AMPK is complex.
-
Indirect Inhibition: By maintaining a high ATP/ADP ratio via the PCr shuttle, creatine can help prevent the activation of AMPK, thereby suppressing catabolic processes during energy-replete states.
-
Regulation of Creatine Transporter (CRT): In some cell types, such as kidney epithelial cells, AMPK activation has been shown to inhibit CRT activity, potentially as a mechanism to reduce energy expenditure on transport processes during metabolic stress. Conversely, in cardiomyocytes, AMPK activation appears to enhance creatine transport. This suggests a cell-type-specific regulatory mechanism.
The Citrate Component: Mechanism of Action
Cellular Uptake and Metabolism
Extracellular citrate can be transported into cells via specific transporters, such as the plasma membrane citrate transporter (pmCiC) and the sodium-dependent citrate transporter (NaCT). Once in the cytoplasm, citrate is a pivotal metabolic node.
-
Fuel for Biosynthesis: ATP-citrate lyase (ACLY) cleaves cytosolic citrate into acetyl-CoA and oxaloacetate. The acetyl-CoA is the primary building block for the de novo synthesis of fatty acids and cholesterol.
-
Entry into the TCA Cycle: Citrate can be transported into the mitochondria to enter the TCA (Krebs) cycle, where it is oxidized to generate reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation for ATP production.
Integrated Hypothesis for this compound
Based on the functions of its individual components, the in vitro mechanism of this compound can be hypothesized as a dual-action effect:
-
Enhanced Energy Status and Anabolism (Creatine-driven): Upon dissociation, the creatine molecules are transported into the cell, bolstering the phosphocreatine energy shuttle. This leads to improved ATP buffering, which supports energy-intensive processes like myoblast differentiation and protein synthesis, the latter being further amplified by the activation of the Akt/mTOR pathway.
-
Metabolic Substrate Provision (Citrate-driven): The citrate molecules are transported into the cell, providing a direct source of cytosolic acetyl-CoA for biosynthesis and supplementing the mitochondrial TCA cycle. In high-growth states, such as myoblast differentiation, where there is a high demand for both energy (ATP) and biosynthetic precursors (lipids for membranes), the simultaneous provision of both creatine and citrate could be metabolically advantageous.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on the effects of creatine.
Table 1: Effect of Creatine on Myogenic C2C12 Cell Differentiation
| Parameter Measured | Creatine Concentration | Result | Reference |
|---|---|---|---|
| Myofibrillar Protein Synthesis | 5 mM | +50% (P < 0.01) | Deldicque L, et al. (2007) |
| Sarcoplasmic Protein Synthesis | 5 mM | +20% (P < 0.05) | Deldicque L, et al. (2007) |
| Nuclei per Myotube | 5 mM | +40% (P < 0.001) | Deldicque L, et al. (2007) |
| Myosin Heavy Chain II Expression | 5 mM | +1300% (P < 0.001) | Deldicque L, et al. (2007) |
Table 2: Effect of Creatine on Anabolic Signaling in C2C12 Cells
| Phosphorylated Protein | Creatine Concentration | Result (vs. Control) | Reference |
|---|---|---|---|
| Akt/PKB | 5 mM | +60% (P < 0.001) | Deldicque L, et al. (2007) |
| p70S6K | 5 mM | +50% (P < 0.001) | Deldicque L, et al. (2007) |
| p38 (at 96h) | 5 mM | +70% (P < 0.05) | Deldicque L, et al. (2007) |
Experimental Protocols
The following are summarized protocols from literature for studying the in vitro effects of creatine. These can serve as a template for designing experiments with this compound.
Cell Culture and Differentiation
-
Cell Line: C2C12 murine myoblasts.
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Protocol:
-
Plate C2C12 cells and grow to ~80-90% confluency in GM.
-
Induce differentiation by switching to Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS).
-
Treat cells with the desired concentration of creatine (or this compound) dissolved in DM. Replace medium with fresh treatment every 24-48 hours.
-
Monitor differentiation over several days (typically 4-6 days) by observing myotube formation.
-
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total and phosphorylated forms of proteins of interest (e.g., p-Akt, total-Akt, p-p70S6K).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.
Creatine Uptake Assay
-
Cell Plating: Plate cells in multi-well plates and grow to confluency.
-
Pre-incubation: Wash cells with a transport buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Uptake: Incubate cells for a defined period (e.g., 5-30 minutes) at 37°C with transport buffer containing a known concentration of [¹⁴C]-creatine.
-
Termination: Stop the uptake by rapidly washing the cells multiple times with ice-cold transport buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
Normalization: Normalize the counts to the protein content of each well to determine the rate of uptake (e.g., in nmol/mg protein/min).
Conclusion
While direct in vitro data for this compound is not yet available, a robust mechanistic hypothesis can be formulated based on the extensive research into its components. The creatine moiety is expected to enhance the cellular energy state via the phosphocreatine shuttle and promote anabolism through the Akt/mTOR pathway. The citrate moiety can serve as a valuable metabolic substrate for both energy production in the TCA cycle and for the synthesis of essential macromolecules. The superior solubility of this compound may offer practical advantages in in vitro experimental design by ensuring complete and rapid dissolution in aqueous culture media. Future in vitro studies are essential to directly validate this proposed dual-action mechanism and to quantify the specific effects of this compound on cellular metabolism, signaling, and differentiation compared to other creatine forms.
References
molecular formula and weight of tricreatine citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tricreatine citrate (B86180), a salt form of the popular ergogenic aid, creatine (B1669601). The information presented herein is intended for a scientific audience and focuses on the molecular characteristics, manufacturing, and analytical methodologies related to this compound.
Molecular Profile
Tricreatine citrate is a chemical compound in which three creatine molecules are ionically bonded to one molecule of citric acid.[1] This salt is produced to potentially enhance the solubility and absorption of creatine, although research indicates that its bioavailability is comparable to the more extensively studied creatine monohydrate.[2][3]
Chemical and Physical Properties
The fundamental molecular and physical properties of this compound are summarized in the table below. This data is essential for researchers in designing experimental protocols and for professionals in drug development for formulation purposes.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₅N₉O₁₃ | [3][4][5] |
| Molecular Weight | 585.5 g/mol | [4] |
| Alternate Molecular Weight | 585.52 g/mol , 585.523 g/mol | [3][5][6] |
| Synonyms | This compound | [3][4][6] |
| CAS Number | 177024-62-3 | [2] |
| Appearance | White powder | [6][7] |
| Melting Point | Approximately 154°C | [1] |
| Creatine Content (by weight) | Approximately 67.2% | [1] |
Quantitative Analysis: A Comparative Look
While numerous forms of creatine have been developed, creatine monohydrate remains the most studied. The following table presents comparative data on the pharmacokinetics of this compound versus creatine monohydrate and creatine pyruvate (B1213749) from a key study by Jäger and colleagues.
| Parameter | Creatine Monohydrate (CrM) | This compound (CC) | Creatine Pyruvate (CPY) | References |
| Dosage (equimolar to 5g CrM) | 5 g | 6.7 g | 7.7 g | [8] |
| Peak Plasma Creatine (µmol/L) | 761.9 ± 107.7 | 855.3 ± 165.1 | 972.2 ± 184.1 | [8] |
| Area Under the Curve (AUC) (mM/h) | 2384 ± 376.5 | 2627 ± 506.8 | 2985 ± 540.6 | [8] |
| Solubility in Water | Low | Higher than CrM | Higher than CrM | [4][8] |
Note: While peak concentrations were higher with creatine pyruvate, the area under the curve (AUC) values, which represent total absorption over time, did not significantly differ among the three forms. This suggests that this compound is a bioavailable source of creatine, comparable to creatine monohydrate.[3][8]
Experimental Protocols
This section details methodologies for the synthesis of this compound and a protocol for a human pharmacokinetic study, providing a framework for replication and further investigation.
Synthesis of this compound
The following protocol is adapted from a patented manufacturing process.[1]
Materials:
-
Anhydrous methanol (B129727)
-
Anhydrous citric acid
-
Creatine monohydrate
-
Reaction vessel with stirring capability
-
Filtration apparatus
Procedure:
-
Charge a clean reactor with 5 liters of anhydrous methanol.
-
With continuous stirring, add 500 grams (2.6 moles) of anhydrous citric acid to the methanol.
-
Stir the resulting mixture for 30 minutes.
-
Add 1,163 grams (7.8 moles) of creatine monohydrate to the citric acid/methanol mixture.
-
Continue to stir the mixture for approximately four hours.
-
After the four-hour reaction time, filter the product from the mixture.
-
Wash the filtered product with methanol to remove any unreacted starting materials or byproducts.
-
Dry the finished product.
Human Pharmacokinetic Study Protocol
The following is a summarized protocol based on the study by Jäger et al. (2007) for comparing plasma creatine concentrations after oral administration of different creatine forms.[3]
Study Design:
-
A balanced cross-over design is utilized, where each subject serves as their own control.
-
Subjects ingest single, isomolar (B1166829) doses of creatine monohydrate, this compound, and creatine pyruvate on separate occasions.
Procedure:
-
Recruit healthy male and female subjects.
-
On separate days, and after an overnight fast, subjects ingest a single dose of one of the three creatine forms (e.g., 4.4 g of creatine in the form of creatine monohydrate, this compound, or creatine pyruvate).[3]
-
Collect blood samples at baseline (pre-ingestion) and at regular intervals post-ingestion (e.g., 30, 60, 90, 120, 180, 240, 360, and 480 minutes).
-
Analyze plasma samples for creatine concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters, including peak plasma concentration (Cmax) and area under the curve (AUC).
-
Perform statistical analysis to compare the pharmacokinetic profiles of the different creatine forms.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for all forms of creatine, including this compound, is to increase the intramuscular pool of phosphocreatine, which is crucial for the rapid regeneration of adenosine (B11128) triphosphate (ATP) during high-intensity exercise.
Creatine Metabolism and Energy Production
The following diagram illustrates the fundamental role of creatine in cellular energy metabolism.
Caption: Role of creatine in cellular energy homeostasis.
Experimental Workflow: Pharmacokinetic Analysis
The logical flow for conducting a pharmacokinetic study of this compound is depicted below.
Caption: Workflow for pharmacokinetic analysis.
References
- 1. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Evaluation of a Single 5-Gram Bolus of Creatine Monohydrate Versus Two Other Creatine-Containing Investigational Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cardiffsportsnutrition.co.uk [cardiffsportsnutrition.co.uk]
- 5. US6211407B1 - Dicreatine citrate and this compound and method of making same - Google Patents [patents.google.com]
- 6. Creatine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
tricreatine citrate CAS number and registry information
An In-depth Technical Guide to Tricreatine Citrate (B86180)
This technical guide provides a comprehensive overview of tricreatine citrate, including its chemical identity, physical properties, synthesis, and analytical methodologies. It is intended for researchers, scientists, and professionals in drug development and nutritional science.
Registry Information and Chemical Properties
This compound is a salt composed of three creatine (B1669601) molecules and one citric acid molecule.[1] This combination aims to enhance the stability and solubility of creatine.
| Identifier | Value | Source |
| Chemical Name | This compound | [2][3] |
| CAS Number | 177024-62-3 | [2][4] |
| Alternate CAS | 440632-86-0 | [4] |
| Molecular Formula | C₁₈H₃₅N₉O₁₃ | [3][5] |
| Molecular Weight | 585.52 g/mol | [5][6] |
| IUPAC Name | tris(2-[carbamimidoyl(methyl)amino]acetic acid);2-hydroxypropane-1,2,3-tricarboxylic acid | [5] |
| Appearance | White Powder | [6] |
| Melting Point | Approx. 154 °C | [1] |
| Creatine Content | Approx. 67.2% (wt.) | [1] |
Synthesis of this compound
This compound can be synthesized by reacting creatine monohydrate with citric acid. The molar ratio is crucial for the formation of the tri-creatine salt rather than di-creatine or mono-creatine forms.[1]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from a patented method for producing this compound.[1]
-
Reactor Setup: Charge a clean reactor with 5 liters of anhydrous methanol (B129727).
-
Citric Acid Dissolution: With continuous stirring, add 500 grams (2.6 moles) of anhydrous citric acid to the methanol. Stir the resulting mixture for 30 minutes.
-
Creatine Addition: Add 1,163 grams (7.8 moles) of creatine monohydrate to the citric acid/methanol mixture. The molar ratio of creatine to citric acid is approximately 3:1.
-
Reaction: Stir the mixture for approximately four hours at ambient temperature.
-
Product Isolation: After the reaction period, filter the resulting solid product from the reaction mixture.
-
Washing: Wash the filtered product with methanol to remove any unreacted starting materials or byproducts.
-
Drying: Dry the final product to yield this compound.
Analytical Methodology
A simple and sensitive Liquid Chromatography (LC) method with UV detection has been developed for the simultaneous determination of creatine and its degradation product, creatinine (B1669602), in supplement formulations.[7]
Experimental Protocol: LC-UV Analysis
This protocol outlines a method for quantifying creatine in various formulations.[7][8]
-
Chromatographic System: Utilize an LC system equipped with a pump, system controller, and a UV detector.
-
Column: Employ a Betabasic C-18 column (250 x 4.6 mm) at ambient temperature.
-
Mobile Phase: Prepare a mobile phase consisting of 0.045 M ammonium (B1175870) sulfate (B86663) in water.
-
Flow Rate: Maintain a constant flow rate of 0.75 ml/min.
-
Detection: Monitor the column effluent at a wavelength of 205 nm.
-
Internal Standard (IS): Use 4-(2-Aminoethyl)benzene sulfonamide as the internal standard.
-
Calibration: Construct standard curves over a concentration range of 1-100 µg/ml for creatine. The method is linear within this range.
-
Analysis: Inject the sample and integrate the peak areas for creatine and the internal standard to determine the concentration. The total chromatographic run time is typically less than 7 minutes.
Physiological Role and Mechanism of Action
Creatine plays a critical role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[9][10] Its primary function is to act as a temporal and spatial energy buffer through the phosphocreatine (B42189) (PCr) system.[10]
During periods of high energy demand (e.g., intense muscle contraction), the enzyme creatine kinase (CK) catalyzes the transfer of a phosphate (B84403) group from phosphocreatine to ADP, rapidly regenerating ATP. This process maintains the ATP/ADP ratio, providing immediate energy and delaying fatigue.[10]
References
- 1. US6211407B1 - Dicreatine citrate and this compound and method of making same - Google Patents [patents.google.com]
- 2. parchem.com [parchem.com]
- 3. This compound [chemicalbook.com]
- 4. CREATINE CITRATE | 177024-62-3 [chemnet.com]
- 5. This compound | C18H35N9O13 | CID 9960045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acrossbiotech.com [acrossbiotech.com]
- 7. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Creatine - Wikipedia [en.wikipedia.org]
The Solubility Profile of Tricreatine Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tricreatine citrate (B86180), a popular creatine (B1669601) salt utilized in dietary supplements and under investigation for various therapeutic applications. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination and synthesis, and presents logical workflows through diagrams as requested.
Executive Summary
Quantitative Solubility Data
The solubility of tricreatine citrate is a critical parameter for its formulation and delivery. The available quantitative data is summarized below.
Table 1: Solubility of this compound and Related Compounds in Water
| Compound | Solvent | Temperature (°C) | Solubility (g/L) | pH of Saturated Solution |
| This compound | Water | 20 | 29 | 3.2 |
| Creatine Monohydrate | Water | 20 | 14 | 7.0 |
| Creatine Pyruvate | Water | 20 | 54 | 2.6 |
Source:[1]
As the data indicates, this compound's solubility in water at 20°C is approximately twice that of creatine monohydrate[1]. This is a significant advantage for the development of aqueous-based formulations. It is important to note that the solubility of creatine compounds is generally temperature-dependent; however, specific data for this compound at varying temperatures is not currently available in the literature.
Solubility in Other Solvents
A comprehensive search of scientific literature and patent databases did not yield specific quantitative solubility data for this compound in ethanol (B145695), glycerol, or propylene (B89431) glycol. Creatine monohydrate is known to be insoluble in ethanol and ether. While propylene glycol has been used as a vehicle for creatine supplements to enhance bioavailability, explicit solubility values for this compound in this solvent are not published. Therefore, experimental determination of solubility in these solvents is recommended using the protocols outlined in this guide.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of solubility and for the synthesis of this compound.
Protocol for Solubility Determination: Shake-Flask Method with HPLC Quantification
This protocol describes a standard method for determining the equilibrium solubility of this compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, ethanol, glycerol, propylene glycol)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
0.45 µm syringe filters
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., 10 mmol/L sodium dihydrogen phosphate, pH adjusted)
-
Creatine standard for calibration
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, cease agitation and allow the suspension to settle.
-
Centrifuge the suspension to pellet the excess undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
Quantify the concentration of dissolved this compound in the diluted sample using a validated HPLC method with a creatine standard curve.
-
Calculate the solubility based on the HPLC quantification and the dilution factor. Express the result in g/L or mol/L.
Protocol for Synthesis of this compound
This protocol is adapted from patented methods for the synthesis of this compound[2].
Objective: To synthesize this compound from creatine monohydrate and citric acid.
Materials:
-
Creatine Monohydrate
-
Anhydrous Citric Acid
-
Anhydrous Methanol (B129727)
-
Reaction vessel with stirring capability
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
In a clean, dry reaction vessel, add a measured volume of anhydrous methanol.
-
With continuous stirring, slowly add a molar equivalent of anhydrous citric acid to the methanol. Stir the mixture until the citric acid is fully dissolved or a uniform suspension is formed (approximately 30 minutes).
-
Gradually add three molar equivalents of creatine monohydrate to the citric acid/methanol mixture.
-
Continue to stir the reaction mixture at room temperature for approximately four hours.
-
After the reaction period, filter the resulting solid product from the reaction mixture using a filtration apparatus.
-
Wash the filtered product with a small amount of cold, anhydrous methanol to remove any unreacted starting materials or byproducts.
-
Dry the final product in a drying oven at a controlled temperature (e.g., 45-50°C) until a constant weight is achieved.
-
The final product is this compound. Characterization can be performed using techniques such as melting point determination, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Solubility Determination.
Caption: Workflow for this compound Synthesis.
References
The Stability of Tricreatine Citrate Under Various pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricreatine citrate (B86180), a salt of creatine (B1669601), is utilized in various formulations within the pharmaceutical and nutraceutical industries. Its stability in aqueous solutions is a critical parameter influencing its efficacy and shelf-life. This technical guide provides an in-depth analysis of the stability of tricreatine citrate under various pH conditions. While specific quantitative stability data for this compound across a broad pH range is limited in publicly available literature, the well-documented pH-dependent degradation of creatine serves as a primary model. This guide synthesizes the known stability profile of creatine, presents relevant quantitative data, details experimental protocols for stability assessment, and provides visualizations of key chemical and procedural pathways.
Introduction: The Chemistry of Creatine and its Salts
Creatine is a naturally occurring compound that plays a vital role in cellular energy metabolism. In aqueous solutions, creatine is susceptible to a non-enzymatic intramolecular cyclization, leading to the formation of its inactive byproduct, creatinine (B1669602).[1] This degradation process is significantly influenced by both pH and temperature.[1]
This compound is a salt formed between three molecules of creatine and one molecule of citric acid. A saturated solution of this compound in water exhibits an acidic pH of 3.2.[1] While this acidic nature enhances its solubility compared to creatine monohydrate, it also places it in a pH range where creatine degradation is known to be significant.[1][2]
The pH-Dependent Degradation of Creatine
The conversion of creatine to creatinine is a first-order reaction, meaning the rate of degradation is directly proportional to the concentration of creatine.[3] The rate of this conversion is highly dependent on the hydrogen ion concentration (pH) of the solution.
-
Acidic Conditions (pH 2.5 - 6.5): In this range, the degradation of creatine is accelerated. The lower the pH, the faster the rate of conversion to creatinine.[1] A saturated solution of this compound naturally falls within this unstable range.[1]
-
Highly Acidic Conditions (pH < 2.5): At very low pH values, the amide function of the creatine molecule becomes protonated. This protonation prevents the intramolecular cyclization, thereby significantly slowing down or even halting the degradation process.[1]
-
Neutral to Slightly Alkaline Conditions (pH 6.5 - 7.5): Creatine is relatively stable in neutral pH solutions.[1]
-
Highly Alkaline Conditions: At very high pH levels, the acid group of the creatine molecule is deprotonated, which also hinders the intramolecular cyclization and slows the degradation process.[1]
Quantitative Stability Data
| pH | Percent Degradation after 3 Days at 25°C | Reference |
| 7.5 | Relatively Stable | [1] |
| 6.5 | Relatively Stable | [1] |
| 5.5 | 4% | [1] |
| 4.5 | 12% | [1] |
| 3.5 | 21% | [1] |
Experimental Protocols
The following is a detailed methodology for conducting a pH-dependent stability study of this compound.
Objective
To determine the degradation kinetics of this compound in aqueous solutions at various pH values.
Materials
-
This compound
-
Creatine and Creatinine analytical standards
-
Buffer solutions (e.g., HCl/KCl for pH 1-2, Citrate for pH 3-6, Phosphate for pH 7-8)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 HPLC column
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid or other mobile phase modifier
-
pH meter
-
Volumetric flasks and pipettes
-
Incubator or water bath
Sample Preparation
-
Prepare a stock solution of this compound of a known concentration in deionized water.
-
Prepare a series of buffer solutions spanning the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, and 8).
-
For each pH value, dilute the this compound stock solution with the corresponding buffer to a final desired concentration in triplicate.
-
Store the prepared solutions at a constant temperature (e.g., 25°C or 40°C for accelerated stability testing).
HPLC Analysis
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations for both creatine and creatinine. Inject these standards to generate a calibration curve for each analyte.
-
Sample Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each buffered this compound solution. Dilute the aliquot with the mobile phase and inject it into the HPLC system.
-
Data Analysis: Quantify the concentrations of creatine and creatinine in each sample by comparing their peak areas to the respective standard curves.
Kinetic Analysis
-
For each pH value, plot the natural logarithm of the creatine concentration versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be equal to the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.
Visualizations
Chemical Pathway
Caption: Intramolecular cyclization of creatine to creatinine.
Experimental Workflow
Caption: Experimental workflow for pH-dependent stability testing.
Conclusion
The stability of this compound in aqueous solutions is intrinsically linked to the pH-dependent stability of creatine itself. While this compound's acidic nature in solution enhances its solubility, it also places it in a pH range susceptible to accelerated degradation into creatinine. Understanding this stability profile is paramount for the formulation of effective and shelf-stable products. For optimal stability in aqueous formulations, it is recommended to either buffer the solution to a neutral pH or to utilize very low (<2.5) or high pH environments, though the latter may not be practical for many applications. The experimental protocol detailed herein provides a robust framework for researchers to quantitatively assess the stability of this compound and other creatine salts under various conditions.
References
Degradation Pathways of Tricreatine Citrate in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the degradation pathways of tricreatine citrate (B86180) in an aqueous solution. The stability of creatine (B1669601) compounds in solution is a critical factor in the development of liquid-based formulations and for ensuring the efficacy and safety of creatine supplements. This document summarizes the core chemical processes, quantitative data from stability studies, and detailed experimental protocols relevant to the analysis of tricreatine citrate degradation.
Core Degradation Pathway
In an aqueous solution, this compound is understood to undergo a two-step degradation process. The initial step involves the dissociation of the this compound complex, followed by the degradation of the liberated creatine molecules into creatinine (B1669602).
-
Step 1: Dissociation this compound, a salt composed of three creatine molecules and one citric acid molecule, first dissociates in water. This releases free creatine and citrate ions into the solution. This dissociation is a key step as it makes the creatine molecules available for subsequent degradation reactions.
-
Step 2: Intramolecular Cyclization of Creatine The primary degradation pathway for creatine in an aqueous environment is a non-enzymatic, intramolecular cyclization reaction. This process involves the nucleophilic attack of the nitrogen atom of the amino group on the carboxyl carbon. A molecule of water is eliminated, leading to the formation of the cyclic amide, creatinine.[1] This conversion is spontaneous and largely irreversible under typical conditions.
The rate of this degradation is highly dependent on the pH and temperature of the solution. Generally, a lower pH and higher temperature accelerate the conversion of creatine to creatinine.[1][2][3] Since a saturated solution of this compound has an acidic pH of approximately 3.2, this inherently creates an environment conducive to creatine degradation.[2][3]
Below is a diagram illustrating the proposed degradation pathway of this compound.
Quantitative Stability Data
The stability of creatine and its salts in solution has been the subject of various studies. While extensive quantitative data specifically for this compound is limited, the available information, along with data for related creatine compounds, provides valuable insights.
Table 1: Stability of this compound in Storage
| Compound | Temperature (°C) | Duration (days) | Creatinine Level (ppm) |
| This compound | 40 | 28 | 770 |
| Data sourced from Jäger et al. (2011) as cited in other reviews.[2][3] |
Table 2: Influence of pH on Creatine Degradation
This table illustrates the significant impact of pH on the stability of creatine in an aqueous solution at 25°C over three days. Given that this compound solutions are acidic, this data is highly relevant.
| pH | Degradation (%) |
| 5.5 | 4 |
| 4.5 | 12 |
| 3.5 | 21 |
| Adapted from Howard and Harris (1999).[2][3] |
Table 3: Stability of Di-creatine Citrate in Solution
Studies on the closely related di-creatine citrate also provide a useful proxy for understanding the stability of creatine citrate salts.
| Compound | Storage Condition | Duration (days) | Degradation (%) |
| Di-creatine Citrate | Room Temperature (25°C) | 45 | 90 |
| Di-creatine Citrate | Refrigerated (4°C) | 45 | 80 |
| Data from a study on effervescent formulations containing di-creatine citrate.[4][5][6] |
Experimental Protocols
The following section details a standard methodology for assessing the stability of creatine compounds in aqueous solutions, which is applicable to the study of this compound. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection, which allows for the simultaneous quantification of creatine and its main degradation product, creatinine.[1]
Protocol: HPLC Analysis of this compound Degradation
1. Objective: To quantify the concentration of this compound and its degradation product, creatinine, in an aqueous solution over time under controlled conditions (e.g., specific pH and temperature).
2. Materials:
-
This compound (high purity)
-
Creatinine standard (high purity)
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Phosphate (B84403) buffer components (e.g., monobasic and dibasic potassium phosphate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Volumetric flasks, pipettes, and autosampler vials
-
0.45 µm syringe filters
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 analytical column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
pH meter and temperature-controlled incubator or water bath.
4. Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in HPLC grade water or a suitable buffer solution.
-
Adjust the pH of the solution to the desired level using appropriate acids or bases.
-
Aliquots of this solution are then stored under different temperature conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw a sample from each storage condition.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Method:
-
Mobile Phase: An isocratic mobile phase is typically used, for example, a mixture of phosphate buffer and an organic solvent like methanol or acetonitrile. A common mobile phase could be 95:5 (v/v) 50mM potassium phosphate buffer (pH 6.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
6. Calibration:
-
Prepare a series of standard solutions of both creatine and creatinine of known concentrations.
-
Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration for each compound.
7. Data Analysis:
-
Identify and quantify the peaks for creatine and creatinine in the chromatograms of the this compound samples based on their retention times compared to the standards.
-
Use the calibration curves to determine the concentration of creatine and creatinine in each sample at each time point.
-
Calculate the percentage of degradation of this compound over time.
The following diagram illustrates the experimental workflow.
Conclusion
The degradation of this compound in aqueous solutions is primarily driven by the inherent instability of creatine in an acidic, aqueous environment. The compound first dissociates, and the liberated creatine then undergoes intramolecular cyclization to form creatinine. The rate of this degradation is significantly influenced by pH and temperature. For the development of stable, liquid-based formulations containing this compound, it is crucial to consider these factors. Buffering the solution to a more neutral pH or storing the product under refrigerated conditions can mitigate the degradation process. The use of validated analytical methods, such as the HPLC protocol detailed in this guide, is essential for accurately assessing the stability and shelf-life of such products.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 4. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]
tricreatine citrate vs creatine monohydrate fundamental differences
An In-depth Technical Guide to the Fundamental Differences Between Tricreatine Citrate (B86180) and Creatine (B1669601) Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Creatine is a cornerstone of supplementation for enhancing cellular energy metabolism, with creatine monohydrate long considered the gold standard due to extensive research supporting its bioavailability, safety, and efficacy.[1][2] Novel forms, such as tricreatine citrate, have been developed to improve physicochemical properties like solubility. This technical guide provides a detailed comparative analysis of this compound and creatine monohydrate, focusing on their fundamental differences in chemical structure, physicochemical properties, and pharmacokinetics. It includes detailed experimental protocols for comparative analysis and visualizes key metabolic pathways and workflows. The evidence indicates that while this compound offers superior aqueous solubility, it does not confer a significant advantage in terms of overall bioavailability or physiological mechanism of action compared to creatine monohydrate.
Physicochemical Properties
The primary differences between creatine monohydrate and this compound are rooted in their chemical structure, which dictates their respective physicochemical characteristics.
Molecular Structure and Composition
-
Creatine Monohydrate (CM): The most studied form of creatine, CM consists of one creatine molecule bound to one molecule of water.[3] It contains approximately 87.9% creatine by weight.[1][4]
-
This compound (TCC): This compound is a complex where three creatine molecules are associated with one molecule of citric acid.[1][4] Specifically, it is a complex of creatine citrate (a 1:1 salt) with two additional creatine molecules.[1][4] Due to the larger citric acid moiety, TCC has a lower creatine content by weight, approximately 66%.[4][5]
Caption: Molecular composition of Creatine Monohydrate vs. This compound.
Solubility and Stability
A significant marketing point for creatine salts is their enhanced solubility. This compound is considerably more soluble in water than creatine monohydrate. This is primarily because the citric acid moiety lowers the pH of the solution, which increases creatine's solubility.[1][4] A saturated solution of this compound yields a pH of 3.2, whereas creatine monohydrate in solution is neutral (pH ~7).[4]
However, this lower pH environment can negatively impact stability. Creatine can degrade into its inactive byproduct, creatinine (B1669602), through a non-enzymatic intramolecular cyclization. This degradation is accelerated at lower pH values (between 3-6) and higher temperatures.[1][6] One study noted that this compound resulted in significantly higher creatinine levels after 28 days of storage at 40°C compared to creatine monohydrate.[4]
| Property | Creatine Monohydrate | This compound | Reference(s) |
| % Creatine Content (w/w) | 87.9% | 66% | [4][5] |
| Solubility (g/L at 20°C) | 14 g/L | 29 g/L | [1][4] |
| pH of Saturated Solution | ~7.0 | ~3.2 | [4] |
| Relative Stability | High | Lower than CM | [4] |
Table 1: Comparative summary of physicochemical properties.
Pharmacokinetics and Bioavailability
For a creatine supplement to be effective, it must be absorbed into the bloodstream and transported to target tissues.[1] While solubility can influence the rate of dissolution, it does not necessarily equate to greater bioavailability, especially for a substance like creatine monohydrate, which already exhibits nearly 100% intestinal absorption.[7]
A key study by Jäger et al. compared the plasma creatine concentrations after ingestion of isomolar (B1166829) amounts of creatine (4.4 g) from CM, TCC, and creatine pyruvate (B1213749). The results showed no statistically significant differences in the overall bioavailability, as measured by the Area Under the Curve (AUC), between creatine monohydrate and this compound.[7][8] This suggests that despite its higher solubility, this compound does not deliver more creatine to the bloodstream over time compared to an equivalent dose of creatine from monohydrate.[7]
| Parameter | Creatine Monohydrate (5.0g dose) | This compound (6.7g dose) | Reference(s) |
| Equivalent Creatine Dose | ~4.4 g | ~4.4 g | [7][8] |
| Peak Plasma Concentration (Cmax; µmol/L) | 761.9 ± 107.7 | 855.3 ± 165.1 | [1] |
| Area Under the Curve (AUC; mM/h) | 2384 ± 376.5 | 2627 ± 506.8 | [1] |
Table 2: Comparative pharmacokinetic data following oral administration of isomolar doses of creatine. Note: Differences in Cmax and AUC were not statistically significant between CM and TCC.
Mechanism of Action
Once absorbed, the mechanism of action for creatine is identical regardless of its initial form. Creatine's primary role is to support cellular energy homeostasis through the phosphocreatine (B42189) (PCr) system, which is crucial in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[9][10]
The Phosphocreatine (PCr) Energy Shuttle
Creatine is taken up by cells via the SLC6A8 transporter and is then phosphorylated by creatine kinase (CK) to form phosphocreatine (PCr).[9] PCr serves as a rapidly accessible reservoir of high-energy phosphate (B84403) bonds. During intense metabolic activity (e.g., muscle contraction), when ATP is hydrolyzed to ADP, PCr donates its phosphate group to ADP, rapidly regenerating ATP.[9] This buffering action maintains cellular ATP levels, delaying fatigue and supporting high-intensity performance.[9][11]
Caption: The Phosphocreatine (PCr) energy shuttle for rapid ATP regeneration.
Anabolic Signaling Pathways
Beyond its bioenergetic role, creatine supplementation has been shown to influence anabolic signaling pathways, contributing to muscle hypertrophy. This is thought to occur through several mechanisms:
-
Cell Volumization: Creatine is an osmolite, drawing water into muscle cells. This cellular swelling can act as an anabolic stimulus, promoting protein synthesis and inhibiting protein breakdown.[12][13]
-
Modulation of Myokines and Growth Factors: Studies suggest creatine can increase the expression of myogenic regulatory factors and growth factors like IGF-1, while potentially reducing the expression of myostatin, a negative regulator of muscle growth.[12]
-
mTOR Pathway: Some evidence indicates that creatine may directly or indirectly modulate components of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of muscle protein synthesis.[12][14]
Caption: Anabolic signaling pathways influenced by creatine supplementation.
Experimental Protocols
Reproducible and validated methodologies are critical for the comparative assessment of different creatine forms.
Protocol: Shake-Flask Solubility Determination
This protocol determines the equilibrium solubility of a creatine compound in a solvent at a controlled temperature.
-
Objective: To quantify and compare the aqueous solubility of creatine monohydrate and this compound.
-
Materials:
-
Creatine compounds (CM, TCC)
-
Deionized water (solvent)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 HPLC column
-
Mobile phase (e.g., 10 mmol/L sodium dihydrogen phosphate)
-
Certified creatine standard for calibration
-
-
Methodology:
-
An excess amount of the creatine compound is added to a known volume of deionized water in a sealed flask.
-
The flask is placed in a shaker bath set to a constant temperature (e.g., 20°C).
-
The mixture is agitated for 24-48 hours to ensure equilibrium is reached.
-
The resulting suspension is centrifuged to pellet the undissolved solid.
-
The supernatant is carefully collected and passed through a 0.45 µm syringe filter.
-
The clear filtrate is diluted and analyzed by HPLC to determine the concentration of dissolved creatine.
-
Quantification is performed against a calibration curve generated from the certified creatine standard.
-
References
- 1. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cardiffsportsnutrition.co.uk [cardiffsportsnutrition.co.uk]
- 4. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 6. International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of new forms of creatine in raising plasma creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Creatine - Wikipedia [en.wikipedia.org]
- 10. Creatine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of creatine pyruvate and creatine citrate on performance during high intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Creatine Supplementation and Skeletal Muscle Metabolism for Building Muscle Mass- Review of the Potential Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Creatine supplementation and muscle-brain axis: a new possible mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Endogenous Metabolism of Citrate and Creatine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core endogenous metabolic pathways of citrate (B86180) and creatine (B1669601), two molecules central to cellular energy homeostasis and biosynthetic processes. We delve into the intricate details of the Citric Acid Cycle (TCA cycle) and the citrate shuttle, alongside the biosynthesis of creatine and the vital phosphocreatine (B42189) (PCr) energy shuttle. This document is structured to serve as a detailed resource, presenting quantitative data in structured tables, outlining detailed experimental protocols for key assays, and visualizing complex signaling pathways and workflows using the DOT language for Graphviz. The content is tailored for researchers, scientists, and professionals in drug development seeking a deeper understanding of these critical metabolic networks.
Endogenous Metabolism of Citrate
Citrate is a pivotal intermediate in cellular metabolism, acting as a central hub for energy production, biosynthesis, and metabolic regulation.[1][2][3] Its metabolism is tightly controlled and compartmentalized between the mitochondria and the cytosol.
The Core Pathway: Citric Acid Cycle (TCA Cycle)
The TCA cycle, also known as the Krebs cycle, is a series of eight enzymatic reactions occurring in the mitochondrial matrix.[4] It is the final common pathway for the oxidation of carbohydrates, fats, and proteins.[5]
-
Citrate Synthesis: The cycle begins with the condensation of acetyl-CoA (a two-carbon molecule) with oxaloacetate (a four-carbon molecule) to form citrate (a six-carbon tricarboxylic acid). This reaction is catalyzed by citrate synthase.[1]
-
Oxidation and Regeneration: Through the subsequent seven steps, citrate is progressively oxidized, releasing two molecules of carbon dioxide and generating high-energy electron carriers (3 NADH and 1 FADH₂) and one molecule of ATP (or GTP).[4] Oxaloacetate is regenerated at the end of the cycle, ready to accept another acetyl-CoA molecule.[6]
Citrate itself acts as a key regulator of metabolism. High levels of citrate can allosterically inhibit phosphofructokinase, a key enzyme in glycolysis, thereby providing a negative feedback mechanism that links the TCA cycle with glucose breakdown.[1][4]
The Citrate Shuttle: Bridging Mitochondria and Cytosol
While the inner mitochondrial membrane is impermeable to acetyl-CoA, the citrate shuttle provides an indirect mechanism to transport acetyl-CoA equivalents into the cytosol.[7] This process is crucial for de novo fatty acid synthesis and cholesterol biosynthesis.[7][8]
-
Export: When mitochondrial citrate levels are high (indicating an energy-replete state), citrate is exported from the mitochondria to the cytosol via the mitochondrial citrate carrier (CIC), also known as SLC25A1.[1][9]
-
Cleavage: In the cytosol, the enzyme ATP Citrate Lyase (ACLY) cleaves citrate into acetyl-CoA and oxaloacetate, a reaction that requires ATP and Coenzyme A.[7][8][10]
-
Fates of Products:
-
Acetyl-CoA: Serves as the primary building block for synthesizing fatty acids, cholesterol, and other essential molecules.[10] It is also a substrate for histone acetylation, linking metabolism to epigenetic regulation.[11]
-
Oxaloacetate: Is typically reduced to malate, which can re-enter the mitochondria to replenish the TCA cycle pool or be used for other metabolic pathways.[11]
-
Signaling and Regulatory Roles
Beyond its metabolic roles, citrate is emerging as a critical signaling molecule, particularly in immunity and inflammation.[1][12] In activated immune cells like macrophages, metabolic reprogramming leads to citrate accumulation.[1] This cytosolic citrate, via ACLY, provides the acetyl-CoA necessary for producing inflammatory mediators like prostaglandins (B1171923) and for histone acetylation that drives inflammatory gene expression.[9][11][12][13]
Diagram: The Citrate Shuttle and its Metabolic Fates
Caption: The Citrate Shuttle transports citrate from mitochondria to the cytosol for biosynthesis.
Endogenous Metabolism of Creatine
Creatine is a nitrogenous organic acid crucial for energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[14][15] It can be synthesized endogenously or obtained from dietary sources.[16]
The Core Biosynthetic Pathway
Endogenous creatine synthesis is a two-step process primarily involving the kidneys and liver.[14][16]
-
Step 1: Formation of Guanidinoacetate (GAA)
-
Location: Predominantly in the kidneys.[16]
-
Reaction: The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine.[14]
-
Products: Guanidinoacetate (GAA) and ornithine.[14] This is considered the rate-limiting step in creatine synthesis.[14]
-
-
Step 2: Methylation of GAA to Creatine
The primary regulatory control point is at the AGAT enzyme, which is subject to feedback inhibition by creatine.[14] Elevated creatine levels suppress AGAT expression, thus downregulating its own synthesis.[14]
The Creatine Kinase / Phosphocreatine (PCr) System
Once synthesized or absorbed, creatine is transported into target cells via a specific creatine transporter (CRT, SLC6A8). Inside the cell, it becomes part of a critical energy buffering and transport system.[17]
-
The Reaction: The enzyme Creatine Kinase (CK) reversibly catalyzes the phosphorylation of creatine using ATP to form phosphocreatine (PCr) and ADP.[18][19]
-
Creatine + ATP ↔ Phosphocreatine + ADP
-
-
Energy Buffering: In resting muscle, approximately two-thirds of the creatine pool exists as PCr.[20][21][22] During sudden bursts of high-energy demand (e.g., muscle contraction), the CK reaction rapidly proceeds in the reverse direction, regenerating ATP from ADP.[23] This system acts as an immediately available reservoir of high-energy phosphate (B84403), buffering ATP levels.[24][25]
-
The PCr Energy Shuttle: Different isoforms of CK are strategically located within the cell.[20][25] Mitochondrial CK (Mi-CK) uses newly synthesized mitochondrial ATP to generate PCr.[19][26] PCr then diffuses through the cytosol—a more efficient transport mechanism than for ATP—to sites of high energy use, such as the myofibrils.[16][23] There, cytosolic CK (e.g., MM-CK in muscle) uses PCr to regenerate ATP locally for consumption by ATPases.[23][27]
Signaling Pathways
Recent evidence suggests creatine and PCr are involved in cellular signaling. They have been shown to possess antioxidant properties and can activate pro-survival pathways, such as the PI3K/Akt pathway, affording neuroprotection in certain models.[28] Creatine may also influence muscle protein synthesis by impacting the mTOR/P70S6K pathway, although the exact mechanisms are still under investigation.[24]
Diagram: Creatine Biosynthesis and the Phosphocreatine Shuttle
Caption: Creatine biosynthesis and its role in the PCr energy shuttle within a target cell.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to citrate and creatine metabolism. These values can vary based on species, tissue, and physiological state.
Table 1: Citrate Metabolism Parameters
| Parameter | Value | Tissue/Context | Reference |
| Total Body Clearance (Citrate) | ~710 mL/min | Healthy Critically Ill Patients | [29] |
| Total Body Clearance (Citrate) | ~340 mL/min | Cirrhotic Critically Ill Patients | [29] |
| ACLY Regulation | Upregulated by SREBP-1 | Lipogenic Tissues | [7] |
| Citrate Inhibition of PFK | Allosteric | Glycolysis Regulation | [1][2] |
Table 2: Creatine Metabolism Parameters
| Parameter | Value | Tissue/Context | Reference |
| Total Creatine Pool (Cr + PCr) | ~120 mmol/kg (dry mass) | Human Skeletal Muscle (70kg individual) | [21] |
| Phosphocreatine (PCr) Content | ~80-95 mmol/kg (dry mass) | Human Skeletal Muscle | [30] |
| Free Creatine Content | ~33-37% of Total Pool | Human Skeletal Muscle | [22] |
| Daily Turnover to Creatinine | ~1.6 - 2.0 % of total pool | Whole Body | [20][30] |
| Creatine Concentration | 20-40 mM | Skeletal Muscle | [24] |
| Phosphocreatine Concentration | ~4.5 mM | Brain | [19] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of citrate and creatine metabolism. Below are generalized protocols for key experimental assays.
Protocol: Quantification of Citrate in Biological Samples
This protocol is based on a coupled enzyme assay, adaptable for colorimetric or fluorometric detection, and is similar to commercially available kits.[31][32]
Objective: To measure the concentration of citrate in cell lysates, tissue homogenates, or other biological fluids.
Principle: Citrate is converted to pyruvate (B1213749) in a series of enzymatic reactions. The resulting pyruvate is then quantified in a reaction that generates a colored or fluorescent product, which is proportional to the initial amount of citrate.[32]
Materials:
-
Citrate Assay Buffer
-
Citrate Enzyme Mix (containing citrate lyase and other coupling enzymes)
-
Citrate Developer/Probe
-
Citrate Standard (e.g., 100 mM stock)
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
-
Sample (e.g., deproteinized tissue homogenate, cell lysate)
Procedure:
-
Sample Preparation:
-
Tissue: Homogenize ~10 mg of tissue in 100 µL of ice-cold Citrate Assay Buffer.[33] Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.[33]
-
Cells: Harvest ~2 x 10⁶ cells and resuspend in 100 µL of ice-cold Citrate Assay Buffer.[32] Homogenize and centrifuge as above.
-
Deproteinization (Optional but Recommended): Use a 10 kDa spin filter to deproteinize samples to prevent enzyme interference.
-
-
Standard Curve Preparation:
-
Reaction Setup:
-
Add 1-50 µL of prepared sample to desired wells. Adjust the volume to 50 µL with Citrate Assay Buffer.
-
Prepare a Master Mix according to the kit manufacturer's instructions, typically containing Citrate Assay Buffer, Citrate Enzyme Mix, and Citrate Developer/Probe.
-
Add 50 µL of the Master Mix to each well containing standards and samples.
-
-
Incubation and Measurement:
-
Calculation:
-
Subtract the 0 (blank) standard reading from all measurements.
-
Plot the standard curve (nmol/well vs. OD or RFU).
-
Determine the amount of citrate in the sample from the standard curve and calculate the concentration based on the sample volume added.
-
Workflow Diagram: Citrate Quantification Assay
Caption: General workflow for the enzymatic quantification of citrate in biological samples.
Protocol: Quantification of Creatine and Phosphocreatine
This protocol describes a general method for quantifying creatine in tissue using capillary electrophoresis, which can separate creatine from other metabolites.[34] Similar principles apply to HPLC or LC-MS/MS methods, and commercial enzymatic kits are also available.[35] Note that specific methods like ³¹P-NMR or HR-MAS ¹H NMR are required to distinguish between creatine and phosphocreatine in situ or in fresh tissue biopsies.[36][37]
Objective: To measure the total creatine content in a tissue sample.
Principle: Tissue is homogenized, and proteins are precipitated. The supernatant, containing small metabolites including creatine, is then analyzed by an instrumental method like capillary electrophoresis (CE) with UV detection. Creatine is identified and quantified based on its migration time and peak area relative to known standards.
Materials:
-
Snap-frozen tissue samples
-
Phosphate buffer (for homogenization)
-
Perchloric acid (for deproteinization)
-
Potassium hydroxide (B78521) (for neutralization)
-
Creatine standard solution
-
Capillary Electrophoresis (CE) system with a UV detector
-
Bare-fused silica (B1680970) capillary
Procedure:
-
Sample Preparation:
-
Weigh the frozen tissue sample (~10-20 mg).
-
Homogenize the tissue in an appropriate volume of ice-cold buffer (e.g., phosphate buffer).[34]
-
Deproteinization: Add ice-cold perchloric acid to the homogenate to a final concentration of ~0.5 M. Vortex and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralization: Neutralize the extract by adding a calculated amount of ice-cold potassium hydroxide. The precipitated potassium perchlorate (B79767) can be removed by another centrifugation step.
-
-
Standard Curve Preparation:
-
Prepare a series of creatine standards of known concentrations (e.g., 5, 10, 25, 50, 100 µM) in the same buffer used for the samples.
-
-
Capillary Electrophoresis Analysis:
-
Set up the CE system according to the manufacturer's instructions. A typical method might use a background electrolyte of phosphate buffer at a low pH.
-
Inject a defined volume of the prepared standards and samples into the capillary.
-
Apply the separation voltage.
-
Detect the separated compounds using a UV detector at ~200 nm.[34] Creatine will elute at a characteristic migration time.
-
-
Calculation:
-
Integrate the peak area corresponding to creatine for both standards and samples.
-
Generate a standard curve by plotting peak area against creatine concentration.
-
Determine the creatine concentration in the sample extract from the standard curve.
-
Calculate the final tissue creatine content, normalizing to the initial tissue weight (e.g., in µmol/g wet weight).
-
Workflow Diagram: Creatine Quantification by CE
Caption: Workflow for tissue sample preparation and creatine quantification using capillary electrophoresis.
References
- 1. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]
- 2. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Biochemistry, Citric Acid Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rrml.ro [rrml.ro]
- 8. ATP citrate synthase - Wikipedia [en.wikipedia.org]
- 9. research.uniupo.it [research.uniupo.it]
- 10. ATP-citrate lyase: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificarchives.com [scientificarchives.com]
- 13. Metabolic Routes in Inflammation: The Citrate Pathway and its Potential as Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Metabolism and Role of Creatine | Encyclopedia MDPI [encyclopedia.pub]
- 17. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are Creatine kinase modulators and how do they work? [synapse.patsnap.com]
- 19. redalyc.org [redalyc.org]
- 20. trace.tennessee.edu [trace.tennessee.edu]
- 21. Creatine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effectiveness of Creatine in Metabolic Performance: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]
- 24. journals.physiology.org [journals.physiology.org]
- 25. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Role of the Creatine Phosphate System in Energy Storage and Release: From Molecular Mechanisms to Physiological Functions | Hong | Journal of Energy Bioscience [bioscipublisher.com]
- 27. eclinpath.com [eclinpath.com]
- 28. Both Creatine and Its Product Phosphocreatine Reduce Oxidative Stress and Afford Neuroprotection in an In Vitro Parkinson’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Citrate pharmacokinetics and metabolism in cirrhotic and noncirrhotic critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. Citrate Assay Kit (ab83396) | Abcam [abcam.com]
- 33. resources.bio-techne.com [resources.bio-techne.com]
- 34. protocols.io [protocols.io]
- 35. abcam.cn [abcam.cn]
- 36. Monitoring creatine and phosphocreatine by 13C MR spectroscopic imaging during and after 13C4 creatine loading: a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Resolution of Creatine and Phosphocreatine 1H Signals in Isolated Human Skeletal Muscle using HR-MAS 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical Bioavailability of Tricreatine Citrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Creatine (B1669601) is a widely studied organic compound pivotal for energy homeostasis in tissues with high energy demands, such as skeletal muscle and the brain[1]. While creatine monohydrate is the most researched form, alternative salt forms like tricreatine citrate (B86180) have been developed with the aim of improving physicochemical properties, such as solubility, which are theorized to enhance bioavailability. This guide provides a comprehensive technical overview of the theoretical bioavailability of tricreatine citrate, grounded in its chemical properties, stability, and the available pharmacokinetic data. We will delve into the experimental protocols used to assess its absorption and the cellular pathways governing creatine transport and utilization.
Chemical and Physical Properties
This compound is a salt composed of three creatine molecules ionically bound to one citrate molecule[2]. The addition of the citrate moiety is intended to improve the solubility of creatine, particularly in aqueous solutions[3][4].
Table 1: Comparison of Physicochemical Properties: this compound vs. Creatine Monohydrate
| Property | This compound | Creatine Monohydrate | Reference(s) |
| Molecular Formula | C₁₈H₃₅N₉O₁₃ | C₄H₁₁N₃O₃ | [5] |
| Molecular Weight | 585.5 g/mol | 149.15 g/mol | [5] |
| Theoretical Creatine Content | ~67.2% | ~87.9% | [2] |
| Melting Point | ~154 °C | Decomposes at ~303 °C | [2] |
| Appearance | White Powder | White Crystalline Powder | [6] |
Theoretical Bioavailability: Solubility and Stability
The primary rationale behind the development of creatine salts is to enhance their solubility, which is hypothesized to lead to improved absorption and bioavailability[3][4].
Solubility
Creatine monohydrate has relatively low solubility in water at room temperature (approx. 14 g/L at 20°C)[3][4]. This compound significantly improves upon this. By adding an acidic moiety (citric acid), the pH of the water is lowered, which increases the solubility of creatine[3][4].
Table 2: Solubility of Creatine Forms in Water (20°C)
| Creatine Form | pH of Saturated Solution | Solubility (g/L) | Normalized Creatine Solubility (g/L) | Reference(s) |
| Creatine Monohydrate | ~7.0 | 14 | 12.3 | [4] |
| This compound | ~3.2 | 29 | 19.14 | [3][4] |
Theoretically, this enhanced solubility could prevent precipitation in the gastrointestinal tract, leading to a more readily available pool of creatine for absorption. However, it is crucial to note that creatine monohydrate is already considered to have nearly 100% bioavailability, in that it is almost entirely absorbed into the bloodstream or excreted in urine[3][7][8].
Stability
The stability of creatine in solution is highly dependent on pH and temperature. Creatine can undergo an irreversible intramolecular cyclization to form creatinine (B1669602), a biologically inactive byproduct[4][8]. This degradation is accelerated in acidic environments[4][8].
While the acidic nature of this compound improves its initial solubility, it also creates a lower pH environment in solution, which can theoretically increase the rate of degradation to creatinine over time if it remains in a liquid form for extended periods before consumption[4][9]. However, the transit time in the stomach, which is also a highly acidic environment, is generally not considered long enough to cause significant degradation of creatine monohydrate[8]. Storage of this compound powder at elevated temperatures (40°C) for 28 days has been shown to result in the formation of 770 ppm of creatinine, compared to no measurable amount with creatine monohydrate powder under the same conditions[3][4].
Creatine Metabolism and Transport
Biosynthesis and Transport to Tissues
Creatine is endogenously synthesized, primarily in the liver and kidneys, from the amino acids arginine, glycine, and methionine[10]. It is then transported via the bloodstream to tissues with high energy demands[1][10].
Cellular Uptake and the Creatine Phosphate (B84403) Shuttle
Cellular uptake of creatine from the bloodstream is mediated by a sodium- and chloride-dependent transporter known as CreaT1 or SLC6A8[10][11]. This is an active transport system, crucial for concentrating creatine within cells[1]. Once inside the cell, creatine participates in the creatine phosphate shuttle, a system that facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP) during periods of high energy expenditure[12].
Experimental Evidence and Protocols
While theoretical advantages in solubility exist, the ultimate measure of bioavailability is determined through pharmacokinetic studies. A key study by Jäger et al. compared equimolar doses of creatine monohydrate (CrM), this compound (CC), and creatine pyruvate (B1213749) (CPY)[3].
Pharmacokinetic Data
The study found that while both citrate and pyruvate forms led to changes in plasma creatine levels, their performance relative to creatine monohydrate was not superior in all metrics. Creatine pyruvate showed a significantly higher peak concentration, but this compound did not demonstrate a significant advantage over creatine monohydrate[13][14].
Table 3: Pharmacokinetic Parameters from a Comparative Study of Creatine Forms
| Parameter | Creatine Monohydrate (CrM) | This compound (CC) | Creatine Pyruvate (CPY) | Reference(s) |
| Dose (Creatine Equivalent) | ~5 g | ~5 g | ~5 g | [3] |
| Peak Plasma Concentration (Cmax) | No significant difference vs. CC | No significant difference vs. CrM | ~17% higher than CrM | [13] |
| Area Under the Curve (AUC) | No significant difference vs. CC | No significant difference vs. CrM | ~14% higher than CrM | [13] |
These findings suggest that the enhanced solubility of this compound does not necessarily translate into a proportionally higher plasma concentration or overall exposure compared to creatine monohydrate[8].
Experimental Protocol: Human Pharmacokinetic Study
The assessment of creatine bioavailability typically involves a randomized, double-blind, crossover study design.
Methodology Details:
-
Subject Selection: Healthy human volunteers are recruited, often with specific criteria (e.g., non-vegetarians, not currently supplementing with creatine).
-
Dosing: Subjects ingest single, equimolar amounts of the different creatine forms. For example, 5g of creatine monohydrate would be compared to approximately 6.7g of this compound to provide the same amount of active creatine[3].
-
Blood Sampling: Venous blood samples are collected at baseline and at multiple time points post-ingestion (e.g., over an 8-hour period)[13].
-
Sample Analysis: Plasma is separated, and creatine concentrations are quantified using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve, representing total exposure).
Conclusion and Future Directions
The theoretical basis for this compound's enhanced bioavailability lies in its significantly improved aqueous solubility compared to creatine monohydrate[3][4]. This property is achieved by the inclusion of citric acid, which lowers the pH of the solution[4]. However, this acidic nature also presents a theoretical risk of increased degradation to creatinine if stored in solution[4][9].
Current in-vivo pharmacokinetic data in humans does not support the theory that this compound's higher solubility translates to superior bioavailability over the well-established creatine monohydrate[8]. Studies show no significant difference in key parameters like Cmax and AUC between the two forms when administered in equimolar doses[13].
For drug development professionals, while this compound offers formulation advantages due to its solubility, it is crucial to recognize that creatine monohydrate remains the gold standard, with an extensive body of evidence supporting its near-complete bioavailability, efficacy, and safety[15][16]. Future research should focus on whether the solubility characteristics of this compound could offer benefits in specific delivery systems (e.g., ready-to-drink beverages, effervescent tablets) where stability can be carefully controlled, or in populations with compromised gastrointestinal function. However, based on current evidence, claims of superior absorption and efficacy over creatine monohydrate are not substantiated.
References
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. US6211407B1 - Dicreatine citrate and this compound and method of making same - Google Patents [patents.google.com]
- 3. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C18H35N9O13 | CID 9960045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acrossbiotech.com [acrossbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 10. Reactome | Creatine metabolism [reactome.org]
- 11. The Regulation and Expression of the Creatine Transporter: A Brief Review of Creatine Supplementation in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Creatine supplementation with specific view to exercise/sports performance: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Tricreatine Citrate: A Comprehensive Technical Guide to its Melting Point and Thermal Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal properties of tricreatine citrate (B86180), a popular dietary supplement ingredient. The document focuses on its melting point and thermal stability, presenting available data, outlining experimental protocols, and visualizing key chemical transformations. This information is critical for formulation development, stability testing, and quality control in the pharmaceutical and nutraceutical industries.
Physicochemical Properties of Tricreatine Citrate
This compound is a salt composed of three creatine (B1669601) molecules ionically bound to one citrate molecule. This salt form is reported to have improved solubility and dissolution characteristics compared to creatine monohydrate. A key physical property for the characterization of a crystalline solid is its melting point.
| Property | Value | Reference |
| Melting Point | 154 °C | [1] |
Thermal Analysis of this compound and Related Compounds
Thermal analysis techniques are essential for characterizing the stability and decomposition of pharmaceutical compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods employed.
Comparative Thermal Analysis Data
The following table summarizes thermal events observed for creatine monohydrate and a co-amorphous creatine-citric acid formulation, which can be used to infer the likely thermal profile of this compound.
| Compound | Thermal Event | Temperature Range (°C) | Technique | Observations | Reference |
| Creatine Monohydrate | Dehydration | 97 - 125 | TGA/DSC | Loss of one water molecule to form anhydrous creatine. | [2][3] |
| Intramolecular Cyclization | > 230 | TGA/DSC | Anhydrous creatine converts to creatinine (B1669602) with a loss of another water molecule. | [2][3] | |
| Melting with Decomposition | ~290 | DSC | Melting of the formed creatinine, accompanied by decomposition. | [2] | |
| Co-amorphous Creatine-Citric Acid (1:1) | Onset of Decomposition | 129 | TGA | Two-step decomposition attributed to citric acid followed by creatine. | [4] |
Based on this comparative data, it is anticipated that this compound will exhibit a multi-stage decomposition profile. The initial stages may involve the loss of any bound water, followed by the decomposition of the citrate moiety and the subsequent cyclization of the creatine molecules to creatinine at higher temperatures. The reported melting point of 154 °C for this compound is likely a melting with decomposition event.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible thermal analysis of pharmaceutical compounds. The following sections outline typical experimental protocols for DSC and TGA.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine transition temperatures and enthalpies.
A general experimental protocol for the DSC analysis of an organic salt like this compound would involve:
-
Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into an aluminum pan.[5] The pan is then hermetically sealed or left with a pinhole in the lid, depending on the desired experimental conditions.[5]
-
Instrument Setup: A differential scanning calorimeter is used. The instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a defined temperature range (e.g., from room temperature to 300 °C).[5]
-
Atmosphere: The experiment is usually conducted under an inert atmosphere, such as a constant flow of dry nitrogen gas (e.g., 50 mL/min), to prevent oxidative degradation.[5]
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and enthalpy of any thermal events, such as melting and decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and composition of materials.[6][7]
A general experimental protocol for the TGA of a pharmaceutical compound like this compound would involve:
-
Sample Preparation: A sample of the material (typically 5-10 mg) is placed in a tared TGA pan (e.g., ceramic or platinum).
-
Instrument Setup: A thermogravimetric analyzer, which includes a high-precision balance and a furnace, is used.
-
Experimental Conditions:
-
Temperature Program: The sample is heated from ambient temperature to a higher temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).[5]
-
Atmosphere: The analysis is performed under a controlled atmosphere, which can be inert (e.g., nitrogen) or reactive (e.g., air), depending on the information sought.[6]
-
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which mass loss occurs and to quantify the percentage of mass lost at each step. This provides information on dehydration, desolvation, and decomposition.
Thermal Decomposition Pathway of Creatine
The primary thermal degradation pathway for the creatine moiety in this compound is the non-enzymatic, intramolecular cyclization to form creatinine, with the elimination of water.[8][9][10][11] This process is influenced by temperature and pH.[8][12]
The following diagram illustrates this key chemical transformation.
Caption: Thermal degradation of creatine to creatinine.
Experimental Workflow for Thermal Analysis
The logical flow for conducting a comprehensive thermal analysis of a compound like this compound is outlined below.
Caption: Workflow for thermal analysis of this compound.
Conclusion
This technical guide has synthesized the available information on the melting point and thermal analysis of this compound. While a definitive melting point of 154 °C is reported, detailed experimental thermal analysis data (DSC/TGA) for the pure compound is lacking in the public domain. Based on the analysis of related creatine compounds, the thermal degradation of this compound is expected to proceed via decomposition of the citrate and creatine moieties, with the latter undergoing cyclization to creatinine. The provided experimental protocols and workflows offer a robust framework for researchers and drug development professionals to conduct their own detailed thermal characterization of this and similar compounds, ensuring product quality and stability.
References
- 1. US6211407B1 - Dicreatine citrate and this compound and method of making same - Google Patents [patents.google.com]
- 2. Solid-state properties of creatine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. veeprho.com [veeprho.com]
- 8. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Creatine - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of tricreatine citrate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of tricreatine citrate (B86180). This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply these methods for the characterization and quality control of this compound.
Introduction to Tricreatine Citrate
This compound is a salt composed of three creatine (B1669601) molecules and one citric acid molecule. Its molecular formula is C₁₈H₃₅N₉O₁₃, with a molecular weight of approximately 585.5 g/mol .[1] As a derivative of creatine, it is of significant interest in the fields of nutritional science and pharmacology for its potential ergogenic and therapeutic effects. Accurate and detailed analytical characterization is crucial for ensuring the purity, stability, and efficacy of this compound in various applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of individual atoms.
Data Presentation: Predicted NMR Spectral Data
Due to the limited availability of published experimental spectra for this compound, the following tables present the expected chemical shifts for its constituent parts, creatine and citric acid. The spectrum of this compound is anticipated to be a superposition of these signals, with potential minor shifts due to the ionic interactions between the creatine and citrate moieties.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Moiety | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Creatine | N-CH₃ | ~3.02 | Singlet |
| Creatine | -CH₂- | ~3.92 | Singlet |
| Citric Acid | -CH₂- | ~2.66 - 2.76 | Doublet of Doublets (AB system) |
Note: Predicted shifts are based on data for creatine and citric acid in D₂O or DMSO-d₆.[2][3][4][5] The protons of the carboxylic acid and amine/imine groups in creatine and the hydroxyl and carboxylic acid groups in citric acid are often exchangeable and may not be observed or may appear as broad signals depending on the solvent and pH.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Moiety | Carbon Atom | Predicted Chemical Shift (ppm) |
| Creatine | N-CH₃ | ~39.6 |
| Creatine | -CH₂- | ~56.6 |
| Creatine | C=N | ~159.8 |
| Creatine | C=O | ~177.4 |
| Citric Acid | -CH₂- | ~42.6 |
| Citric Acid | C-OH | ~72.4 |
| Citric Acid | C=O (terminal) | ~171.1 |
| Citric Acid | C=O (central) | ~174.4 |
Note: Predicted shifts are based on data for creatine and citric acid in D₂O or DMSO-d₆.[4][6][7][8][9]
Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Solvent suppression techniques may be required if residual protonated solvent signals are present.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS or DSS).
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Data Presentation: Predicted IR Absorption Bands
The IR spectrum of this compound will exhibit characteristic absorption bands from both the creatine and citrate components.
Table 3: Predicted FTIR Absorption Bands for this compound
| Moiety | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Creatine/Citric Acid | O-H stretch (carboxylic acid, alcohol) | 3400 - 2400 | Broad |
| Creatine | N-H stretch (amine/imine) | 3300 - 3100 | Medium |
| Creatine/Citric Acid | C-H stretch | 3000 - 2850 | Medium-Weak |
| Creatine/Citric Acid | C=O stretch (carboxylic acid) | 1760 - 1690 | Strong |
| Creatine | C=N stretch | 1680 - 1640 | Medium |
| Creatine/Citric Acid | C-O stretch | 1320 - 1210 | Strong |
| Creatine/Citric Acid | O-H bend | 1440 - 1395 | Medium |
| Creatine | C-N stretch | 1200 - 1020 | Medium |
Note: Predicted wavenumbers are based on general ranges and specific data for creatine and citric acid.[10][11][12][13][14] The formation of the citrate salt will likely lead to a shift in the carboxylate (C=O) stretching frequency to a lower wavenumber.
Experimental Protocol: FTIR Spectroscopy
A typical protocol for FTIR analysis of solid this compound is as follows:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of finely ground this compound (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Visualization: FTIR Experimental Workflow
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and can provide information about its structure through fragmentation analysis.
Data Presentation: Predicted Mass Spectrometric Data
Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound
| Ion | Formula | Predicted m/z | Ionization Mode |
| [M+H]⁺ | [C₁₈H₃₅N₉O₁₃ + H]⁺ | 586.24 | ESI+ |
| [M-H]⁻ | [C₁₈H₃₅N₉O₁₃ - H]⁻ | 584.22 | ESI- |
| Creatine Fragment [C₄H₁₀N₃O₂]⁺ | [Creatine + H]⁺ | 132.08 | ESI+ |
| Citrate Fragment [C₆H₇O₇]⁻ | [Citric Acid - H]⁻ | 191.02 | ESI- |
Note: M represents the this compound molecule.[1][15][16] ESI (Electrospray Ionization) is a soft ionization technique suitable for this type of molecule. The observed ions and their fragmentation patterns will depend on the specific mass spectrometry technique and conditions used.
Experimental Protocol: Mass Spectrometry
A general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is as follows:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an electrospray ionization source.
-
LC Separation (Optional but Recommended):
-
Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column).
-
Elute the sample using a gradient of the mobile phase to separate this compound from any impurities.
-
-
MS Data Acquisition:
-
Introduce the eluent from the LC into the ESI source.
-
Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 586.24) and inducing fragmentation.
-
-
Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and identify characteristic fragment ions.
Visualization: Mass Spectrometry Experimental Workflow
Caption: Workflow for LC-MS analysis.
Logical Relationships of Spectroscopic Techniques
The three spectroscopic techniques provide complementary information for the comprehensive characterization of this compound.
Caption: Interrelation of spectroscopic methods.
References
- 1. This compound | C18H35N9O13 | CID 9960045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Citric acid(77-92-9) 1H NMR [m.chemicalbook.com]
- 3. Resolution of Creatine and Phosphocreatine 1H Signals in Isolated Human Skeletal Muscle using HR-MAS 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmse000950 Creatine at BMRB [bmrb.io]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Citric acid(77-92-9) 13C NMR spectrum [chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Creatine [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. Creatine [webbook.nist.gov]
The Genesis of Enhanced Creatine: A Technical Guide to the Discovery and History of Creatine Salts
Introduction
Since its discovery in 1832 by French chemist Michel Eugène Chevreul, creatine (B1669601) has become a cornerstone of sports nutrition and a subject of intense scientific scrutiny.[1] Isolated from meat, its role in cellular energy metabolism has been extensively documented, leading to the widespread use of creatine monohydrate as an ergogenic aid. However, the physicochemical limitations of creatine monohydrate, such as its relatively low aqueous solubility, have spurred the development of various creatine salts. This technical guide provides an in-depth exploration of the discovery, history, and scientific evaluation of these second-generation creatine compounds, tailored for researchers, scientists, and drug development professionals.
The Precursor: A Historical Overview of Creatine
Creatine was first identified as a component of skeletal muscle in 1832.[1] It wasn't until the early 20th century that its physiological significance began to be unraveled. In the 1920s, studies demonstrated that the body could store ingested creatine, hinting at its potential as a dietary supplement.[1] The discovery of phosphocreatine (B42189) in 1927 further illuminated its role in energy metabolism.[1] However, it was the pioneering work in the early 1990s that catapulted creatine into the spotlight, with research demonstrating its ability to increase muscle creatine stores and enhance high-intensity exercise performance.
The Advent of Creatine Salts: A Quest for Improved Properties
The development of creatine salts has been primarily driven by the desire to improve upon the physicochemical and pharmacokinetic properties of creatine monohydrate. The main goals have been to enhance aqueous solubility, improve stability in solution, and increase bioavailability, thereby potentially reducing the required dosage and minimizing potential gastrointestinal side effects.
Creatine Citrate (B86180)
Creatine citrate was one of the earlier creatine salts to be developed, with the aim of increasing water solubility. The underlying principle is that the salt of a weak base (creatine) and a strong acid (citric acid) will have a lower pH in solution, which increases the solubility of creatine.[2]
Creatine Malate (B86768)
Creatine malate is a compound formed by the binding of creatine with malic acid. This salt is also purported to have improved solubility and potentially a more favorable impact on the digestive system compared to creatine monohydrate.[3] Malic acid is an intermediate in the Krebs cycle, leading to speculation about synergistic effects on energy production, though this is not yet conclusively proven.
Creatine Hydrochloride (HCl)
Creatine HCl is a salt formed by the reaction of creatine with hydrochloric acid. It has been marketed as having significantly higher aqueous solubility than creatine monohydrate.[4][5] Patents for creatine HCl highlight its potential for use in smaller, more concentrated doses and in various liquid formulations.[4][6]
Buffered Creatine (Kre-Alkalyn®)
Buffered creatine, commercially known as Kre-Alkalyn®, is a formulation with a higher pH, typically achieved by adding an alkaline powder like sodium bicarbonate to creatine monohydrate.[7] The rationale behind this is to protect the creatine from the acidic environment of the stomach, thereby preventing its degradation to creatinine (B1669602) and potentially enhancing its bioavailability.[1][8]
Creatine Ethyl Ester (CEE)
Creatine ethyl ester is a derivative where the carboxylic acid group of creatine is esterified. The intention behind this modification was to increase its lipophilicity and, consequently, its passive diffusion across cell membranes, which was hypothesized to lead to greater bioavailability.[9] However, subsequent research has shown that CEE is unstable in acidic conditions and in human plasma, rapidly converting to creatinine.[9][10]
Creatine Magnesium Chelate
Creatine magnesium chelate is a compound where creatine is bound to magnesium. This chelation is proposed to protect creatine from degradation in the stomach and to utilize a different absorption pathway, potentially leading to increased bioavailability and reduced water retention.[11] Magnesium itself plays a crucial role in the phosphocreatine system as a cofactor for creatine kinase.
Quantitative Comparison of Creatine Salts
The following tables summarize the available quantitative data on the physicochemical properties and biological effects of various creatine salts in comparison to creatine monohydrate.
Table 1: Physicochemical Properties of Creatine Salts
| Creatine Form | Molecular Weight ( g/mol ) | Creatine Content (%) | Aqueous Solubility (g/L at 20-25°C) | pH of Saturated Solution |
| Creatine Monohydrate | 149.15 | 87.9 | ~14 | ~7.0 |
| Tricreatine Citrate | 543.49 | ~72.4 | ~29 | ~3.2 |
| Creatine Malate | - | - | Data not readily available | - |
| Creatine Hydrochloride | 167.6 | ~78.2 | >600 | Acidic |
| Buffered Creatine (Kre-Alkalyn®) | - | - | - | >12 |
| Creatine Ethyl Ester HCl | 195.66 | ~67.0 | >200 | Acidic |
| Magnesium Creatine Chelate | - | - | Data not readily available | - |
Note: Data is compiled from various sources and may vary depending on experimental conditions.[2][12][13]
Table 2: Comparative Efficacy and Bioavailability of Creatine Salts
| Creatine Form | Relative Bioavailability vs. Monohydrate | Key Efficacy Findings |
| Creatine Monohydrate | Gold Standard (assumed 100%) | Extensively proven to increase muscle creatine, strength, and performance. |
| Creatine Citrate | Similar | Can increase plasma creatine levels, but no proven superiority over monohydrate in terms of muscle uptake or performance. |
| Creatine Malate | Not well-established | Some studies suggest ergogenic effects in sprinters, but more research is needed for direct comparison with monohydrate.[14][15] |
| Creatine Hydrochloride | Not conclusively superior | Despite higher solubility, no strong evidence to suggest greater bioavailability or performance benefits than monohydrate at equivalent doses.[16] |
| Buffered Creatine (Kre-Alkalyn®) | Not conclusively superior | Studies have not consistently shown greater muscle creatine uptake or performance benefits compared to monohydrate.[17][18] |
| Creatine Ethyl Ester | Lower | Rapidly degrades to creatinine in the gastrointestinal tract and plasma, leading to lower bioavailability of creatine.[19] |
| Magnesium Creatine Chelate | Potentially different uptake mechanism | Some studies suggest benefits in performance and body composition, but more research is needed to confirm superiority over monohydrate.[11][20] |
Experimental Protocols
This section provides an overview of the methodologies used in the synthesis, characterization, and evaluation of creatine salts.
Synthesis of Creatine Salts
-
General Principle: The synthesis of creatine salts typically involves reacting creatine (or creatine monohydrate) with a corresponding acid in a suitable solvent. The resulting salt is then isolated, purified, and dried.
-
Example Protocol for Creatine Hydrochloride Synthesis (from Patent Literature):
-
Creatine monohydrate is suspended in an aqueous solution.
-
Hydrochloric acid is added dropwise to the suspension while stirring at a controlled temperature (e.g., 25-40°C).
-
The reaction mixture is then concentrated under vacuum.
-
The resulting crystals of creatine hydrochloride are separated by filtration.
-
The crystals are washed with a solvent like ethanol (B145695) and then dried.[15]
-
-
Example Protocol for Creatine Ethyl Ester Hydrochloride Synthesis (from Patent Literature):
-
Anhydrous ethanol is reacted with an acyl halide (e.g., acetyl chloride) to generate hydrogen chloride in situ.
-
Creatine monohydrate is added to this acidic ethanol solution.
-
The mixture is heated and stirred for a specified period (e.g., 20 hours at 37°C).
-
The reaction mixture is then cooled to induce crystallization of creatine ethyl ester hydrochloride.
-
The product is collected by filtration.[21]
-
Characterization of Creatine Salts
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of creatine salts and for quantifying the amounts of creatine and creatinine.
-
Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile.
-
Stationary Phase: A C18 reversed-phase column is often used.
-
Detection: UV detection at around 210 nm is typically employed.[22]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and specificity for the analysis of creatine and its metabolites in biological matrices like plasma and urine.[22][23]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of creatine salts.[24]
-
X-ray Diffraction (XRD): XRD is used to determine the crystal structure of the creatine salts and to differentiate between different polymorphic forms.[24]
Evaluation of Biological Effects
-
Aqueous Solubility Determination: The shake-flask method is a common technique. An excess of the creatine salt is agitated in water at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved creatine is determined by HPLC.[21]
-
In Vitro Permeability (Caco-2 Cell Assay): This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to predict the oral absorption of compounds. The transport of the creatine salt across the cell monolayer is measured.
-
Bioavailability Studies (Human Clinical Trials):
-
Healthy subjects are recruited and randomized to receive either a creatine salt or creatine monohydrate.
-
Blood samples are collected at various time points after ingestion.
-
Plasma concentrations of creatine and creatinine are measured using LC-MS/MS to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
-
Efficacy Studies (Resistance Training Protocols):
-
Trained individuals are randomized to supplement with a creatine salt or creatine monohydrate in conjunction with a structured resistance training program.
-
Performance measures such as one-repetition maximum (1-RM) strength, power output, and muscular endurance are assessed before and after the supplementation period.
-
Body composition (e.g., lean body mass) is often measured using methods like dual-energy X-ray absorptiometry (DXA).
-
Muscle creatine content can be directly measured via muscle biopsies.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of creatine and its salts.
Conclusion
The development of creatine salts represents a significant effort to enhance the properties of creatine monohydrate, primarily focusing on improving solubility and stability. While salts like creatine hydrochloride have demonstrated markedly increased aqueous solubility, the translation of these physicochemical advantages into demonstrably superior bioavailability and ergogenic effects in humans remains a complex and not fully substantiated area. For many of the novel creatine salts, the body of scientific evidence is considerably smaller than that for creatine monohydrate, which remains the gold standard backed by extensive research. Future research should focus on well-controlled, head-to-head comparative studies to elucidate the relative merits of each creatine salt in terms of their pharmacokinetics and performance-enhancing effects. For drug development professionals, the choice of a specific creatine salt will depend on the desired formulation characteristics and the strength of the supporting scientific evidence for its intended application.
References
- 1. swolverine.com [swolverine.com]
- 2. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Creatine HCL vs. Monohydrate: An Unbiased Analysis [nutripartners.co]
- 5. prosupps.com [prosupps.com]
- 6. The effects of training and creatine malate supplementation during preparation period on physical capacity and special fitness in judo contestants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hsnstore.eu [hsnstore.eu]
- 8. drinkharlo.com [drinkharlo.com]
- 9. pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - International Journal of Sports Medicine / Abstract [thieme-connect.com]
- 11. predatornutrition.com [predatornutrition.com]
- 12. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. transparentlabs.com [transparentlabs.com]
- 14. Effect of creatine malate supplementation on physical performance, body composition and selected hormone levels in spinters and long-distance runners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Creatine Hydrochloride Versus Creatine Monohydrate.Differences in Solubility, Ergogenic Effects, and Body Composition [scielo.org.co]
- 17. jinfiniti.com [jinfiniti.com]
- 18. performancelab.com [performancelab.com]
- 19. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Effects of Long-Term Magnesium Creatine Chelate Supplementation on Repeated Sprint Ability (RAST) in Elite Soccer Players - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. restek.com [restek.com]
- 23. Simultaneous quantitative analysis of phosphocreatine, creatine and creatinine in plasma of children by HPLC-MS/MS method: Application to a pharmacokinetic study in children with viral myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Preparing Stable Tricreatine Citrate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricreatine citrate (B86180) is a popular supplement and research compound due to its enhanced solubility compared to creatine (B1669601) monohydrate. However, its use in aqueous solutions for research and drug development presents a significant challenge: stability. In solution, tricreatine citrate creates an acidic environment that accelerates the degradation of creatine to its inactive form, creatinine (B1669602).[1][2][3][4] This degradation can lead to inconsistent and unreliable experimental results.
These application notes provide a detailed protocol for preparing stable this compound stock solutions by addressing the critical factor of pH. By carefully controlling the pH and storage conditions, researchers can minimize creatinine formation and ensure the integrity of their creatine solutions for reproducible outcomes in cell culture, animal studies, and other experimental models.
Data Presentation: Solubility and Stability
The following tables summarize key quantitative data regarding the solubility and stability of creatine and this compound in aqueous solutions.
Table 1: Solubility of Creatine Compounds in Water at 20°C
| Creatine Form | Solubility (g/L) | pH of Saturated Solution |
| Creatine Monohydrate | 14 | ~7.0 |
| This compound | 29 | ~3.2 |
Data compiled from multiple sources.[1]
Table 2: Impact of pH on Creatine Degradation at 25°C over 3 Days
| pH | Creatine Degraded (%) |
| 7.5 | Relatively Stable |
| 6.5 | Relatively Stable |
| 5.5 | 4% |
| 4.5 | 12% |
| 3.5 | 21% |
This table illustrates the significant impact of acidic pH on creatine stability.[1][2]
Table 3: Recommended Storage Conditions for pH-Adjusted this compound Stock Solutions
| Storage Temperature | Duration | Expected Stability |
| 4°C (Refrigerated) | Up to 2 weeks | Minimal degradation |
| -20°C (Frozen) | Up to 3 months | High stability |
| -80°C (Ultra-low) | Up to 6 months | Optimal for long-term storage |
Note: Avoid repeated freeze-thaw cycles to maintain solution integrity.
Experimental Protocols
This section provides a detailed methodology for preparing a stable, pH-adjusted this compound stock solution.
Protocol 1: Preparation of a 100 mM Stable this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
pH meter or sterile pH indicator strips
-
Vortex mixer
-
Sterile, single-use aliquot tubes (e.g., cryovials)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 10 mL solution of 100 mM, weigh out the appropriate mass (Molecular Weight of this compound will be needed from the supplier).
-
Initial Dissolution: Transfer the weighed powder into a sterile 15 mL conical tube. Add approximately 7 mL of sterile, nuclease-free water.
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. The solution will be clear and may have a slightly yellowish tint.
-
pH Measurement and Adjustment:
-
Aseptically measure the pH of the solution using a calibrated pH meter or a sterile pH indicator strip. The initial pH will be acidic (around 3.2).[1]
-
Carefully add sterile 1 M NaOH dropwise to the solution while gently swirling.
-
Continuously monitor the pH, aiming for a final pH between 7.0 and 7.5. This range is optimal for creatine stability.[1][2] Be cautious not to overshoot the target pH.
-
-
Final Volume Adjustment: Once the target pH is reached, transfer the solution to a sterile 50 mL conical tube and bring the total volume to 10 mL with sterile, nuclease-free water. Gently mix the final solution.
-
Sterilization: Draw the pH-adjusted solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter-sterilize the solution into a new sterile 50 mL conical tube. This step is crucial for applications in cell culture.
-
Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Quality Control - Stability Assessment using HPLC
To ensure the stability of the prepared stock solution, it is recommended to quantify the creatine and creatinine content over time using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Preparation: At designated time points (e.g., Day 0, Day 7, Day 14), thaw an aliquot of the stock solution. Dilute the sample to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the diluted sample using a validated HPLC method for the simultaneous detection of creatine and creatinine. A common method involves a C18 column with a buffered mobile phase (e.g., ammonium (B1175870) sulfate) and UV detection at approximately 205-210 nm.[5][6][7]
-
Quantification: Calculate the concentration of creatine and creatinine in the sample by comparing the peak areas to those of known standards.
-
Stability Assessment: An increase in the creatinine concentration over time indicates degradation of the creatine in the stock solution.
Visualizations
Caption: Experimental workflow for preparing stable this compound stock solutions.
References
- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 5. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Assessing Tricreatine Citrate Uptake in Muscle Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine (B1669601) is a critical molecule for cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as skeletal muscle. Supplementation with various forms of creatine is a common practice to enhance physical performance, increase muscle mass, and explore therapeutic applications in various pathologies. Tricreatine citrate (B86180), a salt of creatine and citric acid, is one such form that is marketed for its potential advantages in solubility and absorption. The effective assessment of its uptake into the target muscle tissue is paramount for validating its efficacy and understanding its pharmacological profile.
These application notes provide a comprehensive guide to the methodologies and protocols for assessing the uptake of tricreatine citrate in muscle tissue. This document details in vivo and in vitro experimental procedures, data analysis, and the underlying physiological mechanisms of creatine transport.
Mechanism of Creatine Uptake in Muscle Tissue
Creatine is transported into muscle cells against a concentration gradient primarily via the sodium- and chloride-dependent creatine transporter, SLC6A8, commonly known as CreaT1. This process is energy-dependent and is influenced by several factors, including hormonal signals and the existing intracellular creatine concentration.
Signaling Pathways Regulating Creatine Uptake
The activity and expression of the CreaT1 transporter are modulated by various signaling pathways, which can be potential targets for enhancing creatine uptake. Key pathways include:
-
Insulin/IGF-1 Signaling: Insulin and Insulin-like Growth Factor 1 (IGF-1) can stimulate creatine transport into muscle cells. This is thought to occur through the activation of the PI3K-Akt signaling cascade, which may lead to the translocation of CreaT1 to the cell membrane.
-
AMP-Activated Protein Kinase (AMPK) Pathway: AMPK, an energy sensor of the cell, has been shown to influence creatine uptake. Its activation, for instance during exercise, may enhance creatine transport.
-
mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of muscle protein synthesis and growth, is also implicated in the regulation of creatine uptake.
Data Presentation: Comparative Bioavailability
While direct comparative data on muscle tissue concentration of this compound is limited, studies have compared the plasma creatine concentrations following oral ingestion of different creatine forms. This provides an insight into their relative bioavailability.
| Creatine Form | Peak Plasma Creatine Concentration (µmol/L) | Time to Peak Concentration (hours) | Area Under the Curve (AUC) | Reference |
| Creatine Monohydrate | Varies by study | ~1-2 | Baseline for comparison | [1][2] |
| This compound | No significant difference from Creatine Monohydrate | ~1-2 | No significant difference from Creatine Monohydrate | [2] |
| Creatine Pyruvate | Significantly higher than Creatine Monohydrate and this compound | ~1-2 | Significantly higher than Creatine Monohydrate and this compound | [2] |
Note: Higher plasma concentration does not necessarily translate to greater muscle uptake, as the creatine transporter (CreaT1) can become saturated.
Experimental Protocols
A multi-faceted approach employing both in vivo and in vitro models is recommended for a thorough assessment of this compound uptake in muscle tissue.
Protocol 1: In Vivo Assessment of Muscle Creatine Content via Muscle Biopsy
This protocol describes the collection and analysis of muscle tissue to directly quantify creatine and phosphocreatine (B42189) concentrations.
1.1. Subject/Animal Supplementation:
-
Administer this compound or a control (e.g., creatine monohydrate, placebo) to subjects or laboratory animals for a defined period (e.g., loading phase of 5-7 days, followed by a maintenance phase).
-
Ensure consistent dosing and dietary control.
1.2. Muscle Biopsy Collection:
-
Under local anesthesia, obtain a muscle biopsy from a suitable muscle (e.g., vastus lateralis in humans, gastrocnemius in rodents) using a Bergström needle or similar technique.
-
Immediately freeze the muscle sample in liquid nitrogen and store at -80°C until analysis.
1.3. Sample Preparation:
-
Weigh the frozen muscle tissue (~20-50 mg) on a pre-chilled balance.
-
Homogenize the tissue in a 10-fold volume of ice-cold 0.6 M perchloric acid (PCA).
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with a solution of 2 M potassium bicarbonate (KHCO₃).
-
Centrifuge again to pellet the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant is ready for analysis.
1.4. Quantification of Creatine and Phosphocreatine by High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An isocratic mobile phase containing a phosphate (B84403) buffer (e.g., 50 mM KH₂PO₄, pH 6.5) and an ion-pairing agent (e.g., 5 mM tetrabutylammonium (B224687) hydrogen sulfate).
-
Detection: Monitor the absorbance at 210 nm.
-
Procedure:
-
Prepare a standard curve with known concentrations of creatine and phosphocreatine.
-
Inject a fixed volume of the prepared muscle extract onto the HPLC column.
-
Identify and quantify the creatine and phosphocreatine peaks based on their retention times and peak areas compared to the standard curve.
-
Express the results as mmol/kg of dry or wet muscle weight.
-
Protocol 2: In Vitro Creatine Uptake Assay in C2C12 Myotubes
This protocol utilizes a murine myoblast cell line (C2C12) to model creatine uptake in differentiated muscle fibers.
2.1. Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Once the cells reach 80-90% confluency, induce differentiation by switching to DMEM supplemented with 2% horse serum.
-
Allow the myoblasts to differentiate into myotubes for 4-6 days.
2.2. Creatine Uptake Assay:
-
Wash the differentiated myotubes twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells in KRH buffer for 15-30 minutes at 37°C.
-
Prepare uptake solutions containing a known concentration of this compound (or other creatine forms) and a radiolabeled tracer (e.g., [¹⁴C]-creatine) in KRH buffer.
-
Remove the pre-incubation buffer and add the uptake solution to the cells.
-
Incubate for a specific time period (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
To terminate the uptake, rapidly wash the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Calculate the rate of creatine uptake and express as nmol/mg protein/min.
Protocol 3: Non-Invasive Assessment of Muscle Creatine by Magnetic Resonance Spectroscopy (MRS)
MRS allows for the non-invasive measurement of creatine and phosphocreatine levels in muscle tissue in vivo.
3.1. Subject Preparation:
-
Subjects should refrain from strenuous exercise for at least 24 hours prior to the scan.
-
Position the subject in the MRI scanner to ensure the muscle of interest (e.g., calf muscles, quadriceps) is within the sensitive volume of the surface coil.
3.2. MRS Acquisition:
-
Utilize a clinical MRI scanner (e.g., 3 Tesla) equipped with a suitable proton (¹H) or phosphorus (³¹P) coil.
-
For ¹H-MRS: Acquire localized spectra from the muscle of interest. The total creatine peak (creatine + phosphocreatine) is typically observed at approximately 3.03 ppm.
-
For ³¹P-MRS: This technique allows for the separate quantification of phosphocreatine (PCr) and adenosine (B11128) triphosphate (ATP). The PCr peak is a prominent feature in the muscle spectrum.
-
Use a standardized acquisition protocol with consistent parameters (e.g., echo time, repetition time, number of acquisitions).
3.3. Data Analysis:
-
Process the raw MRS data using specialized software (e.g., jMRUI, LCModel).
-
Fit the spectral data to identify and quantify the peaks of interest (total creatine for ¹H-MRS; PCr for ³¹P-MRS).
-
Express the creatine concentration relative to an internal reference standard (e.g., water for ¹H-MRS) or as a ratio to another metabolite (e.g., PCr/ATP for ³¹P-MRS).
-
Compare the results before and after supplementation with this compound.
Conclusion
The assessment of this compound uptake in muscle tissue requires a combination of in vivo and in vitro methodologies. While plasma bioavailability studies provide initial insights, direct measurement of muscle creatine content through biopsy and HPLC analysis remains the gold standard for definitive quantification. In vitro models using cell lines like C2C12 are invaluable for mechanistic studies of transport kinetics and the influence of signaling pathways. Non-invasive techniques such as MRS offer a powerful tool for longitudinal studies in human subjects. Further research is warranted to directly compare the muscle tissue accumulation of this compound with other creatine forms to fully elucidate its efficacy.
References
Application Notes and Protocols: Investigating the Effects of Tricreatine Citrate on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular energy metabolism and overall health. Dysfunctional mitochondrial respiration is implicated in a wide range of pathologies, making it a critical area of research and a key target for therapeutic development. Creatine (B1669601), an organic compound integral to cellular bioenergetics, is known to influence mitochondrial function.[1][2][3] Tricreatine citrate (B86180), a salt of creatine, is hypothesized to modulate mitochondrial respiration. These application notes provide a detailed experimental framework for researchers to investigate the effects of tricreatine citrate on key parameters of mitochondrial function.
The provided protocols are designed for use with isolated mitochondria and cultured cells. They detail methods for assessing oxygen consumption rate (OCR), mitochondrial membrane potential (ΔΨm), and ATP production. Adherence to these standardized procedures will enable the generation of robust and reproducible data, facilitating a comprehensive understanding of how this compound impacts mitochondrial bioenergetics.
Core Concepts in Mitochondrial Respiration
Mitochondrial respiration is a complex process involving the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS), which together generate the majority of cellular ATP. The key parameters to assess mitochondrial function are:
-
Oxygen Consumption Rate (OCR): A direct measure of the activity of the electron transport chain.[4][5]
-
Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[6][7][8]
-
ATP Production Rate: The rate at which mitochondria synthesize ATP, reflecting the overall efficiency of oxidative phosphorylation.[9][10][11]
-
Citrate Synthase Activity: Often used as a marker for mitochondrial content or mass, allowing for normalization of respiration data.[12][13][14][15]
Experimental Design and Workflow
A logical workflow is crucial for a comprehensive investigation into the effects of this compound on mitochondrial respiration. The following diagram outlines a recommended experimental workflow.
Caption: A logical workflow for studying the effects of this compound.
Key Experimental Protocols
Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure OCR in real-time.[4][16] The "Mito Stress Test" is a standard assay that uses sequential injections of mitochondrial inhibitors to assess various parameters of mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound (test compound)
-
Mito Stress Test compounds:
-
Oligomycin (B223565) (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Cultured cells or isolated mitochondria
Protocol:
-
Cell Plating (for cellular assays):
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
Sensor Cartridge Hydration:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
-
Assay Preparation:
-
On the day of the assay, replace the cell culture medium with pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Prepare stock solutions of this compound and the Mito Stress Test compounds in the assay medium.
-
-
Instrument Setup and Calibration:
-
Load the hydrated sensor cartridge with the prepared compounds into the appropriate injection ports.
-
Calibrate the Seahorse XF Analyzer.
-
-
Running the Assay:
-
Once calibration is complete, replace the calibrant plate with the cell plate.
-
The instrument will measure basal OCR and then sequentially inject the prepared compounds (including this compound if assessing acute effects) and measure the subsequent changes in OCR.[4]
-
Data Presentation:
| Parameter | Description | Expected Effect of this compound (Hypothetical) |
| Basal Respiration | OCR before the addition of any inhibitors. | Increase/Decrease/No Change |
| ATP Production-linked Respiration | The decrease in OCR after the addition of oligomycin. | Increase/Decrease/No Change |
| Maximal Respiration | OCR after the addition of the uncoupler FCCP. | Increase/Decrease/No Change |
| Spare Respiratory Capacity | The difference between maximal and basal respiration. | Increase/Decrease/No Change |
| Proton Leak | OCR after oligomycin addition, not linked to ATP synthesis. | Increase/Decrease/No Change |
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential.[8][17] TMRE is a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potential.
Materials:
-
Fluorescence microplate reader or fluorescence microscope
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
FCCP or CCCP (positive control for depolarization)
-
Cultured cells
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
This compound
Protocol:
-
Cell Treatment:
-
Culture cells in a suitable microplate (e.g., 96-well black-walled plate for fluorometry).
-
Treat cells with various concentrations of this compound for the desired duration.
-
-
Staining:
-
Add TMRE to the cell culture medium to a final concentration of 50-200 nM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells with pre-warmed PBS or buffer to remove excess dye.
-
-
Measurement:
-
For a plate reader, measure the fluorescence at an excitation/emission of ~549/575 nm.
-
For microscopy, visualize the cells and quantify the fluorescence intensity.
-
-
Positive Control:
-
In parallel, treat a set of cells with FCCP (e.g., 10 µM) for 5-10 minutes to induce mitochondrial depolarization and establish a baseline for low fluorescence.
-
Data Presentation:
| Treatment Group | TMRE Fluorescence Intensity (Arbitrary Units) |
| Control (untreated) | Baseline value |
| This compound (Low Dose) | Measured value |
| This compound (High Dose) | Measured value |
| FCCP (Positive Control) | Low fluorescence value |
ATP Production Assay
This protocol utilizes a luciferase-based assay to quantify the rate of ATP production in isolated mitochondria or cell lysates.[9][10][11]
Materials:
-
Luminometer
-
ATP determination kit (containing luciferase and D-luciferin)
-
Isolated mitochondria or cell lysates
-
Mitochondrial respiration buffer
-
Substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate)
-
ADP
-
This compound
Protocol:
-
Sample Preparation:
-
Isolate mitochondria from cells or tissues treated with or without this compound.
-
Alternatively, prepare cell lysates from treated and untreated cells.
-
-
Reaction Setup:
-
In a luminometer-compatible plate, add the mitochondrial respiration buffer containing substrates and ADP.
-
Add the isolated mitochondria or cell lysate to initiate the reaction. If testing direct effects, this compound can be added here.
-
-
ATP Measurement:
-
At specific time points, take aliquots of the reaction mixture and add them to the ATP determination reagent.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
-
Standard Curve:
-
Generate a standard curve using known concentrations of ATP to quantify the amount of ATP produced in the samples.
-
Data Presentation:
| Treatment Group | ATP Production Rate (nmol ATP/min/mg protein) |
| Control (untreated) | Baseline rate |
| This compound (Low Dose) | Measured rate |
| This compound (High Dose) | Measured rate |
| Oligomycin (Negative Control) | Minimal rate |
Signaling Pathway Visualization
Creatine is known to be involved in the creatine kinase/phosphocreatine (CK/PCr) shuttle, which plays a crucial role in cellular energy buffering and transport, particularly in tissues with high and fluctuating energy demands like muscle and brain.[1][18] This system is tightly coupled to mitochondrial ATP production.
Caption: The creatine kinase/phosphocreatine shuttle and its link to mitochondrial ATP production.
Concluding Remarks
The protocols and experimental designs detailed in these application notes provide a robust framework for investigating the effects of this compound on mitochondrial respiration. By systematically evaluating oxygen consumption, mitochondrial membrane potential, and ATP production, researchers can gain valuable insights into the bioenergetic impact of this compound. The inclusion of appropriate controls and normalization procedures is paramount for generating high-quality, interpretable data. This comprehensive approach will contribute to a deeper understanding of the potential therapeutic applications of this compound in conditions associated with mitochondrial dysfunction.
References
- 1. Creatine as a mitochondrial theranostic in predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine - Wikipedia [en.wikipedia.org]
- 3. Role of Creatine Supplementation in Conditions Involving Mitochondrial Dysfunction: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a platform for measuring mitochondrial oxygen consumption rate for cardiac mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Creatine Prevents the Structural and Functional Damage to Mitochondria in Myogenic, Oxidatively Stressed C2C12 Cells and Restores Their Differentiation Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 9. ATP Production of Muscle Mitochondria after Acute Exercise in Lean and Obese Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of ATP production and respiratory chain enzyme activities in mitochondria isolated from small muscle biopsy samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. | Semantic Scholar [semanticscholar.org]
- 12. Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. assaygenie.com [assaygenie.com]
- 16. benchchem.com [benchchem.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. The role of phosphorylcreatine and creatine in the regulation of mitochondrial respiration in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Creatine and Creatinine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of creatine (B1669601) and its metabolite, creatinine (B1669602), in various biological matrices. The selection of an appropriate analytical method is critical for reliable data in clinical diagnostics, metabolic studies, and pharmaceutical research. This document outlines three common techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.
Creatine and Creatinine Metabolism
Creatine is a nitrogenous organic acid that plays a crucial role in energy metabolism, particularly in muscle and brain tissue. It is synthesized primarily in the liver and kidneys from the amino acids glycine, arginine, and methionine.[1][2] Creatine is then transported to tissues with high energy demands, where it is phosphorylated to phosphocreatine (B42189) by creatine kinase.[2][3] Creatinine is the metabolic byproduct of the non-enzymatic dehydration of creatine and phosphocreatine.[4][5] It is produced at a relatively constant rate and excreted by the kidneys, making its measurement a key indicator of renal function.[5][6]
Comparative Performance of Analytical Techniques
The choice of analytical method depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, while enzymatic assays are well-suited for high-throughput clinical settings.[7][8] HPLC provides a balance between performance and cost.
| Performance Metric | HPLC-UV | LC-MS/MS | Enzymatic Assay |
| Linearity Range | 1 - 100 µg/mL[9] | 1 - 2000 ng/mL[10] | Varies by kit, typically up to 17 mg/dL[11] |
| Lower Limit of Quantification (LLOQ) | ~1 µg/mL | 0.5 - 4.4 µmol/L[12] | Varies by kit |
| Precision (CV%) | < 5%[11] | 1.15% - 3.84%[12] | < 5%[11] |
| Analysis Time per Sample | 5 - 10 minutes[7][13] | < 3 minutes[7][12] | ~10 - 30 minutes[14][15] |
| Specificity | Moderate to High | Very High | Moderate (potential interferences)[16] |
| Sample Volume | ~20 µL injection[9] | ~1-5 µL injection[10][17] | ~5-50 µL sample[14][15] |
Application Note 1: HPLC-UV Method
Introduction
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of creatine and creatinine.[18] This method offers good sensitivity and specificity for routine analysis in research and clinical laboratories. The separation is typically achieved using a reversed-phase or HILIC column.[7][13]
Principle
Creatine and creatinine in the sample are separated on an HPLC column based on their differential partitioning between the mobile phase and the stationary phase. Following separation, the compounds are detected by a UV detector at a specific wavelength (typically 205-234 nm).[8][9] Quantification is achieved by comparing the peak area of the analyte in the sample to that of known standards.
Experimental Protocol
3.1. Sample Preparation (Human Plasma)
-
To a 100 µL aliquot of plasma, add 200 µL of acetonitrile (B52724) to precipitate proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
3.2. Reagents
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Creatine and Creatinine analytical standards
-
Ultrapure water
3.3. Instrumentation and Conditions
-
HPLC System: Standard HPLC with UV Detector
-
Column: Porous Graphitic Carbon (e.g., Thermo Scientific Hypercarb) or C18 column.[13]
-
Mobile Phase: 96.95:3:0.05 (v/v) Water/Acetonitrile/TFA.[13]
-
Flow Rate: 0.75 - 1.0 mL/min.[9]
-
Injection Volume: 20 µL.[9]
-
Detection Wavelength: 210 nm.[9]
-
Run Time: Approximately 5-7 minutes.[13]
3.4. Procedure
-
Prepare a series of calibration standards of creatine and creatinine in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[9]
-
Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Determine the concentration of creatine and creatinine in the samples by interpolating their peak areas from the calibration curve.
Application Note 2: LC-MS/MS Method
Introduction
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of creatine and creatinine, particularly at low concentrations.[7] It is the preferred method for clinical research and applications requiring high accuracy, as it minimizes interferences common in other methods.[12]
Principle
The sample is first subjected to chromatographic separation using an LC system. The eluent is then introduced into a mass spectrometer. The analytes are ionized (typically by electrospray ionization - ESI), and the precursor ions are selected in the first quadrupole. These ions are then fragmented, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides excellent specificity and sensitivity.
Experimental Protocol
3.1. Sample Preparation (Human Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex and centrifuge at 4,000 rpm for 5 minutes to pellet any precipitates.
-
Dilute the supernatant 1:50 with ultrapure water. A 1:2000 dilution may be necessary for some samples.[10]
-
Add an internal standard (e.g., creatinine-d3).
-
Vortex and transfer to an LC-MS vial.
3.2. Reagents
-
Methanol (LC-MS grade)
-
Formic acid
-
Creatine and Creatinine analytical standards
-
Creatinine-d3 (internal standard)
-
Ultrapure water
3.3. Instrumentation and Conditions
-
LC-MS/MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Column: HILIC column (e.g., Restek Raptor HILIC-Si, 2.7 µm, 50 mm × 2.1 mm).[7]
-
Mobile Phase: Isocratic elution with 80% acetonitrile in water containing 0.1% formic acid.[7]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
3.4. Procedure
-
Prepare calibration standards with the internal standard in a surrogate matrix (e.g., water or stripped serum).
-
Inject standards to construct a calibration curve based on the peak area ratio of the analyte to the internal standard versus concentration.
-
Inject the prepared samples.
-
Quantify the analytes in the samples using the calibration curve.
Application Note 3: Enzymatic Assay
Introduction
Enzymatic assays are commonly used in clinical laboratories for the routine measurement of creatinine due to their simplicity, speed, and suitability for automation.[14][16] These assays are typically colorimetric and can be performed in a 96-well plate format for high-throughput screening.
Principle
The enzymatic method for creatinine involves a series of coupled enzymatic reactions.[16] First, creatinine is hydrolyzed to creatine by creatininase. Creatine is then converted to sarcosine (B1681465) and urea (B33335) by creatinase. Finally, sarcosine is oxidized by sarcosine oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, which is measured spectrophotometrically.[6][19] The intensity of the color is directly proportional to the creatinine concentration in the sample.
Experimental Protocol
3.1. Sample Preparation
-
Serum/Plasma: Use directly or with minimal dilution.
-
Urine: A minimum 1:20 dilution with deionized water is recommended to minimize matrix effects.[15]
3.2. Reagents (Typical Kit Components)
-
Assay Buffer
-
Enzyme Mixture (Creatininase, Creatinase, Sarcosine Oxidase, Peroxidase)
-
Chromogenic Substrate (e.g., 4-aminoantipyrine)[9]
-
Creatinine Standard
3.3. Instrumentation
-
Microplate reader capable of measuring absorbance at ~550 nm.[16]
-
96-well microtiter plate.
3.4. Procedure
-
Prepare a creatinine standard curve by performing serial dilutions of the creatinine standard.
-
Pipette 50 µL of each standard and prepared sample into separate wells of the 96-well plate.
-
Prepare the Reaction Reagent by mixing the Assay Buffer, Enzyme Mixture, and Chromogenic Substrate according to the kit instructions.
-
Add 200 µL of the Reaction Reagent to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[15]
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 550 nm).
-
Calculate the creatinine concentration in the samples by comparing their absorbance to the standard curve.
References
- 1. Reactome | Creatine metabolism [reactome.org]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. Creatine and creatinine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice [mdpi.com]
- 5. Creatine metabolism | PPT [slideshare.net]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]
- 8. Trend in creatinine determining methods: Conventional methods to molecular‐based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reckondiagnostics.com [reckondiagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. Kinetic enzymatic method for determining serum creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. diazyme.com [diazyme.com]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. Separation methods applicable to urinary creatine and creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. labtest.com.br [labtest.com.br]
Application Notes and Protocols: Tricreatine Citrate in Sports Nutrition Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine (B1669601) is a cornerstone of sports nutrition supplementation, renowned for its ergogenic effects on high-intensity exercise performance and training adaptations. While creatine monohydrate is the most researched form, alternative creatine salts such as tricreatine citrate (B86180) have been developed to potentially enhance solubility and bioavailability. These application notes provide a comprehensive overview of the research on tricreatine citrate, including its pharmacokinetic profile and effects on athletic performance. Detailed experimental protocols are provided to facilitate further research in this area.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating this compound in comparison to creatine monohydrate.
Table 1: Pharmacokinetic Profile of a Single 4.4 g Dose of Creatine
| Parameter | This compound (CrC) | Creatine Monohydrate (CrM) | Creatine Pyruvate (B1213749) (CrPyr) |
| Peak Plasma Concentration (Cmax; µmol/L) | 855.3 ± 165.1 | 761.9 ± 107.7 | 972.2 ± 184.1 |
| Time to Peak Concentration (Tmax; hours) | Not significantly different | Not significantly different | Not significantly different |
| Area Under the Curve (AUC; mM/h) | 2627 ± 506.8 | 2384 ± 376.5 | 2985 ± 540.6 |
Data adapted from Jäger et al. (2007).[1][2]
Table 2: Effects of 28-Day Supplementation on Intermittent Handgrip Power
| Parameter | This compound (CrC) Group | Placebo Group |
| Mean Power Increase over all intervals | Significant (p < 0.01) | No significant change |
| Force Increase (Intervals 1 & 2) | Significant (p < 0.01) | No significant change |
| Force Increase (Intervals 6 & 9) | Not significant | No significant change |
| Contraction Velocity Increase | Significant (p < 0.01) | No significant change |
Data adapted from Jäger et al. (2008).[3][4]
II. Signaling Pathways
Creatine supplementation is understood to influence several signaling pathways that are crucial for muscle performance and adaptation. The primary mechanism involves the ATP-PCr system for rapid energy regeneration. Furthermore, creatine has been shown to modulate anabolic signaling pathways such as the Akt/mTOR pathway, which is central to muscle protein synthesis.
Figure 1: Creatine's dual role in energy metabolism and anabolic signaling.
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in this compound research.
Protocol 1: Pharmacokinetic Analysis of this compound
Objective: To determine the plasma concentration profile of this compound following oral ingestion and compare it to creatine monohydrate.
Participants: Healthy male and female subjects.
Materials:
-
This compound
-
Creatine monohydrate (for comparison)
-
Placebo
-
Venous catheters
-
Centrifuge
-
HPLC system for creatine analysis
Procedure:
-
Subject Preparation: Participants fast overnight for at least 8 hours prior to the study. A baseline blood sample is collected.
-
Supplement Administration: In a crossover design, subjects ingest a single dose of either this compound (e.g., 6.7g, providing an equimolar amount of creatine to 5g of creatine monohydrate) or creatine monohydrate, dissolved in water.
-
Blood Sampling: Blood samples are collected at regular intervals post-ingestion (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours).
-
Plasma Separation: Blood samples are immediately centrifuged to separate plasma.
-
Analysis: Plasma creatine concentrations are determined using a validated HPLC method.
-
Pharmacokinetic Parameters: The following parameters are calculated from the plasma concentration-time data:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Protocol 2: Assessment of Intermittent Handgrip Power
Objective: To evaluate the effect of this compound supplementation on performance during high-intensity, intermittent exercise.
Participants: Healthy, physically active male subjects.
Materials:
-
This compound
-
Placebo (e.g., maltodextrin)
-
Handgrip dynamometer connected to a weighted basket system
-
Metabolic cart for oxygen consumption measurement
-
Blood sampling equipment
Procedure:
-
Supplementation Protocol:
-
Loading Phase (optional): 20g of this compound per day (4 doses of 5g) for 5-7 days.
-
Maintenance Phase: 5g of this compound per day for 28 days.
-
-
Testing Protocol (Pre- and Post-Supplementation):
-
Warm-up: Standardized warm-up protocol.
-
Incremental Test: Maximum forearm performance is measured by starting with a set weight (e.g., 7.5 kg) and incrementally adding weight until the subject can no longer perform the handgrip. 80% of this maximum weight is used for the intermittent exercise test.[3]
-
Intermittent Handgrip Exercise:
-
Measurements:
-
Mean power output is recorded for each interval.
-
Force and contraction/relaxation velocity are measured.
-
Oxygen consumption is measured during the rest periods.
-
Blood samples can be taken at baseline and after specific intervals to measure lactate (B86563) and other metabolites.
-
-
Protocol 3: General Protocol for Neuromuscular Fatigue Assessment
Objective: To assess the impact of this compound on the onset of neuromuscular fatigue.
Participants: Moderately trained individuals.
Materials:
-
This compound
-
Placebo
-
Isokinetic dynamometer
-
Electromyography (EMG) system
-
Electrical stimulator for twitch interpolation
Procedure:
-
Supplementation Protocol: As described in Protocol 2.
-
Testing Protocol (Pre- and Post-Supplementation):
-
Maximal Voluntary Contraction (MVC): Determine the maximal isometric strength of the target muscle group (e.g., plantar flexors, elbow flexors).
-
Twitch Interpolation: Use electrical stimulation during an MVC to assess the level of voluntary muscle activation.
-
Fatigue Protocol:
-
Perform a series of intermittent isometric contractions at a percentage of the MVC (e.g., 70% MVC).
-
The duty cycle consists of a contraction phase and a relaxation phase (e.g., 7-second contraction, 3-second relaxation) for a set duration (e.g., 4 minutes).
-
-
Post-Fatigue Assessment: Immediately following the fatigue protocol, repeat the MVC and twitch interpolation measurements to assess the decline in strength and voluntary activation.
-
EMG Analysis: Record surface EMG throughout the protocol to analyze changes in muscle fiber conduction velocity and other neuromuscular parameters.
-
IV. Experimental Workflow and Logic
The following diagram illustrates a typical experimental workflow for a clinical trial investigating the efficacy of this compound.
Figure 2: A typical double-blind, placebo-controlled experimental workflow.
V. Conclusion
The available research suggests that this compound is a bioavailable source of creatine. While some studies indicate it may not offer a significant pharmacokinetic advantage over creatine monohydrate, it has been shown to improve performance in high-intensity, intermittent exercise. The provided protocols offer a standardized framework for researchers to further investigate the efficacy and mechanisms of action of this compound in sports nutrition. Future research should focus on long-term studies and direct comparisons with creatine monohydrate across a wider range of athletic performance metrics.
References
- 1. Comparison of new forms of creatine in raising plasma creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of creatine pyruvate and creatine citrate on performance during high intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of creatine pyruvate and creatine citrate on performance during high intensity exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Enzymatic Determination of Creatine from Tricreatine Citrate
Introduction
Tricreatine citrate (B86180) is a popular supplement in the sports nutrition and pharmaceutical industries, valued for its enhanced solubility compared to creatine (B1669601) monohydrate.[1] It is a salt composed of three creatine molecules and one citrate molecule.[2] For quality control, research, and formulation development, it is crucial to have a reliable method to quantify the creatine content in tricreatine citrate. Enzymatic assays offer high specificity and sensitivity for this purpose. This application note details a protocol for the enzymatic determination of creatine from this compound using a coupled enzyme assay system involving creatine kinase (CK).
Creatine kinase is a central enzyme in cellular energy metabolism, catalyzing the reversible phosphorylation of creatine to phosphocreatine (B42189).[3][4] In this assay, the creatine released from the dissolution of this compound is first enzymatically converted to phosphocreatine. The subsequent reaction, catalyzed by creatine kinase, produces ATP, which is then used in a series of coupled reactions to generate a product that can be measured spectrophotometrically.
Principle of the Assay
The quantification of creatine from this compound is achieved through a multi-step enzymatic process. First, the this compound sample is dissolved in an appropriate buffer, dissociating into creatine and citrate ions. The creatine is then phosphorylated to phosphocreatine in a pre-incubation step. The core of the assay involves the reversal of the creatine kinase reaction, where phosphocreatine and ADP are converted to creatine and ATP. The produced ATP is then utilized in a coupled reaction system involving hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH), which ultimately leads to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of creatine in the sample.[5][6][7][8]
The series of enzymatic reactions is as follows:
-
Creatine Phosphorylation (Pre-incubation): Creatine + ATP → Phosphocreatine + ADP (Catalyzed by Creatine Kinase)
-
Creatine Kinase Reaction: Phosphocreatine + ADP → Creatine + ATP (Catalyzed by Creatine Kinase)
-
Hexokinase Reaction: ATP + Glucose → ADP + Glucose-6-Phosphate (Catalyzed by Hexokinase)
-
Glucose-6-Phosphate Dehydrogenase Reaction: Glucose-6-Phosphate + NADP+ → 6-Phosphogluconate + NADPH + H+ (Catalyzed by Glucose-6-Phosphate Dehydrogenase)
Data Presentation
Table 1: Reagent Composition for Creatine Determination Assay
| Reagent Component | Concentration | Purpose |
| Imidazole Buffer | 100 mmol/L, pH 6.7 | Maintains optimal pH for the enzymatic reactions. |
| D-Glucose | 20 mmol/L | Substrate for Hexokinase. |
| N-Acetyl-L-Cysteine (NAC) | 20 mmol/L | Activates Creatine Kinase. |
| Magnesium Acetate | 10 mmol/L | Cofactor for Kinase enzymes. |
| NADP | 2.5 mmol/L | Coenzyme for G6PDH, reduced to NADPH for detection. |
| ADP | 2 mmol/L | Substrate for Creatine Kinase. |
| AMP | 5 mmol/L | Inhibits myokinase activity. |
| di(adenosine-5') pentaphosphate | 10 µmol/L | Inhibits adenylate kinase activity. |
| Hexokinase (HK) | ≥ 4 KU/L | Catalyzes the phosphorylation of glucose. |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | ≥ 1.5 KU/L | Catalyzes the oxidation of G6P. |
| Creatine Kinase (CK) | Variable | The enzyme of interest for the assay. |
| Creatine Phosphate | 30 mmol/L | Substrate for the primary CK reaction. |
Note: The concentrations are based on typical commercially available creatine kinase assay kits and may be adjusted based on specific kit instructions.[8]
Table 2: Sample Preparation and Reaction Volumes
| Component | Volume (µL) per well |
| Sample/Standard/Blank | 10 |
| Working Reagent | 90 |
| Total Reaction Volume | 100 |
Experimental Protocols
Materials and Reagents
-
This compound sample
-
Creatine standard solution
-
Microplate reader capable of measuring absorbance at 340 nm[5][6]
-
96-well flat-bottom microplates[9]
-
Assay Buffer (e.g., 100 mM Imidazole, pH 6.7)
-
Reagents as listed in Table 1 (or a commercial creatine kinase activity assay kit)
-
Deionized water
Protocol for Enzymatic Determination of Creatine
-
Preparation of Reagents:
-
Prepare a working reagent by mixing the assay buffer, substrates (excluding the sample), and enzymes as per the concentrations in Table 1 or the instructions of a commercial kit.[9]
-
Prepare a creatine standard curve by performing serial dilutions of a known concentration of creatine standard in the assay buffer.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of assay buffer to obtain a stock solution.
-
This compound has good solubility in water.[1]
-
Further dilute the stock solution with the assay buffer to bring the creatine concentration within the linear range of the standard curve.
-
-
Assay Procedure:
-
Pipette 10 µL of the prepared standards, diluted this compound samples, and a blank (assay buffer) into separate wells of a 96-well plate.[9]
-
Add 90 µL of the working reagent to each well.[9]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C and monitor the absorbance at 340 nm every minute for 6-10 minutes using a microplate reader.[5][9]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD340/min) for each well by plotting absorbance against time and determining the slope of the linear portion of the curve.[9]
-
Subtract the rate of the blank from the rates of the standards and samples.
-
Plot the net ΔOD340/min for the creatine standards against their known concentrations to generate a standard curve.
-
Determine the creatine concentration in the this compound samples by interpolating their net ΔOD340/min values on the standard curve.
-
Calculate the percentage of creatine in the original this compound sample based on the initial weight and dilution factor.
-
Visualizations
References
- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C18H35N9O13 | CID 9960045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bmrservice.com [bmrservice.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. raybiotech.com [raybiotech.com]
- 7. atlas-medical.com [atlas-medical.com]
- 8. linear.es [linear.es]
- 9. 3hbiomedical.com [3hbiomedical.com]
Application Notes and Protocols: Formulation of Tricreatine Citrate for Oral Supplementation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Creatine (B1669601) is a widely studied nutritional supplement known for its ergogenic effects, particularly in enhancing high-intensity exercise performance and promoting gains in muscle mass.[1] The most common form, Creatine Monohydrate (CM), has been extensively researched; however, its relatively low solubility in water can be a limitation for liquid formulations.[2][3] Tricreatine citrate (B86180) (CrC), a salt of creatine and citric acid, has been developed to address this issue. It is a complex where one molecule of citric acid is associated with three creatine molecules.[2] This form exhibits significantly higher aqueous solubility compared to creatine monohydrate, which is advantageous for developing oral solutions or ready-to-mix powders.[2][4]
These application notes provide a comprehensive guide to the formulation and characterization of tricreatine citrate for oral supplementation studies, summarizing its physicochemical properties and offering detailed protocols for formulation and analysis.
Physicochemical and Pharmacokinetic Properties
Understanding the fundamental properties of this compound is crucial for effective formulation development. Key data points regarding its solubility, stability, and oral bioavailability are summarized below for comparison with the more common creatine monohydrate.
Solubility Data
This compound's primary advantage is its enhanced solubility in water, which is achieved by lowering the pH of the solution.[2][4]
Table 1: Comparative Aqueous Solubility of Creatine Forms at 20°C
| Compound | Creatine Content (%) | Solubility (g/L) | Resulting pH of Saturated Solution | Fold Increase in Creatine Solubility vs. CM |
| Creatine Monohydrate | 87.9% | 14 g/L[2] | ~7.0[2] | 1.00x |
| This compound | ~66%[2] | 29 g/L[2] | ~3.2[2] | ~1.55x[2] |
| Creatine Pyruvate | ~60%[2] | 54 g/L[2] | ~2.6[2] | ~2.63x[2] |
Stability Profile
While more soluble, this compound can be less stable than creatine monohydrate in solid form, especially under accelerated conditions. The primary degradation product of creatine is creatinine (B1669602).[2]
Table 2: Solid-State Stability Comparison
| Compound | Storage Condition | Duration | Creatinine Formation |
| Creatine Monohydrate | 40°C (104°F) | > 3 years | No measurable amount[2][5] |
| This compound | 40°C (104°F) | 28 days | 770 ppm[2][5] |
Note: In aqueous solutions, creatine degradation to creatinine is pH-dependent. The acidic environment created by this compound can accelerate this degradation over time, making it crucial to prepare solutions fresh or conduct appropriate in-use stability tests.[5]
Pharmacokinetic Data
Studies comparing the oral bioavailability of different creatine forms suggest that this compound is a bioavailable source of creatine. A study involving the ingestion of equimolar amounts of creatine (4.4 g) from different sources provided the following plasma concentrations.[6]
Table 3: Pharmacokinetic Parameters After a Single Oral Dose of Creatine Forms
| Creatine Form | Dose (Creatine Equivalent) | Peak Plasma Concentration (Cmax) (µmol/L) | Area Under the Curve (AUC) (mM/h) |
| Creatine Monohydrate (CrM) | 4.4 g | 761.9 ± 107.7[5] | 2384 ± 376.5[5] |
| This compound (CrC) | 4.4 g | 855.3 ± 165.1[5] | 2627 ± 506.8[5] |
| Creatine Pyruvate (CPy) | 4.4 g | 972.2 ± 184.1[5] | 2985 ± 540.6[5] |
Data from Jäger et al. indicates that while there were no statistically significant differences in AUC among the groups, these results support that this compound can serve as a bioavailable source of creatine.[5]
Formulation Development Workflow
The development of a this compound oral supplement involves several key stages, from initial formulation to pre-clinical evaluation.
Caption: Workflow for this compound oral formulation development.
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Solution for Oral Gavage
This protocol describes the preparation of a basic this compound solution for administration in animal studies.
Materials:
-
This compound powder
-
Purified water (e.g., USP grade)
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Volumetric flasks
-
pH meter
Procedure:
-
Determine Concentration: Calculate the required mass of this compound based on the desired creatine dosage for the study. Remember that this compound is approximately 66% creatine by weight.[2]
-
Example: For a 10 mg/mL creatine-equivalent solution, you will need approximately 15.15 mg of this compound per mL of water.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder.
-
Dissolution: Add approximately 80% of the final required volume of purified water to a beaker with a magnetic stir bar.
-
While stirring, slowly add the weighed this compound powder to the vortex.
-
Continue stirring until the powder is fully dissolved. Due to its enhanced solubility, this should occur relatively quickly at room temperature.
-
pH Measurement: Once dissolved, measure the pH of the solution. It is expected to be acidic (around pH 3.2 for a saturated solution).[2] Record the value.
-
Final Volume: Transfer the solution to a volumetric flask and add purified water to reach the final target volume. Mix thoroughly.
-
Administration: Use the freshly prepared solution for oral administration. Due to potential degradation in aqueous environments, it is recommended to prepare the solution daily or store it under refrigeration (2-8°C) for a limited time, validated by stability testing.[5][7]
Protocol 2: Formulation of an Effervescent Powder
Effervescent formulations leverage the reaction of an acid (citric acid, inherent in CrC) and a carbonate source to improve dispersion and palatability.[8]
Materials:
-
This compound powder
-
Sodium bicarbonate
-
Anhydrous citric acid (optional, for enhanced effervescence)
-
Flow agent (e.g., silicon dioxide)
-
Sweetener (e.g., sucralose) and flavorants as needed
-
V-blender or other suitable powder blender
Procedure:
-
Ingredient Ratios: Determine the ratio of ingredients. A common starting point is a 2:1 ratio of citric acid to sodium bicarbonate for the effervescent reaction. The this compound itself provides acidity.
-
Example Formulation (per 5g creatine dose):
-
This compound: ~7.6 g
-
Sodium Bicarbonate: 3.0 g
-
Anhydrous Citric Acid: 1.5 g
-
Flavor/Sweetener: q.s.
-
Silicon Dioxide: 0.5% w/w
-
-
-
Milling & Sieving: Mill and/or sieve all powdered ingredients separately to ensure a uniform particle size, which is critical for preventing segregation and ensuring a consistent reaction.
-
Blending: Add the ingredients to a V-blender in order of increasing quantity. Blend for a predetermined time (e.g., 15-20 minutes) until a homogenous mixture is achieved.
-
Packaging: Package the final powder blend in airtight, moisture-proof containers or single-dose sachets immediately to prevent premature reaction.
-
Reconstitution Test: To test the formulation, add a single dose to a specified volume of water (e.g., 200 mL) and record the time to complete effervescence and dissolution.
Analytical Methods
Protocol 3: HPLC-UV Method for Quantification of Creatine and Creatinine
This protocol is adapted from a validated method for determining creatine and its degradation product, creatinine, in supplement formulations.[9] It is essential for quality control, stability testing, and dose verification.
Caption: Analytical workflow for HPLC-UV quantification of creatine.
Instrumentation & Reagents:
-
HPLC System: Comprising a pump, autosampler, UV detector, and data acquisition software.[9]
-
Column: Betabasic C-18, 250 x 4.6 mm, or equivalent.[9]
-
Mobile Phase: 0.045 M ammonium (B1175870) sulfate (B86663) in water.[9]
-
Flow Rate: 0.75 mL/min.[9]
-
Detection Wavelength: 205 nm.[9]
-
Internal Standard (Optional but Recommended): 4-(2-Aminoethyl)benzene sulfonamide.[9]
-
Standards: Certified reference standards of creatine and creatinine.
Procedure:
-
Standard Preparation: Prepare a stock solution of creatine and creatinine reference standards in the mobile phase. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1-100 µg/mL).[9]
-
Sample Preparation: a. Accurately weigh a portion of the this compound formulation powder. b. Dissolve and dilute it with the mobile phase in a volumetric flask to achieve a theoretical creatine concentration within the range of the calibration curve. c. For liquid samples, dilute an accurate volume with the mobile phase. d. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Run: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standards, followed by the prepared samples. c. The total run time is typically short, under 7 minutes.[9]
-
Data Analysis: a. Identify the peaks for creatine and creatinine based on the retention times of the standards. b. Integrate the peak areas. c. Construct a calibration curve by plotting the peak area of the standards against their concentration. d. Calculate the concentration of creatine and creatinine in the samples using the linear regression equation from the calibration curve.
Biological Context: The Phosphocreatine (B42189) System
Oral creatine supplementation aims to increase intramuscular stores of creatine and phosphocreatine (PCr).[10] This pool is central to the rapid regeneration of adenosine (B11128) triphosphate (ATP) during high-intensity, short-duration exercise.
Caption: The phosphocreatine (PCr) energy shuttle system in muscle.
References
- 1. Analysis of the efficacy, safety, and cost of alternative forms of creatine available for purchase on Amazon.com: are label claims supported by science? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9445622B2 - Compositions and methods for improving creatine solubility and stability - Google Patents [patents.google.com]
- 4. News - How SRS Nutrition Express Solves Creatine Solubility Challenges: A Client Success Story [srs-nutritionexpress.com]
- 5. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2000074647A1 - Method for enhancing stable cellular creatine concentration - Google Patents [patents.google.com]
- 9. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Creatine - Wikipedia [en.wikipedia.org]
Application Note: Pharmacokinetics of Tricreatine Citrate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine (B1669601) is a widely used dietary supplement known for its role in cellular energy metabolism, particularly in muscle and brain tissue.[1][2] Tricreatine citrate (B86180) is a form of creatine that is bound to citric acid. This application note provides a comprehensive overview of the methodologies required to determine the pharmacokinetic profile of tricreatine citrate in plasma. The protocols outlined below are intended to guide researchers in designing and executing studies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound. Accurate pharmacokinetic data is crucial for establishing optimal dosing regimens and understanding the bioavailability of different creatine formulations.[3][4]
Data Presentation
A summary of representative pharmacokinetic parameters for different forms of creatine, including this compound, is presented below. These values are compiled from various studies and are intended for comparative purposes.
| Creatine Form | Dose | Cmax (µmol/L) | Tmax (h) | AUC (nmol/h/µL) | Reference |
| This compound | 4.4 g (isomolar to 5g CrM) | ~700 | 1-2 | Not significantly different from CrM | [5][6] |
| Creatine Monohydrate | 5 g | ~800 | ~1 | 29.58 ± 11.93 | [5][7] |
| Creatine Pyruvate | 4.4 g (isomolar to 5g CrM) | Significantly higher than CrM and CrC | 1-2 | Significantly higher than CrM and CrC | [6] |
Note: The values presented are approximations and can vary based on the study design, analytical methods, and individual subject characteristics.
Experimental Protocols
Study Design and Subject Recruitment
A robust pharmacokinetic study of this compound requires a well-controlled study design.
-
Subjects: Recruit healthy adult volunteers. The number of subjects should be sufficient to provide statistically significant data.
-
Study Design: A randomized, crossover study design is recommended to compare the pharmacokinetics of this compound with a reference compound like creatine monohydrate.[6] A washout period of at least one week should be implemented between treatments.
-
Ethical Considerations: The study protocol must be approved by an Institutional Review Board (IRB), and all participants must provide written informed consent.
Dosing and Blood Sample Collection
-
Dosing: Administer a single oral dose of this compound. The dose should be based on previous studies or calculated to be isomolar (B1166829) to a standard dose of creatine monohydrate (e.g., 5 grams).[5][6]
-
Blood Sampling: Collect venous blood samples into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose.[5]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis to ensure the stability of creatine.
Analytical Method for Creatine Quantification in Plasma
A validated analytical method is essential for the accurate determination of creatine concentrations in plasma. High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method.[8]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).[8]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions (Illustrative Example):
-
LC System: A standard HPLC or UPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[1]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for creatine and an internal standard (e.g., isotope-labeled creatine).
-
-
Method Validation: The analytical method must be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Data Analysis
-
Concentration-Time Profiles: Plot the plasma creatine concentrations versus time for each subject and treatment group.
-
Pharmacokinetic Parameters: Use non-compartmental analysis software to calculate the key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Visualizations
Caption: Experimental workflow for determining the pharmacokinetics of this compound.
Caption: Metabolic pathway of orally administered this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. us.myprotein.com [us.myprotein.com]
- 3. Pharmacokinetics of the dietary supplement creatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the Dietary Supplement Creatine | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetic Evaluation of a Single 5-Gram Bolus of Creatine Monohydrate Versus Two Other Creatine-Containing Investigational Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of new forms of creatine in raising plasma creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Creatine - Wikipedia [en.wikipedia.org]
- 8. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]
Application Notes and Protocols: Tricreatine Citrate for Studying Neuromuscular Function
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Creatine (B1669601) is a naturally occurring compound that plays a pivotal role in energy metabolism within tissues with high energy demands, such as skeletal muscle and the brain.[1] Its phosphorylated form, phosphocreatine (B42189) (PCr), serves as a rapid reserve of high-energy phosphate (B84403) to regenerate adenosine (B11128) triphosphate (ATP) during intense, short-duration activities.[1] Creatine supplementation has been extensively studied for its ergogenic effects, demonstrating improvements in muscle strength, power output, and resistance to fatigue.[2][3] While creatine monohydrate is the most researched form, other salt forms like tricreatine citrate (B86180) have been developed to potentially enhance properties such as solubility.[4] Tricreatine citrate is composed of three creatine molecules bound to one citrate molecule.
These application notes provide a comprehensive guide for researchers interested in utilizing this compound to study neuromuscular function. The document details the underlying mechanisms of action, presents quantitative data from relevant studies, and offers detailed protocols for in vivo and in vitro experimental setups.
Mechanism of Action: The Phosphocreatine System and Anabolic Signaling
The primary mechanism by which creatine exerts its effects on neuromuscular function is through the phosphocreatine (PCr) energy system. During high-intensity muscle contractions, ATP is rapidly hydrolyzed to ADP and inorganic phosphate (Pi) to provide energy. The intramuscular stores of ATP are limited and can only sustain maximal effort for a few seconds. The PCr system acts as a temporal and spatial energy buffer to rapidly resynthesize ATP from ADP, a reaction catalyzed by the enzyme creatine kinase (CK). By increasing the intramuscular pool of creatine, supplementation enhances the capacity of the PCr system, leading to improved performance during repeated bouts of high-intensity exercise.
Beyond its role in energy metabolism, creatine supplementation has been shown to influence anabolic signaling pathways, primarily the Akt/mTOR pathway, which is a key regulator of muscle protein synthesis and hypertrophy.[5][6][7][8] Creatine supplementation can lead to increased phosphorylation of downstream targets of mTOR, such as p70S6K, indicating an activation of this pathway.[5][7] This can be mediated by an upregulation of insulin-like growth factor 1 (IGF-1) signaling.[5][9]
Signaling Pathway Diagram
References
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. Effects of creatine supplementation on muscle strength gains—a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Creatine Supplementation on Muscle Strength and Optimal Individual Post-Activation Potentiation Time of the Upper Body in Canoeists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sportsmedoa.com [sportsmedoa.com]
- 6. Creatine Supplementation and Skeletal Muscle Metabolism for Building Muscle Mass- Review of the Potential Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Tricreatine Citrate in Neuroprotection Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tricreatine citrate (B86180), a salt of creatine (B1669601), is emerging as a compound of significant interest in the field of neuroprotection. Its potential therapeutic applications stem from the well-established role of creatine in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as the brain.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of tricreatine citrate, targeting researchers, scientists, and professionals involved in drug development for neurological disorders.
The neuroprotective properties of creatine are attributed to several key mechanisms, including the maintenance of cellular adenosine (B11128) triphosphate (ATP) levels, protection of mitochondria, and reduction of oxidative stress.[2][4][[“]][6][7] Preclinical studies have demonstrated its efficacy in various models of neurological insults, including traumatic brain injury (TBI), cerebral ischemia, and neurodegenerative diseases like Huntington's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[4][6][7][8][9][10]
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted approach primarily centered on cellular bioenergetics.
-
ATP Buffering and Energy Homeostasis: Creatine, facilitated by creatine kinase, serves as a rapid buffer for ATP by regenerating it from ADP, utilizing the high-energy phosphate (B84403) group from phosphocreatine (B42189) (PCr).[1][3][[“]] This is crucial during periods of metabolic stress, such as hypoxia or excitotoxicity, helping neurons maintain their energy-dependent functions and preventing cell death.[4][[“]]
-
Mitochondrial Protection: Creatine has been shown to stabilize mitochondrial function and inhibit the mitochondrial permeability transition pore (mPTP), a key event in apoptotic cell death.[4][6][8] By preserving mitochondrial integrity, creatine helps maintain cellular respiration and reduces the release of pro-apoptotic factors like cytochrome c.[[“]]
-
Reduction of Oxidative Stress: Creatine exhibits antioxidant properties by reducing the formation of reactive oxygen species (ROS) and lipid peroxidation.[4][11][12] This is particularly relevant in neurological conditions where oxidative damage is a major contributor to neuronal injury.[4][11]
-
Neuromodulation: Emerging evidence suggests that creatine may also act as a neuromodulator, interacting with neurotransmitter systems such as the NMDA and GABA receptors.[2][[“]][13]
Below is a diagram illustrating the primary neuroprotective signaling pathways of this compound.
Caption: Primary neuroprotective mechanisms of this compound.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of creatine.
Table 1: Neuroprotection in Traumatic Brain Injury (TBI) Models
| Animal Model | Creatine Supplementation Protocol | Key Findings | Reference |
| Mice | 1% creatine diet for 1 month | 36% amelioration of cortical damage | [8][14] |
| Rats | 1% creatine diet for 1 month | 50% amelioration of cortical damage | [8][14] |
| Rats | 300 mg/kg intragastric gavage post-TBI | Protection against oxidative stress damage | [7] |
| Children/Adolescents | 0.4 g/kg oral suspension for 6 months | Reduced post-traumatic amnesia and improved recovery | [15] |
Table 2: Neuroprotection in Neurodegenerative Disease Models
| Disease Model | Animal Model | Creatine Supplementation Protocol | Key Findings | Reference |
| Huntington's Disease | R6/2 Transgenic Mice | 2% creatine in diet | 17.4% increase in survival | [16] |
| Huntington's Disease | Malonate-induced striatal lesions | 1% creatine in diet | 83% reduction in lesion volume | [17] |
| Parkinson's Disease | MPTP-induced toxicity | Dose-dependent | Reduced loss of dopamine (B1211576) and dopaminergic neurons | [6][9] |
| Amyotrophic Lateral Sclerosis (ALS) | G93A mice | Oral administration | Improved motor performance and extended survival | [18] |
Table 3: In Vitro Neuroprotection Data
| Cell Model | Insult | Creatine/PCr Concentration | Key Findings | Reference |
| Cultured Striatal/Hippocampal Neurons | 3-Nitropropionic Acid (3NP) | Dose-dependent | Ameliorated 3NP toxicity | [19] |
| Cultured Striatal/Hippocampal Neurons | Glutamate (B1630785) Excitotoxicity | 5-day pre-treatment | Protected against glutamate excitotoxicity | [19] |
| Rat Striatal Slices | 6-Hydroxydopamine (6-OHDA) | 5 mM | 24.6% (Creatine) and 26.4% (PCr) increase in cell survival | [20] |
| Rodent Hippocampal Embryo Cell Culture | Glutamate | 5 mM | Mitigated excitotoxicity and reduced oxidative stress | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the neuroprotective potential of this compound.
Protocol 1: In Vivo Neuroprotection Assessment in a Mouse Model of Traumatic Brain Injury
This protocol is based on methodologies that have demonstrated the neuroprotective effects of creatine in TBI models.[8][14]
1. Animal Model:
-
Species: Male C57BL/6 mice (8-10 weeks old).
2. Dietary Supplementation:
-
Experimental Group: Custom diet containing 1% (w/w) this compound.
-
Control Group: Standard diet.
-
Duration: Provide diets ad libitum for 4 weeks prior to the induction of TBI.
3. Traumatic Brain Injury Induction (Controlled Cortical Impact):
-
Anesthetize mice (e.g., with isoflurane).
-
Perform a craniotomy over the desired cortical region.
-
Induce a controlled cortical impact injury using a stereotaxic impactor device.
4. Post-Injury Monitoring and Analysis:
-
Monitor animals for recovery and neurological deficits.
-
At a predetermined time point (e.g., 7 days post-injury), euthanize the animals and perfuse transcardially.
-
Harvest brains for histological analysis.
5. Lesion Volume Quantification:
-
Section the brains and stain with a suitable marker (e.g., cresyl violet).
-
Capture images of the sections and quantify the lesion volume using image analysis software.
6. Biochemical Assays (Optional):
-
Collect brain tissue for analysis of ATP levels, oxidative stress markers (e.g., malondialdehyde), and mitochondrial function.
The general workflow for this experimental protocol is depicted below.
References
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. Creatine Activity as a Neuromodulator in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Energy Metabolism and Brain Functions - Harvard Brain Science Initiative [brain.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Neuroprotective effects of creatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THE ROLE OF CREATINE IN NEUROLOGICAL DISORDERS: A LITERATURE REVIEW | International Journal of Innovative Technologies in Social Science [rsglobal.pl]
- 11. Citric Acid Effects on Brain and Liver Oxidative Stress in Lipopolysaccharide-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Central Nervous System: Is creatine a CNS neurotransmitter? | eLife [elifesciences.org]
- 14. “Heads Up” for Creatine Supplementation and its Potential Applications for Brain Health and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential for use of creatine supplementation following mild traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effects of Creatine in a Transgenic Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. On the mechanisms of neuroprotection by creatine and phosphocreatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Both Creatine and Its Product Phosphocreatine Reduce Oxidative Stress and Afford Neuroprotection in an In Vitro Parkinson’s Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H NMR Spectroscopy in the Analysis of Tricreatine Citrate in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricreatine citrate (B86180) is a popular dietary supplement revered for its potential to enhance physical performance and support muscle metabolism. It is a salt composed of three creatine (B1669601) molecules and one citrate molecule. Upon ingestion, it is expected to dissociate into its constituent components, leading to increased systemic levels of creatine. Monitoring the urinary excretion of creatine and citrate provides valuable insights into the bioavailability, metabolism, and pharmacokinetics of this supplement.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a powerful analytical platform for the direct, rapid, and non-destructive analysis of metabolites in complex biological matrices such as urine. This technique allows for the simultaneous identification and quantification of multiple compounds with minimal sample preparation, making it an ideal tool for clinical and research applications. These application notes provide a comprehensive overview and detailed protocols for the analysis of tricreatine citrate metabolites in urine using ¹H NMR spectroscopy.
Principles of ¹H NMR for Urine Analysis
¹H NMR spectroscopy relies on the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a frequency characteristic of their chemical environment. The resulting spectrum provides a unique fingerprint of the molecule, with key information derived from:
-
Chemical Shift (δ): The position of a signal on the spectrum, indicative of the proton's local electronic environment.
-
Signal Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks, which reveals the number of neighboring protons.
-
Signal Integral: The area under a signal, which is directly proportional to the number of protons it represents, enabling quantitative analysis.
In the context of this compound analysis, ¹H NMR can distinguish and quantify the characteristic signals of creatine and citrate against the complex background of other urinary metabolites.
Metabolic Fate of this compound
Upon oral ingestion, this compound dissolves in the gastrointestinal tract and is absorbed into the bloodstream, likely as separate creatine and citrate molecules.
-
Creatine Metabolism: Creatine is actively transported into tissues with high energy demands, primarily skeletal muscle, where it is phosphorylated to phosphocreatine.[1] A small fraction of creatine is non-enzymatically converted to creatinine, which is then excreted in the urine.[1] Ingesting supplemental creatine leads to increased plasma and muscle creatine concentrations, with excess creatine being eliminated through the kidneys.[2]
-
Citrate Metabolism: Citrate is a key intermediate in the citric acid cycle (Krebs cycle). Ingested citrate is rapidly metabolized, and its excretion in urine is primarily regulated by renal proximal tubule reabsorption and metabolism.[3]
The following diagram illustrates the metabolic pathway of orally ingested this compound.
Experimental Protocols
Urine Sample Collection and Preparation
A standardized protocol for urine sample handling is crucial for obtaining reproducible ¹H NMR results.
Workflow for Urine Sample Preparation:
Detailed Protocol:
-
Urine Collection: Collect mid-stream urine samples in sterile containers.
-
Storage: For immediate analysis, store samples at 4°C. For long-term storage, freeze samples at -80°C to prevent degradation of metabolites.
-
Thawing: Thaw frozen urine samples at room temperature.
-
Centrifugation: Centrifuge the urine sample at approximately 13,000 g for 5 minutes to pellet cells and other particulate matter.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube.
-
Buffering and Internal Standard:
-
Prepare a phosphate buffer solution in deuterium (B1214612) oxide (D₂O) to provide a field-frequency lock for the NMR spectrometer. A typical buffer is 0.2 M sodium phosphate, pH 7.4.
-
Add an internal standard to the buffer for chemical shift referencing and quantification. A common choice is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) at a final concentration of ~1 mM.
-
Mix the urine supernatant with the buffer/internal standard solution. A common ratio is 9:1 (e.g., 540 µL urine supernatant to 60 µL buffer solution).
-
-
Mixing: Vortex the mixture thoroughly to ensure homogeneity.
-
Final Centrifugation (Optional): If any precipitate forms after adding the buffer, centrifuge the sample again under the same conditions as step 4.
-
Transfer to NMR Tube: Transfer the final prepared sample into a standard 5 mm NMR tube.
-
Analysis: Acquire the ¹H NMR spectrum.
¹H NMR Data Acquisition
The following are typical acquisition parameters for a 500 or 600 MHz NMR spectrometer.
| Parameter | Recommended Setting | Purpose |
| Pulse Program | 1D NOESY presaturation (e.g., noesygppr1d) | Water suppression |
| Temperature | 298 K (25°C) | Maintain consistent sample temperature |
| Number of Scans | 64 - 128 | Improve signal-to-noise ratio |
| Relaxation Delay (d1) | 2 - 5 seconds | Allow for full relaxation of protons |
| Acquisition Time | 2 - 4 seconds | Ensure good digital resolution |
| Spectral Width | 12 - 16 ppm | Cover the entire range of metabolite signals |
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Chemical Shift Referencing: Calibrate the spectrum by setting the chemical shift of the internal standard (TSP or DSS) to 0.00 ppm.
-
Signal Identification: Identify the characteristic signals for creatine and citrate.
-
Quantification: Integrate the area of the identified signals. The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * CIS
Where:
-
Canalyte is the concentration of the analyte.
-
Ianalyte is the integral of the analyte signal.
-
Nanalyte is the number of protons contributing to the analyte signal.
-
NIS is the number of protons contributing to the internal standard signal.
-
IIS is the integral of the internal standard signal.
-
CIS is the concentration of the internal standard.
-
Quantitative Data and Method Performance
The following tables summarize the quantitative performance of ¹H NMR for the analysis of creatine and citrate in urine, based on published data.
Performance Characteristics for Creatine Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 10 µmol/L (1.31 mg/L) | [7] |
| Linearity Range | 50 - 1000 µmol/L | [8] |
| Inter-assay CV | < 10% | [8] |
| Intra-assay CV | < 5% | [8] |
| Recovery | > 97% | [8] |
Performance Characteristics for Citrate Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 11 mg/L | [6] |
| Lower Limit of Quantitation (LLOQ) | 18 mg/L | [6] |
| Linearity Range | 6 - 2040 mg/L | [6] |
| Inter-assay CV | 2.9 - 3.7% | [6] |
| Intra-assay CV | 0.9 - 2.9% | [6] |
Data Interpretation and Logical Relationships
The relationship between the ingested compound, its metabolites, and the resulting NMR signals can be visualized as follows:
Conclusion
¹H NMR spectroscopy provides a robust, reliable, and efficient method for the quantitative analysis of this compound metabolites in urine. The minimal sample preparation, high throughput, and ability to simultaneously measure multiple compounds make it a superior technique for pharmacokinetic and metabolomic studies in the fields of sports science, nutrition, and drug development. The protocols and data presented here offer a solid foundation for researchers and scientists to implement this powerful analytical tool in their own laboratories.
References
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low urinary citrate: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolution of Creatine and Phosphocreatine 1H Signals in Isolated Human Skeletal Muscle using HR-MAS 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vantera Mediated Quantification of Urine Citrate and Creatinine: A New Technology to Assess Risk of Nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H NMR urine analysis as an effective tool to detect creatine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Tricreatine Citrate in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting for experiments involving the dissolution of tricreatine citrate (B86180) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my tricreatine citrate not fully dissolving in water at room temperature?
This compound, while more soluble than creatine (B1669601) monohydrate, has a finite solubility in aqueous solutions. A saturated solution of this compound in water has a solubility of 29 g/L at 20°C.[1] If you are attempting to prepare a concentration higher than this, you will likely observe undissolved particles.
Q2: I've noticed the pH of my this compound solution is acidic. Is this normal?
Yes, this is completely normal. A saturated solution of this compound in water will have an acidic pH of approximately 3.2.[1] The citrate component of the molecule is an acid, which contributes to the overall lower pH of the solution. This acidic nature is also a key factor in its enhanced solubility compared to creatine monohydrate, which forms a neutral solution (pH ~7).[1]
Q3: Can I heat the solution to improve the solubility of this compound?
Yes, increasing the temperature of the aqueous medium is an effective method to increase the solubility of creatine compounds.[1][2] However, be aware that prolonged exposure to high temperatures, especially at a low pH, can accelerate the degradation of creatine to creatinine.[1][3] It is advisable to use the lowest effective temperature and to prepare solutions fresh for immediate use whenever possible.
Q4: Will adjusting the pH of the solvent further improve the solubility of this compound?
Lowering the pH is a known method to increase the solubility of creatine.[1][4] Since a this compound solution is already acidic (pH ~3.2), further significant reductions in pH may not provide a substantial increase in solubility and could risk accelerating the degradation of creatine to creatinine.[1]
Q5: Are there any other solvents or agents I can use to enhance the solubility of this compound?
The use of solubilizing agents such as propylene (B89431) glycol, ethylene (B1197577) glycol, or sodium benzoate (B1203000) has been suggested to improve the solubility of creatine compounds.[4][5] These agents can help reduce the resistance between the solute and the solvent molecules, facilitating dissolution.
Q6: How does the particle size of my this compound powder affect its solubility?
Reducing the particle size of the powder increases the surface area available for interaction with the solvent, which can significantly improve the rate of dissolution.[4][5] If you are experiencing slow dissolution, using a micronized form of this compound could be beneficial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy solution or visible particles after mixing. | The concentration exceeds the solubility limit at the current temperature. | Increase the solvent temperature gradually while stirring. Alternatively, increase the volume of the solvent to create a more dilute solution. |
| Slow dissolution rate. | The particle size of the powder is too large. | Use a micronized form of this compound. Increase agitation by using a magnetic stirrer or vortex mixer. |
| Precipitate forms when the solution is cooled. | The solution was supersaturated at a higher temperature. | Re-warm the solution gently before use. For long-term storage, prepare a concentration that is stable at the intended storage temperature. |
| Concerns about creatine degradation. | The solution is being stored for an extended period, especially at a low pH or elevated temperature. | Prepare fresh solutions before each experiment. If storage is necessary, keep the solution at a low temperature (e.g., 2-8°C) and for the shortest possible duration. |
Quantitative Data Summary
The following table summarizes the solubility of various creatine compounds in water at 20°C.
| Creatine Compound | Solubility (g/L) at 20°C | pH of Saturated Solution | Creatine Content (%) | Normalized Creatine Solubility (g/L) |
| Creatine Monohydrate | 14 | ~7.0 | 87.9 | 12.3 |
| This compound | 29 | ~3.2 | 66.0 | 19.14 |
| Creatine Pyruvate | 54 | ~2.6 | 60.0 | 32.4 |
Data sourced from Jäger et al. (2011).[1]
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in Aqueous Media
-
Materials:
-
This compound powder
-
Deionized or distilled water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing balance
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add approximately 80% of the final volume of water to the volumetric flask.
-
Place the stir bar in the flask and place it on the magnetic stirrer.
-
Slowly add the this compound powder to the water while stirring.
-
Continue stirring until the powder is completely dissolved. This may take several minutes.
-
Once dissolved, add water to the final volume mark on the volumetric flask.
-
Stir for an additional 2-3 minutes to ensure a homogenous solution.
-
Protocol 2: Improving this compound Solubility Using Temperature
-
Materials:
-
This compound powder
-
Deionized or distilled water
-
Beaker
-
Hot plate with magnetic stirring capability
-
Thermometer
-
Weighing balance
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the desired volume of water to the beaker.
-
Place a stir bar in the beaker and place it on the hot plate.
-
Begin stirring and gently heat the water to a temperature between 30-40°C. Monitor the temperature with a thermometer.
-
Slowly add the this compound powder to the warm water while stirring.
-
Continue stirring and maintaining the temperature until the powder is fully dissolved.
-
Turn off the heat and allow the solution to cool to room temperature before use. Note that if the concentration is high, some precipitation may occur upon cooling.
-
Visualizations
Caption: Workflow for enhancing the solubility of this compound.
References
- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bubsnaturals.com [bubsnaturals.com]
- 3. US9445622B2 - Compositions and methods for improving creatine solubility and stability - Google Patents [patents.google.com]
- 4. News - How to Improve Creatine Solubility? [srs-nutritionexpress.com]
- 5. News - How SRS Nutrition Express Solves Creatine Solubility Challenges: A Client Success Story [srs-nutritionexpress.com]
preventing tricreatine citrate degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use and stability of tricreatine citrate (B86180) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is tricreatine citrate and why is it used in experiments?
This compound is a salt formed from creatine (B1669601) and citric acid, with a 3:1 molar ratio of creatine to citrate. It is often considered for experimental use due to its higher aqueous solubility compared to the more common creatine monohydrate.[1][2] This property can be advantageous when preparing concentrated stock solutions for cell culture or other in vitro assays.
Q2: What is the primary degradation product of this compound?
The primary degradation product of this compound in aqueous solutions is creatinine (B1669602).[1][2] This occurs through a non-enzymatic intramolecular cyclization of the creatine molecule.[1] The formation of creatinine is undesirable as it is biologically inactive in the context of energy metabolism.[3]
Q3: What are the main factors that cause this compound to degrade in solution?
The stability of this compound in solution is primarily influenced by two factors:
-
pH: Creatine degradation is highly pH-dependent. The rate of conversion to creatinine is accelerated in acidic environments, with the highest instability observed in the pH range of 3.5 to 5.5.[1][2] Since a saturated solution of this compound is acidic (approximately pH 3.2), this can contribute to its degradation.[1][2]
-
Temperature: Higher temperatures significantly increase the rate of creatine degradation to creatinine.[1][2][3]
Q4: How can I minimize the degradation of my this compound solution during an experiment?
To minimize degradation, it is recommended to:
-
Prepare solutions fresh: Whenever possible, prepare your this compound solution immediately before use.
-
Control the pH: Adjust the pH of the solution to a neutral range (pH 6.5-7.5) using a suitable buffer, as creatine is more stable at this pH.[1][2]
-
Maintain low temperatures: If the solution cannot be used immediately, store it at refrigerated temperatures (4°C) to slow the rate of degradation.[1][4]
Q5: Is it acceptable to autoclave a solution containing this compound for sterilization?
No, autoclaving is not recommended. The high temperatures and pressures of autoclaving will significantly accelerate the degradation of this compound into creatinine. For sterile applications, it is best to prepare the solution with sterile components and perform sterile filtration using a 0.22 µm filter.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions in experimental settings.
| Problem | Possible Cause | Solution |
| Inconsistent experimental results between batches of prepared this compound solution. | Degradation of this compound to creatinine in older stock solutions. | Prepare fresh solutions for each experiment. If a stock solution must be used, prepare it in a neutral pH buffer and store it at 4°C for no longer than a few days.[1][2][4] It is advisable to quantify the creatine and creatinine content of the stock solution before use (see Experimental Protocols section). |
| Cloudiness or precipitation in a refrigerated this compound solution. | The concentration of the solution may exceed its solubility limit at the lower temperature. | Gently warm the solution and agitate until the precipitate redissolves before use. To avoid this, consider preparing a slightly less concentrated stock solution if it will be stored at 4°C. |
| A noticeable drop in the pH of cell culture media after adding this compound. | This compound solutions are inherently acidic.[1][2] | Prepare the this compound stock solution in a buffered system (e.g., PBS or HEPES) and adjust the pH to match your experimental system before adding it to your media. |
Quantitative Data
The following tables summarize the impact of pH and temperature on creatine stability.
Table 1: Effect of pH on Creatine Degradation in Aqueous Solution at 25°C
| pH | Degradation after 3 Days |
| 7.5 | Relatively Stable |
| 6.5 | Relatively Stable |
| 5.5 | 4% |
| 4.5 | 12% |
| 3.5 | 21% |
Source: Adapted from Harris et al. (1999) as cited in Jäger et al. (2007).[1][2]
Table 2: Stability of this compound in Solid Form at Elevated Temperature
| Compound | Temperature | Storage Duration | Creatinine Level |
| This compound | 40°C (104°F) | 28 days | 770 ppm |
Source: Jäger et al. (2007).[1][2]
Experimental Protocols
Protocol 1: Preparation of a pH-Controlled this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution with a stabilized pH for use in cell culture experiments.
Materials:
-
This compound
-
Sterile 1 M HEPES buffer solution
-
Sterile deionized water
-
Sterile 1 M NaOH
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Weigh out the required amount of this compound to prepare the desired volume of a 100 mM solution.
-
In a sterile conical tube, dissolve the this compound in a volume of sterile deionized water that is approximately 80% of the final desired volume.
-
Add HEPES buffer to a final concentration of 10 mM.
-
Gently mix the solution until the this compound is fully dissolved.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to 7.2-7.4 by adding small increments of sterile 1 M NaOH. Mix well after each addition.
-
Once the target pH is reached, add sterile deionized water to reach the final volume.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Store the solution at 4°C and use within 3 days.
Protocol 2: Quality Control of this compound Solution by HPLC
This protocol provides a general method for quantifying the amount of creatine and its degradation product, creatinine, in a prepared solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Reversed-phase C18 column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Creatine and creatinine analytical standards
-
Deionized water (HPLC grade)
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of 97:3 (v/v) water:acetonitrile with 0.05% TFA.
Procedure:
-
Standard Preparation: Prepare a series of creatine and creatinine standards of known concentrations in the mobile phase.
-
Sample Preparation: Dilute a small aliquot of your this compound solution with the mobile phase to a concentration that falls within the linear range of your standard curve.
-
HPLC Analysis:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 210 nm.
-
Inject the standards and the prepared sample onto the column.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration for both creatine and creatinine.
-
Determine the concentration of creatine and creatinine in your sample by comparing their peak areas to the respective standard curves.
-
Visualizations
Caption: Degradation pathway of this compound in solution.
Caption: Recommended workflow for handling this compound solutions.
Caption: Troubleshooting logic for experimental inconsistencies.
References
common issues with tricreatine citrate stability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common stability issues encountered with tricreatine citrate (B86180) in solution.
Frequently Asked Questions (FAQs)
Q1: My tricreatine citrate solution is cloudy and some precipitate has formed. What is happening?
A1: This is likely due to the low solubility of creatine (B1669601), especially at lower temperatures. While this compound has a higher solubility than creatine monohydrate, it can still precipitate out of solution, particularly if the concentration is high or the temperature is low.[1][2][3] A study on a similar creatine citrate formulation noted crystallization when refrigerated.[2][3][4]
Q2: I've noticed a decrease in the concentration of this compound in my solution over a short period. What could be the cause?
A2: The most common cause for a decrease in this compound concentration in an aqueous solution is the chemical degradation of creatine to creatinine (B1669602).[1][5][6][7] This is an intramolecular cyclization reaction that is highly dependent on the pH and temperature of the solution.[1][5][7]
Q3: How does the pH of the solution affect the stability of this compound?
A3: The pH of the solution is a critical factor in the stability of creatine. This compound solutions are acidic; a saturated solution has a pH of approximately 3.2.[1][8] In acidic conditions, particularly in the pH range of 3 to 5, the degradation of creatine to creatinine is significantly accelerated.[1][5][7][9] Conversely, creatine is more stable at a very low pH (below 2.5) or a neutral to slightly alkaline pH.[1][7][9]
Q4: What is the impact of temperature on the stability of my this compound solution?
A4: Higher temperatures accelerate the degradation of creatine to creatinine in solution.[1][5][10] Therefore, to minimize degradation, it is advisable to store this compound solutions at lower temperatures, such as in a refrigerator, if they are not for immediate use.[1][2][3][4] However, be mindful of potential precipitation at lower temperatures as mentioned in Q1.
Q5: Can I prepare a stock solution of this compound and store it for a few days?
A5: It is generally not recommended to store this compound solutions for extended periods, especially at room temperature, due to the rapid degradation of creatine in acidic solutions.[11] If a solution must be prepared in advance, it should be stored at a low temperature (e.g., 4°C) to slow down the degradation process.[2][3][4] However, even under refrigerated conditions, significant degradation can occur over several days.[2][3][4]
Q6: Are there any excipients that can improve the stability of this compound in solution?
A6: Some studies suggest that the addition of carbohydrates may increase the stability of certain creatine salts.[1][5][9] However, the acidic nature of the this compound salt itself is a primary driver of instability in solution.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common stability issues with this compound solutions.
Caption: Troubleshooting workflow for this compound solution stability.
Data Summary
The stability of creatine in solution is highly dependent on pH and temperature. The following table summarizes the degradation of creatine at 25°C at various pH levels.
| pH | Degradation after 3 days at 25°C |
| 5.5 | 4% |
| 4.5 | 12% |
| 3.5 | 21% |
| Data adapted from Harris et al. (1999) as cited in several sources.[1][7][9] |
A study on a di-creatine citrate effervescent solution provides further insight into degradation over a longer period:
| Storage Condition | Degradation after 45 days |
| Room Temperature (25°C) | 90% |
| Refrigerated (4°C) | 80% |
| Data from Ganguly et al. (2003).[2][3][4] |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a method to determine the stability of a this compound solution by monitoring the concentration of creatine over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
Deionized water
-
pH meter
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., phosphate (B84403) buffer)
-
Creatine and creatinine standards
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
2. Preparation of this compound Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a known volume of deionized water to achieve the desired concentration.
-
Measure and record the initial pH of the solution.
3. Incubation:
-
Aliquot the solution into several sealed vials.
-
Place the vials in a temperature-controlled environment (e.g., 25°C for room temperature studies or 4°C for refrigerated studies).
4. Sample Collection and Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), remove a vial from the incubator.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.
-
Analyze the sample by HPLC to determine the concentrations of creatine and creatinine. A typical method would involve UV detection at around 210 nm.[12]
5. Data Analysis:
-
Create a calibration curve using the creatine and creatinine standards.
-
Calculate the concentration of creatine and creatinine in each sample at each time point.
-
Plot the concentration of creatine versus time to determine the degradation rate.
Degradation Pathway
The primary degradation pathway for creatine in solution is an intramolecular cyclization to form creatinine.
Caption: Degradation of creatine to creatinine in solution.
References
- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pH-dependent stability of creatine ethyl ester: relevance to oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 10. researchgate.net [researchgate.net]
- 11. US6211407B1 - Dicreatine citrate and this compound and method of making same - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
troubleshooting tricreatine citrate crystallization in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tricreatine citrate (B86180) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of tricreatine citrate in water?
A1: The solubility of this compound in water is significantly influenced by temperature and pH. At 20°C, the solubility is approximately 29 g/L.[1][2] A saturated solution of this compound in water will have an acidic pH of about 3.2.[1][2]
Q2: Why is my this compound solution crystallizing?
A2: Crystallization of this compound in stock solutions can occur for several reasons:
-
Supersaturation: The concentration of your solution may be too high for the current storage temperature. Solubility decreases as the temperature drops, leading to precipitation of the compound.
-
Temperature Fluctuations: Storing solutions at temperatures where they are prone to fluctuations can induce crystallization. Even minor drops in temperature can be enough to cause a supersaturated solution to crystallize.
-
pH Changes: The solubility of creatine (B1669601) and its salts is pH-dependent.[1][3] Any shift in the pH of your stock solution could potentially reduce the solubility of this compound and cause it to crystallize.
-
Conversion to Creatine Monohydrate: In aqueous solutions, this compound can dissociate, and the creatine may crystallize out as creatine monohydrate, which has a lower solubility than the citrate salt.[4] This is more likely to occur with prolonged storage, especially at refrigerated temperatures.[4]
Q3: How does temperature affect the solubility of this compound?
Q4: How does pH impact the stability and solubility of this compound?
A4: The pH of the solution is a critical factor. This compound itself lowers the pH of water to around 3.2, which increases its solubility compared to creatine monohydrate at a neutral pH.[1][2] However, at very low pH values (e.g., below 2.5), the degradation of creatine to creatinine (B1669602) can be halted, while at acidic pH values between 3.5 and 5.5, this degradation is more rapid.[1][6][7]
Q5: Can I store my this compound stock solution in the refrigerator or freezer?
A5: Storing this compound solutions at low temperatures (e.g., 4°C) can lead to crystallization due to its reduced solubility at these temperatures.[4] One study observed crystal growth in refrigerated samples on the seventh day of storage.[4] If you must store it at a low temperature, it is crucial to ensure the concentration is well below the saturation point at that specific temperature. For long-term storage, preparing smaller, fresh batches is recommended.
Troubleshooting Guide
Issue: Crystals have formed in my this compound stock solution.
Root Cause Analysis and Solution Workflow
Caption: Troubleshooting workflow for addressing this compound crystallization.
Data Presentation
Table 1: Solubility of Creatine and this compound in Water
| Compound | Temperature (°C) | Solubility (g/L) | Resulting pH of Saturated Solution |
| Creatine Monohydrate | 4 | 6 | ~7 |
| Creatine Monohydrate | 20 | 14 | ~7[1] |
| Creatine Monohydrate | 50 | 34 | ~7[1] |
| This compound | 20 | 29 | ~3.2 [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (e.g., 20 mg/mL)
-
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or bottle
-
Magnetic stirrer and stir bar
-
Water bath or incubator set to 37°C
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Weigh the desired amount of this compound powder. For a 10 mL solution of 20 mg/mL, weigh 200 mg.
-
Add the powder to your sterile container.
-
Add a volume of high-purity water slightly less than your final desired volume (e.g., 8-9 mL for a 10 mL final volume).
-
Place the container in a 37°C water bath and add a magnetic stir bar.
-
Stir the solution until the this compound is completely dissolved. This may take 15-30 minutes. Gentle agitation helps.
-
Once fully dissolved, remove the container from the heat and allow it to cool to room temperature.
-
Bring the solution to the final desired volume with high-purity water.
-
If sterility is required, pass the solution through a 0.22 µm sterile filter.
-
Store the solution at a stable, controlled room temperature. Avoid refrigeration unless the concentration is significantly lower.
-
Protocol 2: Redissolving Crystallized this compound
-
Initial Assessment: Observe the extent of crystallization. If it is minimal, gentle warming should be sufficient. If extensive, dilution may be necessary.
-
Procedure:
-
Place the container with the crystallized solution in a water bath set to 30-40°C. Do not use excessive heat, as it can accelerate the degradation of creatine.
-
Gently agitate or swirl the container periodically until all crystals are redissolved. A magnetic stirrer can also be used at a low speed.
-
Once the crystals have completely dissolved, it is recommended to use the solution immediately.
-
If the solution is to be stored, ensure it is kept at a stable temperature that is known to maintain its solubility.
-
If the crystals do not redissolve with gentle warming, consider diluting the solution with a known volume of the same solvent and then repeat the warming process. Remember to recalculate the final concentration.
-
References
- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. News - How SRS Nutrition Express Solves Creatine Solubility Challenges: A Client Success Story [srs-nutritionexpress.com]
- 6. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interference of Tricreatine Citrate in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from tricreatine citrate (B86180) in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is tricreatine citrate and how might it interfere with my experiments?
A1: this compound is a salt composed of three creatine (B1669601) molecules and one citrate molecule. In aqueous solutions, it can dissociate into its constituent components: creatine and citrate.[1][2] Interference in biochemical assays can arise from the properties of the intact salt, its dissociated components, or its degradation products. Potential sources of interference include:
-
pH Alteration: A saturated solution of this compound is acidic (pH ~3.2), which can alter the pH of your assay buffer and affect enzyme activity or protein-dye interactions.[3]
-
Chelation: Citrate is a known chelating agent that can sequester divalent cations like Ca²⁺ and Mg²⁺, which are essential cofactors for many enzymes.[4]
-
Enzyme Inhibition/Activation: Both creatine and citrate can influence the activity of certain enzymes. For example, high concentrations of citrate can inhibit some enzymes involved in glycolysis, while endogenous creatine can interfere with creatine kinase assays.[5][6]
-
Degradation: this compound is less stable than creatine monohydrate and can degrade to creatinine (B1669602), especially in solution and at elevated temperatures.[3][7] Creatinine can also interfere with specific assays.
Q2: I am seeing unexpected results in my enzymatic assay when using a buffer containing this compound. What could be the cause?
A2: Unexpected results in enzymatic assays in the presence of this compound can stem from several factors:
-
pH Shift: The acidic nature of this compound solutions may shift your assay buffer's pH outside the optimal range for your enzyme, leading to decreased activity.[3]
-
Cofactor Chelation: If your enzyme requires divalent metal ions (e.g., Mg²⁺, Mn²⁺) as cofactors, the citrate component may be chelating them, thus inhibiting enzyme function.[4]
-
Direct Enzyme Inhibition: High concentrations of citrate have been reported to cause slight inhibition in some enzymatic assays, such as certain kinetic creatinine assays.[8]
-
Substrate/Product Interference: If your assay measures creatine or a related metabolite, the presence of exogenous creatine from this compound will lead to inaccurate quantification. This is particularly relevant for creatine kinase (CK) assays that measure creatine production.[6]
Q3: Can this compound interfere with my protein quantification assay (e.g., Bradford or BCA)?
A3: While direct studies on this compound interference are limited, the properties of its components suggest potential issues:
-
Bradford Assay: This assay is sensitive to pH changes. The acidity of a this compound solution could interfere with the dye-binding mechanism, leading to inaccurate protein concentration measurements.[3][5]
-
BCA Assay: This assay is sensitive to chelating agents. Citrate's ability to chelate copper ions could potentially interfere with the colorimetric reaction, resulting in erroneous readings.[5][9]
For both assays, it is recommended to run a control with this compound in your sample buffer to assess the extent of interference.
Q4: How does this compound affect cell-based assays, particularly those measuring cell metabolism?
A4: In cell-based assays, this compound can have direct biological effects that may be misinterpreted as assay interference:
-
Alteration of Cellular Energy Metabolism: Both creatine and citrate are key metabolites. Supplementing cells with this compound can increase intracellular creatine and phosphocreatine (B42189) levels, leading to higher ATP production.[10][11][12] This would affect readouts in assays measuring ATP levels, oxygen consumption, or other metabolic parameters.
-
Citrate Metabolism: Exogenous citrate can be transported into cells and influence metabolic pathways. For instance, it is a known inhibitor of key glycolytic enzymes.[5]
It is crucial to distinguish between true assay interference and the intended or off-target biological effects of the compound on your cells.
Troubleshooting Guides
Issue 1: Reduced Enzyme Activity in the Presence of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Measure the pH of your final assay solution containing this compound. Adjust the pH back to the optimal range for your enzyme using a suitable buffer. | Enzyme activity should be restored to expected levels if pH was the sole issue. |
| Cofactor Chelation by Citrate | Supplement the assay buffer with a higher concentration of the required divalent cation (e.g., MgCl₂). Perform a titration to find the optimal concentration. | If chelation was the inhibitory mechanism, adding excess cofactor should rescue enzyme activity. |
| Direct Enzyme Inhibition | Perform a dose-response experiment with varying concentrations of this compound to determine the IC₅₀. If possible, use a different creatine salt that does not contain citrate. | This will help quantify the inhibitory effect and determine if switching reagents is necessary. |
Issue 2: Inaccurate Protein Quantification with Bradford or BCA Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Buffer Interference | Prepare a standard curve using your protein standard diluted in the same buffer containing this compound as your samples. | This will account for the matrix effects and should provide a more accurate quantification of your samples. |
| High Interferent Concentration | If the interference is significant even with a matched standard curve, consider diluting your sample to a concentration where the this compound is below its interfering threshold. | Accurate protein measurement, provided the protein concentration remains within the assay's detection range. |
| Persistent Interference | If dilution is not feasible, use a protein precipitation method (e.g., with trichloroacetic acid or acetone) to separate the protein from the interfering this compound.[9] | The protein pellet can be resolubilized in a compatible buffer, removing the interference. |
Experimental Protocols
Protocol 1: Assessing this compound Interference in an Enzymatic Assay
-
Prepare a stock solution of this compound in your assay buffer.
-
Set up a series of reactions with a fixed concentration of your enzyme and its substrate.
-
Add varying concentrations of this compound to these reactions (e.g., 0 mM, 0.1 mM, 1 mM, 10 mM).
-
Include a positive control (no this compound) and a negative control (no enzyme).
-
Initiate the reaction and measure the activity according to your standard protocol (e.g., spectrophotometrically).
-
Plot enzyme activity as a function of this compound concentration to determine the extent of inhibition or activation.
Protocol 2: Mitigating Interference in Protein Assays via Protein Precipitation
-
To a 1.5 mL microcentrifuge tube , add your protein sample containing this compound.
-
Add four volumes of cold acetone (-20°C) to the sample.
-
Vortex briefly and incubate at -20°C for 15 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 5 minutes to pellet the protein.
-
Carefully decant the supernatant containing the this compound.
-
Air-dry the protein pellet for 5-10 minutes to remove residual acetone.
-
Resuspend the pellet in a buffer compatible with your protein assay (e.g., PBS for Bradford, or a buffer with low levels of chelating agents for BCA).
-
Proceed with your protein quantification assay as per the manufacturer's instructions.[9]
Data Summary
Table 1: Stability of Creatine Salts
| Creatine Salt | Condition | Degradation Product (Creatinine) | Reference |
| Creatine Monohydrate | 40°C for >3 years | Below quantification limit (67 ppm) | [3] |
| This compound | 40°C for 28 days | 770 ppm | [3] |
Table 2: Influence of Citrate on Coagulation Assays
| Assay | Effect of Increased Citrate Concentration | Reference |
| Activated Partial Thromboplastin Time (APTT) | Shortened clot time (reagent-specific) | [13] |
| Prothrombin Time (PT) | Shortened clot time (reagent-specific) | [13] |
| Fibrinogen Assay | Prolonged clot time | [13] |
| Factor V and VIII Assays | Artificially elevated activity at low citrate levels | [13] |
Visualizations
Caption: Troubleshooting workflow for biochemical assays.
Caption: Potential interference pathways of this compound.
References
- 1. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 8. d-nb.info [d-nb.info]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Creatine supplementation enhances immunological function of neutrophils by increasing cellular adenosine triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. precisionbiologic.com [precisionbiologic.com]
Technical Support Center: Accounting for pH Changes from Tricreatine Citrate in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing pH alterations in cell culture media resulting from the addition of tricreatine citrate (B86180).
Frequently Asked Questions (FAQs)
1. Why does adding tricreatine citrate to my cell culture medium change the pH?
This compound is an acidic salt. When dissolved in an aqueous solution like cell culture medium, it releases citric acid, which in turn releases hydrogen ions (H+), lowering the overall pH of the medium. A saturated solution of this compound in water can have a pH as low as 3.2.[1]
2. What is the optimal pH range for mammalian cell culture?
Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[2] Deviations from this range can negatively impact cell growth, metabolism, and overall health.
3. How can I monitor the pH of my cell culture medium?
The most common method is through the use of a pH indicator, such as phenol (B47542) red, which is often included in commercial cell culture media. A color change from red to orange or yellow indicates a drop in pH (acidification). For precise measurements, a calibrated pH meter should be used.
4. What are the signs of a pH imbalance in my cell culture?
Besides the color change of the medium, signs of pH-related stress in your cell culture can include:
-
Reduced cell proliferation or cell death.
-
Changes in cell morphology (e.g., rounding up, detachment).
-
Precipitation in the medium.
5. Can the citrate from this compound have direct effects on my cells beyond changing the pH?
Yes. Citrate is a key metabolite that can influence cellular processes. At high concentrations, extracellular citrate has been shown to affect:
-
Lipid metabolism: It can promote the biosynthesis of fatty acids.[2][3]
-
Cell signaling: It can impact pathways such as MAPK and mTOR.[2]
-
Cell viability: High concentrations of citrate can induce senescence or apoptosis in some cancer cell lines.[3]
It is crucial to consider that observed changes in your cell culture may be a combination of pH effects and the direct metabolic influence of citrate.
Troubleshooting Guide
Issue: The cell culture medium turns yellow after adding this compound.
This indicates a significant drop in pH. The following steps will guide you in correcting the pH and preventing this issue in the future.
Workflow for pH Correction
Caption: Workflow for pH correction after adding this compound.
Experimental Protocol: pH Adjustment of Cell Culture Medium
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound
-
Sterile 1M Sodium Hydroxide (NaOH) solution
-
Sterile 1M Hydrochloric Acid (HCl) solution
-
Sterile serological pipettes
-
Sterile conical tubes
-
Calibrated pH meter with a sterile electrode
-
Stir plate and sterile stir bar
-
0.22 µm sterile filter unit
Procedure:
-
Prepare a test aliquot: In a sterile conical tube, add a known volume of your cell culture medium (e.g., 10 mL).
-
Add this compound: Add the desired final concentration of this compound to the aliquot and mix thoroughly.
-
Initial pH measurement: Aseptically introduce a sterile, calibrated pH electrode into the aliquot and record the initial pH.
-
Titration: While gently stirring, add small, precise volumes of sterile 1M NaOH to the aliquot. After each addition, allow the pH to stabilize before taking a reading.
-
Determine the required volume of NaOH: Continue adding 1M NaOH until the pH of the aliquot reaches your target range (typically 7.2-7.4). Record the total volume of 1M NaOH added.
-
Scale-up: Calculate the volume of 1M NaOH needed to adjust the pH of your total volume of medium containing this compound.
-
Formula: (Volume of NaOH for aliquot / Volume of aliquot) * Total volume of medium = Total volume of NaOH required.
-
-
Final pH adjustment: Add the calculated volume of 1M NaOH to your full batch of medium containing this compound. Mix thoroughly.
-
Verification and sterilization: Aseptically verify the final pH with a sterile electrode. If necessary, make minor adjustments with 1M NaOH or 1M HCl. Once the target pH is achieved, sterile-filter the entire volume of medium using a 0.22 µm filter unit to ensure sterility.
Data Presentation: Estimated pH Drop and NaOH Requirement
The following table provides an estimation of the pH drop and the volume of 1M NaOH required to correct the pH after adding different concentrations of this compound to 100 mL of standard DMEM. Note: These values are illustrative and should be confirmed experimentally for your specific medium and conditions.
| Concentration of this compound (mM) | Estimated Initial pH | Estimated Volume of 1M NaOH to Reach pH 7.4 (µL) |
| 1 | ~7.0 | ~10-20 |
| 5 | ~6.5 | ~50-70 |
| 10 | ~6.0 | ~100-130 |
| 20 | ~5.5 | ~200-250 |
Issue: Cells show signs of stress, but the medium pH is within the optimal range.
This may indicate that the observed effects are due to the metabolic impact of citrate rather than a pH imbalance.
Signaling Pathways Potentially Affected by Citrate
Caption: Potential signaling pathways affected by increased intracellular citrate.
Troubleshooting Steps:
-
Titrate this compound concentration: Perform a dose-response experiment with varying concentrations of this compound to determine the optimal concentration that provides the desired effect without causing undue cellular stress.
-
Control experiments: Include control groups with pH-adjusted medium (using HCl) to match the pH drop caused by this compound. This will help you differentiate between pH-mediated effects and direct citrate effects.
-
Alternative buffering: Consider using a stronger buffer in your medium. HEPES (10-25 mM) can be added to standard bicarbonate-buffered media to provide additional buffering capacity, especially for experiments conducted outside of a CO2 incubator.
-
Analyze metabolic changes: If you suspect metabolic alterations, consider performing assays to measure changes in lipid accumulation (e.g., Oil Red O staining) or the activity of key metabolic enzymes.
By carefully monitoring and adjusting the pH, and by being mindful of the potential metabolic effects of citrate, you can successfully incorporate this compound into your cell culture experiments.
References
Technical Support Center: Minimizing Variability in Tricreatine Citrate Experimental Results
Welcome to the technical support center for tricreatine citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experimental results when working with tricreatine citrate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from creatine (B1669601) monohydrate?
A1: this compound is a salt form of creatine, composed of three creatine molecules attached to one citrate molecule.[1] Compared to the more commonly used creatine monohydrate, this compound exhibits significantly higher solubility in water. This is because the citrate component lowers the pH of the solution, which in turn increases the solubility of creatine.[2][3] However, this lower pH can also accelerate the degradation of creatine to creatinine (B1669602), its inactive byproduct.[2][4]
Q2: What are the key stability concerns when working with this compound solutions?
A2: The primary stability concern is the degradation of creatine to creatinine. This process is accelerated by two main factors:
-
Low pH: this compound creates an acidic solution (pH around 3.2), which promotes the cyclization of creatine to creatinine.[2]
-
High Temperature: Elevated temperatures increase the rate of this degradation.[2][5]
Therefore, it is crucial to prepare this compound solutions fresh and, if storage is necessary, to keep them at low temperatures (e.g., 4°C) for a limited time.[2]
Q3: How does the bioavailability of this compound compare to creatine monohydrate?
A3: Studies have shown that this compound is a bioavailable source of creatine.[3] While some research suggests slight differences in plasma absorption kinetics compared to creatine monohydrate, the overall bioavailability is considered to be similar.[6][7] It is important to consider that due to the citrate molecule, this compound contains less creatine by weight compared to creatine monohydrate.
Q4: Can the citrate component of this compound influence experimental outcomes?
A4: Yes, the citrate moiety could potentially be a confounding factor. Citrate itself can influence metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[6] Researchers should consider including a citrate-only control group in their experimental design to differentiate the effects of creatine from those of citrate.
II. Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: High Variability in In Vivo Study Results
Q: We are observing significant variability in our animal study outcomes when using orally administered this compound. What are the potential causes and solutions?
A: High variability in in vivo studies can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Dosing | Inaccurate preparation of the dosing solution or variations in administration technique can lead to inconsistent doses between animals. | Implement a standardized and validated protocol for preparing the this compound solution. Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress and ensure accurate delivery.[8] |
| Solution Instability | If the dosing solution is prepared in advance and not stored properly, creatine can degrade to creatinine, leading to variable active compound administration. | Prepare the this compound solution fresh daily. If temporary storage is unavoidable, keep the solution on ice and protected from light.[2][5] |
| Animal Stress | Stress from handling and gavage can influence physiological responses and introduce variability. | Acclimate animals to handling and the gavage procedure for several days before the experiment begins. Maintain a consistent and quiet environment.[8] |
| Biological Variability | Factors such as age, sex, weight, and gut microbiota can contribute to inter-individual differences in response.[9] | Use age- and sex-matched animals from a single supplier. Randomize animals into treatment groups. Consider characterizing the gut microbiota as a potential covariate in your analysis.[10][11] |
| Citrate Effect | The citrate molecule may have biological effects that confound the results attributed to creatine.[6] | Include a control group that receives an equimolar amount of citrate without creatine to isolate the effects of the creatine molecule. |
Issue 2: Inconsistent Results in Cell Culture Experiments
Q: Our cell viability or functional assays with this compound are showing inconsistent results between experiments. What should we check?
A: In vitro experiments can also be prone to variability. Consider the following:
| Potential Cause | Explanation | Recommended Solution |
| Solution Degradation | This compound in cell culture media can degrade over the course of the experiment, especially in the incubator (37°C). | Prepare fresh this compound solutions for each experiment and add them to the media immediately before treating the cells. For longer-term experiments, consider replacing the media with freshly prepared this compound at regular intervals. |
| pH Shift in Media | The acidic nature of this compound can alter the pH of the cell culture medium, which can affect cell health and function. | Measure the pH of the media after adding this compound and adjust it back to the optimal range for your cell line if necessary. |
| Citrate Interference | Citrate can chelate divalent cations like calcium and magnesium in the media, which are essential for many cellular processes. | Ensure your cell culture medium is adequately buffered and contains sufficient concentrations of essential ions. Consider a citrate-only control. |
| Cell Passage Number | Cells at different passage numbers can exhibit different sensitivities and responses. | Use cells within a consistent and narrow passage number range for all experiments. |
Issue 3: Difficulties in HPLC Analysis
Q: We are having trouble with the separation and quantification of this compound and creatinine using HPLC. What are common issues and solutions?
A: HPLC analysis of these polar compounds can be challenging. Here’s a guide to troubleshoot common problems:
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the analytes and the stationary phase. | Use a high-purity silica-based column. Adjust the mobile phase pH to suppress silanol (B1196071) interactions (e.g., using a phosphate (B84403) or citrate buffer).[3][12] Consider using an ion-pairing agent. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. Regularly check the pump for leaks and ensure a consistent flow rate. |
| Poor Resolution between Creatine and Creatinine | The mobile phase and stationary phase are not optimal for separating these two polar compounds. | A porous graphitic carbon (PGC) column can provide excellent separation.[5] Alternatively, a mixed-mode column can be effective.[13] Optimize the mobile phase composition (e.g., acetonitrile/water ratio and buffer concentration).[13][14] |
| Baseline Noise or Drifting | Contaminated mobile phase, detector issues, or column bleed. | Use HPLC-grade solvents and freshly prepared mobile phase. Flush the system and clean the detector cell. Ensure the column is properly conditioned. |
III. Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
This protocol provides a step-by-step guide for the preparation and administration of this compound to mice via oral gavage, designed to ensure consistency and minimize animal stress.
Materials:
-
This compound powder
-
Sterile, purified water or 0.9% saline
-
pH meter and calibration buffers
-
Sterile conical tubes or beakers
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Animal scale
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)[15]
-
Syringes (1 mL)
Procedure:
-
Dose Calculation:
-
Determine the desired dose of creatine in mg/kg.
-
Account for the molecular weight difference between creatine and this compound to calculate the required amount of this compound. The creatine content in this compound is approximately 67.2%.
-
Calculate the total volume to be administered based on the animal's weight (typically 5-10 mL/kg).[16]
-
-
Solution Preparation (Prepare Fresh Daily):
-
Weigh the calculated amount of this compound powder.
-
In a sterile beaker, dissolve the powder in a portion of the vehicle (e.g., sterile water) while stirring with a magnetic stir bar.
-
Once dissolved, transfer the solution to a volumetric flask and add the vehicle to the final desired volume.
-
Measure the pH of the solution. If necessary, adjust the pH to be closer to neutral (e.g., pH 6.0-7.0) using a dilute NaOH solution to improve stability, but be cautious of potential precipitation.
-
Visually inspect the solution for any undissolved particles.
-
-
Animal Handling and Gavage Administration:
-
Acclimatize the mice to handling and restraint for several days prior to the study.[8]
-
Weigh the mouse immediately before dosing to ensure accurate volume administration.
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).[15]
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the solution slowly and steadily.[17]
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress for at least 10 minutes post-gavage.[15]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound and Creatinine
This protocol outlines a reliable HPLC method for the simultaneous quantification of creatine and creatinine in experimental samples.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Porous Graphitic Carbon (PGC) column (e.g., Hypercarb) or a mixed-mode column (e.g., Primesep 200)[5][13]
Reagents and Mobile Phase:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Creatine and creatinine analytical standards
Chromatographic Conditions (Example):
-
Mobile Phase: 90:10 (v/v) Water:Acetonitrile with 0.1% Phosphoric Acid[13]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm[13]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of creatine and creatinine standards in the mobile phase.
-
Create a series of working standards by diluting the stock solutions to cover the expected concentration range in your samples.
-
-
Sample Preparation:
-
Plasma/Serum: Perform protein precipitation by adding a 3-fold excess of cold acetonitrile, vortexing, and centrifuging. Collect the supernatant for analysis.
-
Tissue Homogenates: Homogenize the tissue in a suitable buffer, followed by protein precipitation as described above.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the peaks for creatine and creatinine based on the retention times and calibration curve of the standards.
-
IV. Visualizations
Diagram 1: Factors Contributing to Variability in this compound Experiments
Caption: Key factors contributing to experimental variability with this compound.
Diagram 2: Experimental Workflow for an In Vivo this compound Study
Caption: A standardized workflow for in vivo studies using this compound.
Diagram 3: Creatine Signaling Pathway in Muscle Cells
Caption: Simplified signaling pathway of creatine in muscle cells.
References
- 1. Minimizing creatine kinase variability in rats for neuromuscular research purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of creatine pyruvate and creatine citrate on performance during high intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of creatinine assays utilizing HPLC and IDMS traceable standards in sera of children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Creatine supplementation with specific view to exercise/sports performance: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Creatine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Host variables confound gut microbiota studies of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolites, gene expression, and gut microbiota profiles suggest the putative mechanisms via which dietary creatine increases the serum taurine and g-ABA contents in Megalobrama amblycephala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minimizing gut microbiome confounding factors in cardiovascular research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of a simple liquid chromatography assay for creatine suitable for pharmacokinetic applications, determination of plasma protein binding and verification of percent labeled claim of various creatine products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of Creatine and Creatinine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 14. HPLC Separation of Creatine, Creatinine and Histidine with MS Conditions | SIELC Technologies [sielc.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. benchchem.com [benchchem.com]
- 17. ouv.vt.edu [ouv.vt.edu]
Technical Support Center: Optimizing Creatine Salt Bioavailability in Research
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the bioavailability of creatine (B1669601) salts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the oral bioavailability of creatine salts?
A1: The oral bioavailability of creatine salts is a multi-faceted issue primarily governed by the following factors:
-
Solubility: Creatine monohydrate, the most studied form, has relatively low aqueous solubility.[1][2] While some creatine salts exhibit improved solubility, this does not always translate to superior bioavailability.[3]
-
Stability and pH: Creatine is susceptible to degradation into its inactive byproduct, creatinine (B1669602), in acidic environments.[2][4][5] The stability of different creatine salts can vary, with some being less stable than creatine monohydrate, especially in solution.[2][5][6]
-
Absorption: Creatine is absorbed from the intestine via a specific transporter, the creatine transporter (CreaT or SLC6A8).[6][7] The efficiency of this transporter can be influenced by factors such as the presence of sodium and other nutrients.[7][8]
-
Dose: Studies in animal models suggest that the oral bioavailability of creatine monohydrate is dose-dependent, with lower doses showing greater bioavailability.[3][9]
Q2: Is there a definitive advantage of using creatine salts over creatine monohydrate in terms of bioavailability?
A2: While many creatine salts were developed to improve upon the solubility of creatine monohydrate, the scientific literature does not consistently demonstrate a significant bioavailability advantage in vivo.[10] Creatine monohydrate is nearly 100% bioavailable when consumed, meaning it is either absorbed by tissues or excreted in the urine.[5][6] While some salts may dissolve more readily in vitro, this does not guarantee superior absorption or muscle uptake in a biological system. For instance, studies on creatine ethyl ester (CEE) have shown it to be less effective than creatine monohydrate at increasing serum and muscle creatine levels due to rapid degradation to creatinine in the gastrointestinal tract.[11]
Q3: How does co-ingestion of other nutrients affect creatine absorption?
A3: Co-ingestion of carbohydrates and protein with creatine has been shown to enhance creatine retention.[2][6][12] This is primarily attributed to the insulin-mediated stimulation of the creatine transporter (CreaT).[2][13] The increased insulin (B600854) levels facilitate the uptake of creatine into muscle cells.[12][13] Some research also suggests that sodium plays a role in the creatine transport process.[8]
Troubleshooting Guides
Issue 1: High variability in plasma creatine concentration post-administration.
Possible Cause & Solution
-
Question: Are you controlling for the subjects' diet and hydration status?
-
Answer: The presence of food, particularly carbohydrates and protein, can influence the rate of creatine absorption.[2][12][13] Ensure that subjects are in a fasted state or consume a standardized meal before creatine administration. Hydration is also crucial as it can affect creatine uptake into muscle cells.[14]
-
-
Question: Is the creatine salt fully dissolved before administration?
-
Question: Are you accounting for the dose-dependent nature of creatine absorption?
Issue 2: Low measured bioavailability despite using a highly soluble creatine salt.
Possible Cause & Solution
-
Question: Have you assessed the stability of the creatine salt in your formulation and in simulated gastric/intestinal fluids?
-
Answer: High solubility does not equate to high stability. Many creatine salts are less stable than creatine monohydrate, especially in acidic environments, leading to degradation into creatinine before absorption can occur.[2][5][6] It is critical to perform stability studies under conditions that mimic the gastrointestinal tract.
-
-
Question: Are you using an appropriate analytical method to differentiate between creatine and creatinine?
-
Answer: Inaccurate measurement of creatine and its primary metabolite, creatinine, can lead to misleading bioavailability data. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are reliable methods for quantifying both compounds in biological samples.[1][16][17][18] The traditional Jaffe reaction for creatinine measurement is prone to interference from other substances.[19]
-
Issue 3: Inconsistent results in Caco-2 cell permeability assays.
Possible Cause & Solution
-
Question: Is the Caco-2 cell monolayer integrity being monitored throughout the experiment?
-
Answer: The integrity of the Caco-2 cell monolayer is crucial for accurately assessing intestinal permeability. Transepithelial electrical resistance (TEER) should be measured before and after the experiment to ensure the tight junctions are intact.
-
-
Question: Are you considering the potential for transporter-mediated uptake?
-
Question: Is the pH of your apical and basolateral compartments controlled?
Data Presentation
Table 1: Solubility of Different Creatine Forms
| Creatine Form | Solubility in Water at 20°C (g/L) | Resulting pH of Saturated Solution | Reference |
| Creatine Monohydrate | 14 | 7.0 | [2] |
| Tri-creatine Citrate | 29 | 3.2 | [2] |
| Creatine Pyruvate | 54 | 2.6 | [2] |
Table 2: Creatine Content of Different Creatine Salts
| Creatine Salt | Creatine Content by Weight (%) |
| Creatine Monohydrate | 87.9% |
| Creatine Hydrochloride (HCl) | 78.2% |
| Creatine Pyruvate | 59.8% |
| Di-creatine Citrate | 57.7% |
| Creatine Citrate | 40.6% |
| Data sourced from[6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Creatine Salt Stability in Simulated Gastric Fluid (SGF)
-
Prepare SGF: Dissolve 2.0 g of sodium chloride and 3.2 g of purified pepsin in 7.0 mL of hydrochloric acid and sufficient water to make 1 liter. The final pH should be approximately 1.2.
-
Sample Preparation: Accurately weigh and dissolve a known concentration of the creatine salt in the prepared SGF.
-
Incubation: Incubate the samples at 37°C with constant gentle agitation.
-
Time Points: Withdraw aliquots at predefined time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Sample Processing: Immediately neutralize the withdrawn aliquots with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to halt the degradation process.
-
Analysis: Analyze the samples for creatine and creatinine concentrations using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of creatine remaining at each time point to determine the degradation rate.
Protocol 2: Caco-2 Cell Permeability Assay for Creatine Salts
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure integrity (typically >250 Ω·cm²).
-
Experimental Setup:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Add the creatine salt solution (at a known concentration) to the apical (AP) side and fresh HBSS to the basolateral (BL) side for AP-to-BL transport studies.
-
For BL-to-AP transport studies, add the creatine salt solution to the BL side and fresh HBSS to the AP side.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2.
-
Sampling: Collect samples from the receiver compartment at specified time intervals (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
Analysis: Quantify the concentration of the creatine salt in the collected samples using a validated analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Visualizations
Caption: Signaling pathway of creatine uptake and phosphorylation.
Caption: Experimental workflow for assessing creatine salt bioavailability.
Caption: Troubleshooting logic for poor creatine salt bioavailability.
References
- 1. pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.livemomentous.com [help.livemomentous.com]
- 5. mdpi.com [mdpi.com]
- 6. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Creatine and the creatine transporter: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. steelsupplements.com [steelsupplements.com]
- 9. Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yam-nutrition.com [yam-nutrition.com]
- 11. Creatine supplementation with specific view to exercise/sports performance: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. augmentlifeshop.com [augmentlifeshop.com]
- 13. qntsport.com [qntsport.com]
- 14. nectarpure.in [nectarpure.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. Creatinine Estimation and Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
challenges in quantifying tricreatine citrate in complex biological matrices
Welcome to the technical support center for the analytical challenges in quantifying tricreatine citrate (B86180) in complex biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in quantifying tricreatine citrate in biological samples?
A1: The primary challenge lies in the fact that this compound dissociates into creatine (B1669601) and citrate upon dissolution in aqueous environments like biological matrices.[1] Therefore, the quantification focuses on measuring the creatine moiety. The inherent challenges of quantifying creatine, a highly polar and low molecular weight compound, in a complex biological environment become the main obstacle.[2]
Q2: How does this compound degrade, and how can this be prevented during sample handling?
A2: this compound is susceptible to degradation into creatinine (B1669602). This degradation is accelerated by lower pH and higher temperatures.[3][4] For instance, this compound can result in significant creatinine levels when stored at 40°C.[3] To minimize degradation, it is crucial to keep biological samples at a neutral pH (6.5-7.5) and at low temperatures (e.g., refrigerated or frozen) immediately after collection and during processing.[3][4]
Q3: What are the most common analytical methods for quantifying creatine (from this compound) in biological matrices?
A3: The most common and robust methods are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] High-performance liquid chromatography with UV detection (HPLC-UV) is also used.[7] Other methods include gas chromatography-mass spectrometry (GC-MS) and enzymatic assays, though these may have limitations regarding specificity and interference.[8][9]
Q4: What kind of interferences can be expected when quantifying creatine in biological matrices?
A4: Interferences can arise from endogenous substances in the matrix. For instance, in enzymatic assays, substances like bilirubin, dopamine, and ascorbic acid can interfere.[9] The Jaffé reaction for creatinine measurement is prone to interference from carbonyl compounds and certain drugs.[9][10] LC-MS/MS methods are generally less susceptible to interferences due to their high selectivity.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Retention in HPLC
-
Symptom: Tailing, fronting, or no retention of the creatine peak on a standard C18 column.
-
Possible Cause: Creatine is a highly polar molecule and exhibits poor retention on traditional reversed-phase columns.[5]
-
Troubleshooting Steps:
-
Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative for retaining and separating highly polar compounds like creatine.[2][5]
-
Ion-Pairing Agents: If using a reversed-phase column, consider adding an ion-pairing reagent to the mobile phase to improve retention.[5]
-
Mobile Phase Optimization: Adjust the pH and organic solvent composition of the mobile phase to optimize peak shape and retention.
-
Issue 2: High Variability in Results
-
Symptom: Inconsistent and non-reproducible quantification results between sample replicates.
-
Possible Cause:
-
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure all samples are processed under identical conditions, including temperature and time from collection to analysis. Freeze samples at -20°C or lower for storage.[11]
-
Optimize Sample Preparation: Implement a robust protein precipitation and extraction protocol. Ensure complete dissolution of the target analyte.[7]
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., d3-creatine) to account for variability in sample preparation and matrix effects.[12]
-
Validate the Method: Perform a thorough method validation according to FDA or ICH guidelines to assess precision, accuracy, and reproducibility.[13][14]
-
Issue 3: Inaccurate Quantification/Matrix Effects
-
Symptom: Discrepancy between expected and measured concentrations, or ion suppression/enhancement in LC-MS/MS.
-
Possible Cause: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte, leading to inaccurate quantification.[15]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Optimize the LC method to separate the analyte from interfering matrix components.
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[12]
-
Dilution: Dilute the sample to reduce the concentration of interfering matrix components.
-
Evaluate Matrix Effects: Systematically assess matrix effects during method validation by comparing the response of the analyte in neat solution versus in the presence of the biological matrix.[15]
-
Data Presentation
Table 1: Stability of Creatine under Different pH Conditions
| pH | Degradation after 3 days at 25°C |
| 7.5 | Relatively Stable |
| 6.5 | Relatively Stable |
| 5.5 | 4% |
| 4.5 | 12% |
| 3.5 | 21% |
Data sourced from Harris et al. (2002) as cited in[3].
Table 2: Pharmacokinetic Parameters of Different Creatine Forms
| Creatine Form | Mean Peak Concentration (µmol/L) | Area Under the Curve (AUC) |
| Creatine Monohydrate (CrM) | ~120 mg/L (after 5g dose) | Data not specified |
| This compound (CrC) | Not significantly different from CrM | Not significantly different from CrM |
| Creatine Pyruvate (CrPyr) | 17% higher than CrM and CrC | 14% higher than CrM and CrC |
Data is a composite from multiple sources.[16][17]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Creatine in Human Plasma
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Separation: Centrifuge the blood sample at 1500-2000 x g for 10 minutes.
-
Protein Precipitation:
-
To a 50 µL aliquot of plasma, add 950 µL of acetonitrile (B52724).[5]
-
Alternatively, for a more robust precipitation, use a 70:30 (v/v) mixture of acetonitrile and methanol (B129727) containing an internal standard (e.g., D4-cyclocreatine, adaptable for creatine).[18]
-
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: HPLC-UV Method for Creatine and Creatinine Analysis
-
Column: C18 with polar end-capping.
-
Mobile Phase: Isocratic elution with a buffered aqueous solution at approximately pH 6.
-
Detection: UV at 210 nm.
-
Sample and Standard Temperature: Maintained at 5°C.
-
Run Time: Approximately 7 minutes.
-
Quantification: Based on external calibration with free creatine standards.
This is a generalized protocol based on a described method.[7]
Visualizations
References
- 1. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of cyclocreatine in mouse and rat plasma using hydrophilic-interaction ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]
- 6. An LC-MS/MS method for creatine and creatinine analysis in paraquat-intoxicated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interferences in current methods for measurements of creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Creatinine Estimation and Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.fi [idexx.fi]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Creatine - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Parameters for Tricreatine Citrate Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of tricreatine citrate (B86180). This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in the HPLC analysis of tricreatine citrate?
A1: The primary challenge in analyzing this compound lies in the highly polar nature of both creatine (B1669601) and citric acid. Traditional reversed-phase columns (like C18) often provide insufficient retention for these compounds, leading to elution near the void volume and poor separation from other polar sample components.
Q2: What type of column is best suited for this compound separation?
A2: Several column types can be effective, depending on the specific requirements of the analysis:
-
Reversed-Phase C18 Columns: While standard C18 columns can struggle with retention, they can be used effectively with ion-pairing agents in the mobile phase.
-
Porous Graphitic Carbon (PGC) Columns: These columns offer a unique retention mechanism based on the polarizability of the graphitic surface and are well-suited for retaining and separating very polar compounds like creatine.[1]
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, providing multiple interaction modes for enhanced separation of polar and non-polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is a powerful technique for separating highly polar compounds and is an excellent alternative to reversed-phase chromatography for this application.
Q3: What detection wavelength is typically used for creatine and its salts?
A3: Creatine and its derivatives have a weak chromophore and are typically detected at low UV wavelengths, commonly around 205-210 nm.[2][3]
Q4: Is this compound stable in solution during analysis?
A4: Creatine salts, including di-creatine citrate, can dissociate into creatine in aqueous solutions.[4][5][6] The stability of creatine in solution is pH-dependent, with increased degradation at lower pH values.[7] This is a critical consideration for sample preparation and storage, as changes in the sample over time can lead to inaccurate quantification. It is recommended to analyze samples as fresh as possible and to control the pH of the sample diluent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor retention of this compound (elutes at or near the void volume) | The analyte is too polar for the reversed-phase column and mobile phase combination. | 1. Introduce an ion-pairing agent: Add an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydroxide) to the mobile phase to increase the hydrophobicity of the analytes and enhance retention on a C18 column. 2. Switch to a different column: Consider using a porous graphitic carbon, mixed-mode, or HILIC column, which are better suited for retaining polar compounds. 3. Modify the mobile phase: For HILIC, use a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. |
| Peak tailing | Secondary interactions between the basic creatine molecule and acidic silanol (B1196071) groups on the silica-based column packing. | 1. Adjust mobile phase pH: Increase the pH of the mobile phase to suppress the ionization of residual silanol groups. 2. Use an ion-pairing agent: This can mask the silanol groups and improve peak shape. 3. Employ a column with end-capping: Use a column that has been end-capped to reduce the number of accessible silanol groups. 4. Consider a non-silica-based column: Porous graphitic carbon columns are not prone to silanol interactions. |
| Split peaks | Issue with the column (e.g., partially blocked frit, column void) or a problem with the injection solvent. | 1. Check the column: Reverse and flush the column to remove any blockage. If the problem persists, the column may need to be replaced. 2. Ensure sample solvent compatibility: The injection solvent should be of similar or weaker strength than the mobile phase to prevent peak distortion. |
| Irreproducible retention times | Fluctuations in mobile phase composition, temperature, or pH. | 1. Ensure proper mobile phase preparation: Premix the mobile phase components and degas thoroughly. 2. Use a column thermostat: Maintain a constant column temperature to ensure consistent retention. 3. Buffer the mobile phase: Use a buffer to maintain a stable pH, which is crucial for the retention of ionizable compounds like creatine and citric acid. |
| Unexpected peaks appearing over time | Degradation of this compound into creatine and potentially creatinine (B1669602) in the sample solution. | 1. Analyze samples promptly: Prepare and analyze samples as quickly as possible. 2. Control sample storage conditions: If storage is necessary, keep samples at a low temperature and control the pH to minimize degradation.[7] 3. Develop a stability-indicating method: Ensure the method can separate the parent compound from its potential degradants. |
Experimental Protocols
Below are examples of HPLC methodologies that can be adapted for the separation of this compound.
Method 1: Reversed-Phase HPLC with Ion-Pairing
This method is adapted from a validated procedure for creatine phosphate (B84403) sodium and its related substances, which is suitable for separating creatine from other components.[3]
-
Column: Hypersil BDS C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: An aqueous solution containing 0.2% (w/v) tetrabutylammonium hydroxide (B78521) and 0.2% (w/v) monopotassium phosphate, with the pH adjusted to 6.6 with orthophosphoric acid.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30°C[3]
-
Detection: UV at 210 nm[3]
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.
Method 2: Analysis of Di-Creatine Citrate (Adaptable for this compound)
This method was used to determine the concentration of creatine in solutions prepared from di-creatine citrate.[2]
-
Column: Betabasic C-18, 250 x 4.6 mm
-
Mobile Phase: 0.045 M ammonium (B1175870) sulfate (B86663) in water
-
Flow Rate: 0.75 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 205 nm
-
Sample Preparation: Dissolve the sample in deionized water. Filter through a 0.45 µm syringe filter prior to injection.
Quantitative Data Summary
The following tables summarize quantitative data from various HPLC methods for creatine and related compounds. These can serve as a benchmark when developing a method for this compound.
Table 1: Chromatographic Parameters from Different Methods
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
| Creatine & Creatinine | Betabasic C-18 (250 x 4.6 mm) | 0.045 M Ammonium Sulfate in Water | 0.75 | 205 | Creatine: 3.1, Creatinine: 4.2 | [2] |
| Creatine Phosphate Sodium | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | 0.2% (w/v) Tetrabutylammonium Hydroxide, 0.2% (w/v) Monopotassium Phosphate (pH 6.6) | 1.0 | 210 | ~14.0 | [3] |
| Creatine & Creatinine | Porous Graphitic Carbon | 96.95:3:0.05 (v/v) H₂O/MeCN/TFA | 1.0 | 235 | < 5 | [1] |
| Creatine & Creatinine | Polyhydroxylated glucose and sulfonated stationary phase | 2.5:2.5:90:5 (v/v/v/v) Water/Acetonitrile/0.01 M Sodium Acetate/1.0 M Sodium Hydroxide | 1.0 | N/A (EC) | Creatine: 3.50, Creatinine: 4.73 | [8] |
Table 2: Method Performance Data
| Analyte | Linearity Range (µg/mL) | Precision (%RSD) | Accuracy (%) | LOD (µg/mL) | Reference |
| Creatine | 1-100 | Within-day: 1.0-4.6, Day-to-day: 2.2-4.7 | 2.4-4.7 | N/A | [2] |
| Creatinine | 2-100 | Within-day: 1.7-4.4, Day-to-day: 2.3-5.4 | 2.4-4.8 | N/A | [2] |
| Creatine, Uric Acid, Creatinine, Hippuric Acid | 2-200 (Creatine) | N/A | N/A | 0.69 | [9] |
Visualized Workflows and Relationships
HPLC Method Development Workflow
The following diagram illustrates a logical workflow for developing and optimizing an HPLC method for this compound.
Caption: A logical workflow for HPLC method development for this compound.
Relationship between Analyte, Stationary Phase, and Mobile Phase
This diagram illustrates the interactions at play in different chromatographic modes for separating this compound.
Caption: Interactions in different HPLC modes for this compound analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [researchworks.creighton.edu]
- 9. Simultaneous determination of creatine, uric acid, creatinine and hippuric acid in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Creatine in Acidic Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the conversion of creatine (B1669601) to creatinine (B1669602) in acidic experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of creatine degradation in acidic solutions?
A1: In aqueous solutions, creatine degrades into its inactive byproduct, creatinine, through a non-enzymatic, intramolecular cyclization.[1] This reaction involves the nucleophilic attack of the amino group's nitrogen atom on the carboxyl carbon, which results in the elimination of a water molecule and the formation of the cyclic amide, creatinine.[1]
Q2: What are the main factors that accelerate the conversion of creatine to creatinine?
A2: The rate of creatine degradation to creatinine is primarily influenced by two main factors:
-
pH: The conversion is significantly faster in acidic conditions (lower pH).[2][3][4]
-
Temperature: Higher temperatures accelerate the rate of degradation.[2][3][4]
Q3: How can I minimize creatine degradation in my acidic experimental solutions?
A3: To minimize the conversion of creatine to creatinine, consider the following strategies:
-
pH Adjustment: If your experimental protocol allows, adjust the pH of the solution to a more neutral or slightly alkaline range (pH 7.5-6.5), where creatine is more stable.[2][5] The use of buffering agents can help maintain a stable pH.[4]
-
Temperature Control: Prepare and store your creatine solutions at lower temperatures (e.g., refrigeration at 4°C) if they are not for immediate use.[2][5]
-
Fresh Preparation: Prepare creatine solutions as close to the time of use as possible to minimize the duration of exposure to destabilizing conditions.
Q4: Are there alternative forms of creatine that are more stable in acidic conditions?
A4: While various forms of creatine exist, creatine monohydrate remains the most extensively researched and is very stable in its solid form.[3][4] Some buffered creatine products are marketed with claims of enhanced stability in acidic environments due to a higher pH.[6][7][8] However, research suggests that once dissolved, the key to stability remains the pH of the solution itself.[6]
Q5: What is the expected rate of creatine degradation at different pH levels?
A5: The rate of degradation is highly dependent on the pH. For example, after three days at 25°C, the percentage of creatine degraded was found to be 4% at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5.[2] More detailed quantitative data is provided in the tables below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of creatine in post-experiment analysis. | Creatine has degraded to creatinine during the experiment. | 1. Verify Solution pH: Measure the pH of your experimental solution. If it is acidic, consider if the protocol allows for pH adjustment to a more neutral range. 2. Control Temperature: Ensure that your experimental setup and solution storage are at the lowest feasible temperature. 3. Reduce Incubation Time: If possible, shorten the duration your creatine solution is exposed to acidic conditions. |
| Inconsistent results between experimental replicates. | Variable degradation of creatine due to slight differences in pH or temperature between replicates. | 1. Standardize pH: Use a calibrated pH meter and appropriate buffers to ensure consistent pH across all samples. 2. Maintain Uniform Temperature: Utilize a temperature-controlled environment (e.g., water bath, incubator) for all experimental steps. |
| Precipitate forms in the creatine solution. | Creatine has limited solubility, which can be affected by pH and temperature.[3] | 1. Check Solubility Limits: Refer to the solubility data for creatine under your experimental conditions. 2. Adjust pH: Lowering the pH can increase the solubility of creatine.[3] However, this will also increase the rate of degradation, so a balance must be found. 3. Increase Temperature: Gently warming the solution can increase solubility, but be mindful that this will also accelerate degradation.[3] |
Quantitative Data on Creatine Degradation
The following tables summarize the impact of pH and temperature on the conversion of creatine to creatinine.
Table 1: Effect of pH on Creatine Degradation at 25°C
| pH | Degradation after 3 days (%) |
| 7.5 | < 1 |
| 6.5 | < 1 |
| 5.5 | 4 |
| 4.5 | 12 |
| 3.5 | 21 |
Data adapted from a study on creatine stability in aqueous solutions.[2]
Table 2: Activation Energies for Creatine Cyclization
| pH | Activation Energy (kJ mol⁻¹) | Arrhenius Factor |
| 1 | 83.1 | 9.6 |
| 3 | 93.6 | 11.8 |
| 5 | 79.1 | 9.0 |
Data from a study on the temperature and pH dependence of creatine cyclization.[9]
Experimental Protocols
Protocol 1: Quantification of Creatine and Creatinine using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the simultaneous determination of creatine and its degradation product, creatinine.
1. Objective: To quantify the concentration of creatine and creatinine in an aqueous sample.
2. Materials and Reagents:
-
Creatine and Creatinine analytical standards
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) sulfate (B86663) or other suitable buffer salts
-
0.45 µm syringe filters
-
HPLC system with UV detector
-
Analytical column (e.g., C18 column, 250 x 4.6 mm)[10]
3. Mobile Phase Preparation: Prepare a mobile phase consisting of 0.045 M ammonium sulfate in water.[10] The mobile phase should be filtered and degassed before use.
4. Standard Preparation:
-
Prepare individual stock solutions of creatine and creatinine in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working standards by serial dilution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL for creatine and 2-100 µg/mL for creatinine).[10]
5. Sample Preparation:
-
Accurately dilute the experimental sample with the mobile phase to a concentration that falls within the calibration curve range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
6. HPLC Conditions:
-
Column: Betabasic C-18 column (250 x 4.6 mm) or equivalent[10]
-
Mobile Phase: 0.045 M ammonium sulfate in water[10]
-
Flow Rate: 0.75 mL/min[10]
-
Detection Wavelength: 205 nm[10]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
7. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the creatine and creatinine peaks based on their retention times and peak areas compared to the calibration standards.
Visualizations
Caption: Creatine degradation to creatinine is accelerated by low pH and high temperature.
Caption: Workflow for assessing creatine stability under specific experimental conditions.
Caption: Decision tree for troubleshooting creatine instability in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. drinkharlo.com [drinkharlo.com]
- 7. scispace.com [scispace.com]
- 8. help.livemomentous.com [help.livemomentous.com]
- 9. mds.marshall.edu [mds.marshall.edu]
- 10. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Purity of Tricreatine Citrate Batches
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in ensuring the consistent purity of tricreatine citrate (B86180) batches. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, detailed experimental protocols, and data presented in easily comparable tables.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor for consistent tricreatine citrate purity?
A1: The primary CQAs for this compound are purity (assay), impurity profile, and dissolution rate. Purity ensures the correct potency, while the impurity profile guarantees safety and efficacy. Key impurities to monitor include creatinine (B1669602), dicyandiamide (B1669379) (DCD), and dihydro-1,3,5-triazine (DHT).[1][2] Consistent dissolution is crucial for predictable bioavailability.
Q2: What are the common sources of batch-to-batch variability in this compound purity?
A2: Batch-to-batch variability can arise from several factors:
-
Raw Material Quality: Purity of creatine (B1669601) monohydrate and citric acid is paramount. Impurities in starting materials can carry through to the final product.
-
Manufacturing Process Parameters: Inconsistent reaction times, temperatures, pH, and solvent ratios can lead to the formation of byproducts and incomplete reactions.[3]
-
Drying Process: Improper drying can result in higher levels of residual solvents and may promote the degradation of creatine to creatinine.[3][4]
-
Storage Conditions: this compound can degrade over time, especially under high temperature and humidity. Storage at 40°C (104°F) for 28 days has been shown to increase creatinine levels.[5][6]
Q3: Are there official acceptance criteria for this compound purity and impurities?
A3: While a specific monograph for this compound may not be available in all pharmacopoeias, the acceptance criteria for process-related impurities are often guided by the USP Creatine Monohydrate monograph.[7][8] Manufacturers are responsible for establishing and justifying acceptance criteria for impurities based on safety data and stability studies.[9][10]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: Inconsistent peak areas or retention times for this compound.
This common issue can compromise the accuracy and precision of your purity assessment. The following guide will help you troubleshoot the problem systematically.
Troubleshooting Workflow for HPLC Issues
Caption: A stepwise guide to troubleshooting common HPLC issues.
Q4: My chromatogram shows drifting retention times for the main this compound peak. What should I do?
A4: Retention time drift is often related to the mobile phase or column temperature.
-
Mobile Phase: Ensure your mobile phase is fresh, properly mixed, and degassed. Small changes in mobile phase composition, especially pH, can significantly impact the retention of polar compounds like creatine.[11]
-
Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can cause retention time shifts.[11]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A minimum of 10-15 column volumes is recommended.[11]
Q5: I am observing peak tailing for the this compound peak. What is the likely cause?
A5: Peak tailing can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the basic guanidinium (B1211019) group of creatine. Adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.5) can help suppress these interactions.[12]
-
Column Contamination: A contaminated guard column or analytical column inlet frit can cause peak distortion. Try replacing the guard column or back-flushing the analytical column.[13]
Manufacturing Process Troubleshooting
Issue: A specific batch of this compound shows a lower than expected purity assay.
Logical Flow for Investigating Low Purity Batches
Caption: A logical workflow for investigating the root cause of low purity.
Q6: A recent batch of this compound has failed the purity specification. What are the first steps in the investigation?
A6: The first steps should be a thorough review of all documentation related to the batch.
-
Raw Material CoA: Check the certificates of analysis for the creatine monohydrate and citric acid used in the batch.
-
Manufacturing Records: Scrutinize the batch manufacturing records for any deviations from the standard operating procedure (SOP), such as incorrect stoichiometry, temperature excursions, or variations in reaction time. A patent for this compound specifies a 3:1 molar ratio of creatine monohydrate to citric acid.[3]
-
Impurity Profiling: Perform a detailed analysis of the batch to identify and quantify the impurities present. This will provide clues as to the source of the problem.
Q7: The impurity profile of a failed batch shows a high level of creatinine. What could be the cause?
A7: High creatinine levels are typically a result of degradation.
-
Excessive Heat During Drying: Creatine can convert to creatinine at elevated temperatures.[4] Review the drying process parameters to ensure they were within the validated range.
-
Acidic Conditions in Solution: Creatine is less stable in acidic solutions, which can accelerate its conversion to creatinine.[5] While this compound itself creates an acidic solution, prolonged exposure to certain conditions during manufacturing could be a factor.
Data Presentation
Table 1: Typical Impurity Profile and Acceptance Criteria for this compound
| Impurity | Typical Source | Recommended Limit (Not More Than) |
| Creatinine | Degradation product | 0.5% |
| Dicyandiamide (DCD) | Synthesis byproduct | 50 ppm |
| Dihydro-1,3,5-triazine (DHT) | Synthesis byproduct | Not Detected |
| Any other individual unknown impurity | Process-related | 0.1% |
| Total Impurities | Sum of all impurities | 1.0% |
Note: These limits are illustrative and should be established and validated by the manufacturer based on ICH guidelines and relevant pharmacopoeial standards.[9][10]
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling of this compound
This protocol provides a robust method for the simultaneous determination of this compound purity and its common impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14]
2. Reagents and Mobile Phase:
-
Mobile Phase: 0.045 M Ammonium Sulfate in HPLC-grade water.[14][15]
-
Diluent: Mobile phase
-
Standards: USP reference standards for creatine, creatinine, and dicyandiamide.
3. Chromatographic Conditions:
-
Detection Wavelength: 210 nm[16]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
4. Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of each reference standard in the diluent. Create a mixed working standard by diluting the stock solutions to the desired concentrations.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration within the linear range of the assay.
5. Analysis and Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Calculate the percentage of impurities and the assay of this compound using the peak areas and the concentrations of the standards.
This technical support center provides a foundational guide to ensuring the consistent purity of this compound batches. For more specific issues, it is always recommended to consult with an analytical chemistry expert.
References
- 1. researchgate.net [researchgate.net]
- 2. Creatine - Wikipedia [en.wikipedia.org]
- 3. US6211407B1 - Dicreatine citrate and this compound and method of making same - Google Patents [patents.google.com]
- 4. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Temporary title [webprod.hc-sc.gc.ca]
- 8. Temporary title [webprod.hc-sc.gc.ca]
- 9. usp.org [usp.org]
- 10. uspnf.com [uspnf.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. hplc.eu [hplc.eu]
- 13. eclass.uoa.gr [eclass.uoa.gr]
- 14. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of Tricreatine Citrate and Creatine Monohydrate Bioavailability
An objective review of physicochemical properties and pharmacokinetic data for researchers, scientists, and drug development professionals.
Introduction
Creatine (B1669601) monohydrate is the most extensively studied and widely used form of creatine supplement, known for its role in enhancing high-intensity exercise performance and increasing muscle mass. In the pursuit of improved physicochemical properties, such as solubility and stability, various alternative forms of creatine have been developed. One such alternative is tricreatine citrate (B86180). This guide provides a detailed comparison of tricreatine citrate and creatine monohydrate, focusing on their respective bioavailability as supported by experimental data. The primary rationale for developing creatine salts like this compound is to enhance water solubility, which is hypothesized to lead to improved absorption and reduced gastrointestinal distress.[1][2]
Physicochemical Properties: Solubility and Creatine Content
A key difference between the two forms lies in their solubility and the percentage of creatine they provide by weight. This compound is significantly more soluble in water than creatine monohydrate.[1] However, it contains a lower percentage of active creatine per gram.
Table 1: Comparison of Physicochemical Properties
| Property | Creatine Monohydrate (CrM) | This compound (CrC) | Reference |
| Creatine Content (% w/w) | 87.9% | ~66% | [1] |
| Solubility (20°C) | 14 g/L | 29 g/L | [1] |
| Normalized Creatine Solubility (20°C) | 12.3 g/L | 19.14 g/L (1.55-fold higher than CrM) | [1] |
| pH of Saturated Solution | ~7.0 | 3.2 | [1] |
Comparative Bioavailability: Pharmacokinetic Studies
Despite the enhanced solubility of this compound, direct pharmacokinetic studies in humans have not demonstrated superior bioavailability compared to creatine monohydrate. A key study conducted by Jäger et al. provides the most direct comparison.
Human Pharmacokinetic Data
The pivotal human study in this area involved a balanced cross-over design where subjects ingested isomolar (B1166829) amounts of creatine (4.4g) from creatine monohydrate, this compound, and creatine pyruvate.[3][4] The results indicated that while there were slight alterations in the kinetics of plasma creatine absorption, these did not translate to a significant overall bioavailability advantage for this compound over the monohydrate form.[3][4] Specifically, the mean peak plasma concentration (Cmax) and the total area under the curve (AUC), a primary indicator of bioavailability, were not significantly different between creatine monohydrate and this compound.[3][4][5]
Table 2: Human Pharmacokinetic Parameters (Isomolar Doses)
| Parameter | Creatine Monohydrate (CrM) | This compound (CrC) | Key Finding | Reference |
| Peak Plasma Concentration (Cmax) | 761.9 ± 107.7 µmol/L | 855.3 ± 165.1 µmol/L | No significant difference | [5] |
| Area Under the Curve (AUC) | 2384 ± 376.5 mM/h | 2627 ± 506.8 mM/h | No significant difference | [5] |
| Absorption Velocity Constant (ka) | Not significantly different | Not significantly different | No significant difference | [3][4] |
| Elimination Velocity Constant (kel) | Not significantly different | Not significantly different | No significant difference | [3][4] |
It is noteworthy that while this compound did not show a significant advantage, another form, creatine pyruvate, did result in significantly higher peak concentrations and AUC in the same study.[3][4] The researchers concluded that the small differences in kinetics between the monohydrate and citrate forms are unlikely to have any meaningful effect on muscle creatine elevation during supplementation.[4]
In-Silico Modeling Predictions
In contrast to human experimental data, a physiology-based pharmacokinetic (PBPK) model simulated the oral absorption of various creatine forms.[6][7] This in-silico study predicted that following a large dose (20 g/day ), the plasma AUC for creatine citrate could be 24.4% higher than that of creatine monohydrate.[6][7] While intriguing, these are simulation results and are not substantiated by the direct human clinical data currently available.
Experimental Protocols
The primary human clinical data cited is from a study with a rigorous methodology designed for direct comparison.
Protocol: Jäger et al. (2007) Comparative Pharmacokinetics Study [3][4][5]
-
Study Design: A balanced, randomized cross-over design was employed. This design is robust as each subject acts as their own control, minimizing inter-individual variability.
-
Subjects: Six healthy subjects (three female, three male) participated in the study.[3][4]
-
Supplementation Protocol: Each subject ingested a single dose on separate occasions, with a washout period between treatments. The doses were isomolar with respect to creatine content (4.4 g of pure creatine). This corresponded to:
-
5.0 g of Creatine Monohydrate (CrM)
-
6.7 g of Tri-creatine Citrate (CrC)
-
7.3 g of Creatine Pyruvate (CrPyr)
-
-
Administration: Each supplement was dissolved in 450 ml of water and ingested.[3]
-
Data Collection: Blood samples were collected at baseline and at multiple time points over an eight-hour period post-ingestion.[3][4]
-
Analysis: Plasma was analyzed for creatine concentrations to determine pharmacokinetic parameters, including Cmax, AUC, ka, and kel. Statistical analysis was performed using repeated measures ANOVA.[3][4]
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a comparative bioavailability study, such as the one described above.
References
- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cardiffsportsnutrition.co.uk [cardiffsportsnutrition.co.uk]
- 3. Comparison of new forms of creatine in raising plasma creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 7. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
A Comparative Analysis of Tricreatine Citrate and Creatine Pyruvate Efficacy
For Immediate Release
This guide provides a detailed comparison of the efficacy of two alternative forms of creatine (B1669601): tricreatine citrate (B86180) and creatine pyruvate (B1213749). The following analysis, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data on the bioavailability, solubility, and performance-enhancing effects of these compounds.
Data Summary
The quantitative data from key studies comparing tricreatine citrate and creatine pyruvate are summarized below.
Table 1: Solubility of Creatine Compounds in Water (20°C)
| Compound | Solubility (g/L) | Normalized Creatine Solubility (g/L) | Fold Increase vs. Monohydrate | pH of Saturated Solution |
| Creatine Monohydrate | 14 | 12.3 | 1.00 | 7.0 |
| This compound | 29 | 19.14 | 1.55 | 3.2 |
| Creatine Pyruvate | 54 | 32.4 | 2.63 | 2.6 |
Data sourced from Jäger et al.[1]
Table 2: Bioavailability of this compound vs. Creatine Pyruvate
| Parameter | Creatine Monohydrate | This compound | Creatine Pyruvate |
| Peak Plasma Creatine (µmol/L) | 761.9 ± 107.7 | 855.3 ± 165.1 | 972.2 ± 184.1* |
| Area Under the Curve (AUC) (mM/h) | 2384 ± 376.5 | 2627 ± 506.8 | 2985 ± 540.6 |
Statistically significant increase compared to creatine monohydrate. Data from a study involving equimolar amounts of creatine.[2]
Table 3: Effects on Exercise Performance (28-Day Supplementation)
| Performance Metric | This compound | Creatine Pyruvate |
| Mean Power | Significant Increase (p < 0.01) | Significant Increase (p < 0.001) |
| Force | Significant increase in early intervals, effect diminished over time | Significant increase across all intervals (p < 0.001) |
| Contraction Velocity | Significant Increase (p < 0.01) | Significant Increase (p < 0.001) |
| Relaxation Velocity | No significant change | Significant Increase (p < 0.01) |
| Oxygen Consumption (during rest) | No significant change | Significant Increase (p < 0.05) |
Data from Jäger et al. (2008).[3][4]
Experimental Protocols
Bioavailability Study Protocol (Jäger et al.)
A crossover design study was implemented where subjects ingested equimolar amounts of creatine from creatine monohydrate, this compound, and creatine pyruvate. Plasma creatine concentrations were measured over an 8-hour period to determine pharmacokinetic parameters, including peak concentration and area under the curve (AUC).[2]
Exercise Performance Study Protocol (Jäger et al., 2008)
This study was a double-blind, placebo-controlled, randomized trial.
-
Participants: Healthy young athletes.
-
Supplementation: Participants were administered 5 g/day of either this compound (n=16), creatine pyruvate (n=16), or a placebo (n=17) for 28 days.[4][5]
-
Exercise Protocol: The assessment of performance was conducted using an intermittent handgrip exercise of maximal intensity. This consisted of ten 15-second exercise intervals, with each interval followed by a 45-second rest period.[4][5]
-
Measurements: Performance metrics such as mean power, force, contraction velocity, and relaxation velocity were recorded. Oxygen consumption was also measured during the rest periods.[4][5]
Visualizations
Signaling Pathways
Creatine supplementation is known to influence cellular signaling pathways that are crucial for muscle growth and adaptation. A key pathway implicated is the Akt/mTOR pathway, which plays a central role in protein synthesis.
References
- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The effects of creatine pyruvate and creatine citrate on performance during high intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of creatine pyruvate and creatine citrate on performance during high intensity exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Tricreatine Citrate and Creatine Monohydrate on ATP Resynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tricreatine citrate (B86180) and the widely studied creatine (B1669601) monohydrate, with a focus on their effects on adenosine (B11128) triphosphate (ATP) resynthesis. This document synthesizes available experimental data, details relevant methodologies, and visualizes the key biochemical pathways involved in creatine metabolism and its role in cellular energy homeostasis.
Introduction to Creatine and ATP Resynthesis
Creatine is a naturally occurring nitrogenous organic acid that plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. Its primary function is to facilitate the rapid regeneration of ATP, the cell's immediate energy currency, through the phosphocreatine (B42189) (PCr) system. During intense physical activity, ATP is hydrolyzed to adenosine diphosphate (B83284) (ADP) to release energy. The enzyme creatine kinase (CK) catalyzes the transfer of a phosphate (B84403) group from PCr to ADP, thereby rapidly resynthesizing ATP.[1] Supplementation with exogenous creatine aims to increase intramuscular creatine and PCr stores, enhancing the capacity of this high-energy phosphate buffer system.[2]
Creatine monohydrate is the most extensively researched form of creatine and is considered the "gold standard" for its well-documented efficacy and safety profile.[3] However, various alternative forms, including tricreatine citrate, have been developed with claims of improved solubility, bioavailability, and ultimately, enhanced ergogenic effects. This guide will objectively evaluate the scientific evidence supporting the effects of this compound on ATP resynthesis in comparison to creatine monohydrate.
Comparative Efficacy: this compound vs. Creatine Monohydrate
Direct comparative studies measuring the effects of this compound versus creatine monohydrate on muscle phosphocreatine levels and ATP resynthesis rates are limited in the existing scientific literature. The majority of comparative research has focused on pharmacokinetic parameters, such as plasma creatine concentrations, as an indicator of bioavailability.
A key study by Jäger et al. (2007) investigated the plasma creatine response following oral ingestion of equimolar amounts of creatine monohydrate, this compound, and creatine pyruvate (B1213749). The results indicated that while creatine pyruvate led to a significantly higher peak plasma creatine concentration, there was no statistically significant difference in the area under the curve (AUC) between this compound and creatine monohydrate, suggesting similar overall bioavailability.[4]
While plasma bioavailability is an important factor, it does not directly translate to muscle creatine uptake and subsequent impact on ATP resynthesis. Another study by Jäger et al. (2008) demonstrated that both this compound and creatine pyruvate supplementation for 28 days significantly improved performance during high-intensity intermittent handgrip exercise.[5] However, this study did not include a creatine monohydrate arm for direct comparison of performance outcomes related to ATP resynthesis.
Data Summary: Pharmacokinetics and Performance
The following tables summarize the available quantitative data from comparative studies.
Table 1: Pharmacokinetic Comparison of Creatine Compounds
| Creatine Form | Dose (Creatine Equivalent) | Peak Plasma Creatine Concentration (µmol/L) | Area Under the Curve (AUC) (mmol/L·h) |
| Creatine Monohydrate | 4.4 g | 761.9 ± 107.7 | 2.38 ± 0.38 |
| This compound | 4.4 g | 855.3 ± 165.1 | 2.63 ± 0.51 |
| Creatine Pyruvate | 4.4 g | 972.2 ± 184.1 | 2.99 ± 0.54 |
*Data from Jäger et al. (2007).[4] Values are presented as mean ± standard deviation. *Significantly different from Creatine Monohydrate.
Table 2: Performance Effects of this compound Supplementation
| Performance Metric | Placebo | This compound (5 g/day ) |
| Change in Mean Power (28 days) | Not significant | Significant increase (p < 0.01) |
| Change in Force (Interval 1 & 2) | No significant change | Significant increase (p < 0.01) |
| Change in Contraction Velocity | No significant change | Significant increase (p < 0.01) |
*Data adapted from Jäger et al. (2008).[5] This study did not include a creatine monohydrate comparison group.
Signaling Pathways and Mechanisms of Action
The ergogenic effects of creatine are primarily mediated through the creatine kinase/phosphocreatine (CK/PCr) shuttle. This intracellular energy circuit efficiently transports high-energy phosphate from the mitochondria, where ATP is produced, to sites of high ATP consumption, such as the myofibrils for muscle contraction.
The Creatine Kinase/Phosphocreatine Shuttle
The following diagram illustrates the phosphocreatine shuttle mechanism.
Caption: The Phosphocreatine Shuttle for ATP regeneration.
Experimental Protocols
The primary method for non-invasively assessing muscle bioenergetics and ATP resynthesis in vivo is Phosphorus-31 Magnetic Resonance Spectroscopy (³¹P-MRS).
³¹P-MRS for Measurement of Phosphocreatine Recovery and ATP Synthesis
Principle: ³¹P-MRS can detect and quantify phosphorus-containing metabolites, including PCr, ATP, and inorganic phosphate (Pi), in skeletal muscle. By measuring the rate of PCr recovery following a bout of exercise, the maximal rate of mitochondrial ATP synthesis can be calculated.[6]
Experimental Workflow:
-
Baseline Measurement: A resting ³¹P-MRS spectrum is acquired to determine the baseline concentrations of PCr, ATP, and Pi.
-
Exercise Protocol: The subject performs a standardized, intense exercise protocol within the MRI scanner to deplete muscle PCr stores.
-
Post-Exercise Recovery: Immediately following exercise cessation, a series of dynamic ³¹P-MRS spectra are acquired over several minutes to monitor the time course of PCr resynthesis.
-
Data Analysis: The PCr recovery data are fitted to a mono-exponential curve to calculate the rate constant of PCr recovery (kPCr), which is a direct index of the muscle's oxidative capacity and ATP resynthesis rate.
The following diagram outlines the general workflow for a ³¹P-MRS experiment to assess ATP resynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Creatine Supplementation for Muscle Growth: A Scoping Review of Randomized Clinical Trials from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE SAFETY AND EFFICACY OF CREATINE MONOHYDRATE SUPPLEMENTATION: WHAT WE HAVE LEARNED FROM THE PAST 25 YEARS OF RESEARCH - Gatorade Sports Science Institute [gssiweb.org]
- 4. Comparison of new forms of creatine in raising plasma creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of creatine pyruvate and creatine citrate on performance during high intensity exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular correlates of MRS-based 31phosphocreatine muscle resynthesis rate in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of Tricreatine Citrate and Creatine HCL for Researchers and Drug Development Professionals
In the landscape of sports nutrition and clinical research, the pursuit of more efficacious creatine (B1669601) formulations beyond the industry-standard creatine monohydrate continues. Among the alternatives, tricreatine citrate (B86180) and creatine hydrochloride (HCL) have garnered attention for their purported advantages in solubility and bioavailability. This guide provides a detailed, data-driven comparison of these two creatine salts, acknowledging the current scarcity of direct head-to-head studies and instead drawing upon their individual comparisons with creatine monohydrate.
Physicochemical and Pharmacokinetic Properties
The primary rationale for developing alternative creatine forms lies in overcoming the relatively low aqueous solubility of creatine monohydrate. Improved solubility is theorized to enhance absorption and reduce gastrointestinal distress.[1][2]
| Property | Tricreatine Citrate | Creatine HCL | Creatine Monohydrate (Benchmark) |
| Creatine Content by Mass | ~66% | ~78%[3] | ~88-90%[3] |
| Aqueous Solubility | 29 g/L at 20°C[4] | Reportedly 10 to 41 times more soluble than monohydrate.[3][5] | 14 g/L at 20°C[4] |
| Solution pH | Acidic (pH ~3.2)[4][6] | Acidic | Neutral (pH ~7)[4] |
| Bioavailability | Similar to monohydrate; absorption of monohydrate is already near 100%.[7] | Potentially higher permeability and absorption suggested by predictive models, but human data is limited.[3][8] | Considered highly bioavailable, with nearly 100% intestinal absorption.[6] |
| Effective Daily Dose | Not well-established, likely higher than monohydrate due to lower creatine content. | 1-2 grams (marketed claim).[3] | 3-5 grams.[3] |
| Gastrointestinal Side Effects | Potentially reduced due to higher solubility. | Lower likelihood of GI discomfort is a common marketing claim.[3][5] | Mild bloating may occur, especially during a loading phase.[3] |
Experimental Protocols
1. Solubility Determination: Shake-Flask Method with HPLC Quantification
This method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.
-
Objective: To quantify the maximum concentration of this compound or creatine HCL that can be dissolved in water at a controlled temperature.
-
Procedure:
-
An excess amount of the creatine salt is added to a known volume of deionized water in a sealed flask.
-
The flask is placed in a thermostatically controlled shaker bath (e.g., at 25°C) and agitated for a period sufficient to reach equilibrium (e.g., 24-48 hours).
-
The resulting suspension is allowed to settle, and the supernatant is carefully removed and filtered (e.g., using a 0.45 µm syringe filter) to remove any undissolved particles.
-
The filtrate is then diluted and analyzed using High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the concentration of dissolved creatine.[9] A standard curve created from known concentrations of a creatine standard is used for quantification.[9]
-
2. Bioavailability Assessment: Pharmacokinetic Study
Pharmacokinetic studies are essential to determine the rate and extent of absorption of a drug or supplement.
-
Objective: To compare the plasma concentration-time profiles of this compound and creatine HCL following oral administration.
-
Procedure:
-
Subjects (animal models or human volunteers) are administered a single dose of either this compound or creatine HCL.
-
Blood samples are collected at predetermined time points over a specified period (e.g., 8 hours).[7]
-
Plasma is separated from the blood samples, and the concentration of creatine is quantified using a validated analytical method such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[10]
-
Pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated to assess and compare the bioavailability of the two forms.[7]
-
Signaling Pathways and Cellular Mechanisms
Creatine supplementation influences several signaling pathways that are crucial for muscle growth and energy metabolism. The primary mechanism involves the creatine kinase system, where creatine is converted to phosphocreatine, which acts as a rapid source of ATP regeneration. This enhanced energy availability is thought to trigger downstream signaling cascades.
One of the key pathways affected is the Akt/mTOR pathway, which is a central regulator of muscle protein synthesis and hypertrophy. Creatine supplementation has been shown to increase the phosphorylation of downstream targets of mTOR, such as p70S6K, indicating an activation of this anabolic pathway. Additionally, creatine may upregulate the expression of genes related to muscle growth, such as insulin-like growth factor 1 (IGF-1).[11][[“]]
Creatine signaling pathway in muscle cells.
Experimental Workflow for Comparative Analysis
A comprehensive evaluation of novel creatine formulations involves a multi-step process, from initial physicochemical characterization to in vivo performance studies.
Experimental workflow for evaluating creatine supplements.
Discussion and Conclusion
The theoretical advantage of both this compound and creatine HCL over creatine monohydrate is their enhanced aqueous solubility.[4] This is primarily due to the acidic nature of the citrate and hydrochloride salts, which lowers the pH of the solution and thereby increases the solubility of creatine.[4][6] Proponents suggest this could lead to better absorption, reduced gastrointestinal side effects, and the need for a lower dosage.[1][2]
However, the existing scientific literature does not conclusively support the superiority of these forms in terms of bioavailability and performance outcomes in humans. Creatine monohydrate is already known to have excellent bioavailability, with nearly 100% being absorbed.[6] Therefore, the practical benefit of increased solubility on muscle creatine uptake remains a subject of debate. While some predictive models and marketing claims suggest enhanced bioavailability for creatine HCL, robust human clinical trials directly comparing it to creatine monohydrate are lacking.[8] For this compound, studies have shown that while it is more soluble, it does not significantly differ from creatine monohydrate in terms of plasma creatine concentration after ingestion.[7]
References
- 1. nutritioncapital.com.au [nutritioncapital.com.au]
- 2. bubsnaturals.com [bubsnaturals.com]
- 3. transparentlabs.com [transparentlabs.com]
- 4. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jinfiniti.com [jinfiniti.com]
- 6. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Supplementing With Which Form of Creatine (Hydrochloride or Monohydrate) Alongside Resistance Training Can Have More Impacts on Anabolic/Catabolic Hormones, Strength and Body Composition? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sportsmedoa.com [sportsmedoa.com]
- 12. consensus.app [consensus.app]
Tricreatine Citrate vs. Placebo for Ergogenic Enhancement: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the ergogenic effects of tricreatine citrate (B86180) versus a placebo, with a focus on experimental data and methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: The Phosphocreatine (B42189) System
Creatine (B1669601) supplementation is understood to enhance athletic performance primarily through its role in the phosphocreatine (PCr) energy system. During high-intensity, short-duration exercise, adenosine (B11128) triphosphate (ATP) is rapidly depleted to provide energy. Creatine, stored in skeletal muscle as phosphocreatine, donates a phosphate (B84403) group to adenosine diphosphate (B83284) (ADP), quickly regenerating ATP. This increased capacity for ATP regeneration can delay the onset of fatigue and improve performance in activities requiring repeated bursts of power and strength.[1]
Caption: The Phosphocreatine (PCr) energy shuttle for rapid ATP regeneration in muscle cells.
Summary of Quantitative Data
The following tables summarize the key findings from a double-blind, placebo-controlled, randomized study comparing the effects of tricreatine citrate and a placebo on performance during high-intensity intermittent exercise.[2][3]
Table 1: Effects on Mean Power Output
| Group | Pre-Supplementation (Watts) | Post-Supplementation (Watts) | Change from Baseline | p-value vs. Placebo |
| This compound | - | - | Significant Increase | < 0.01 |
| Placebo | - | - | No Significant Change | - |
Table 2: Effects on Muscle Force
| Group | Interval 1 & 2 | Interval 6 & 9 |
| This compound | Significant Increase (p < 0.01) | No Significant Improvement |
| Placebo | No Significant Change | No Significant Change |
Table 3: Effects on Contraction and Relaxation Velocity
| Group | Contraction Velocity | Relaxation Velocity |
| This compound | Significant Increase (p < 0.01) | No Significant Improvement |
| Placebo | No Significant Change | No Significant Change |
Table 4: Effects on Oxygen Consumption
| Group | Oxygen Consumption During Rest | |---|---|---| | this compound | No Significant Improvement | | Placebo | No Significant Improvement |
Experimental Protocols
A key study in this area employed a double-blind, placebo-controlled, randomized design to assess the ergogenic effects of this compound.[3]
Subject Population: Healthy young athletes were recruited for the study. Participants were randomly assigned to one of three groups: this compound, creatine pyruvate (B1213749), or placebo.[3]
Supplementation Protocol:
-
Dosage: 5 grams per day.[3]
-
Duration: 28 days.[3]
-
Blinding: The study was double-blinded, meaning neither the participants nor the researchers knew which supplement each group was receiving.[3]
Exercise Protocol:
-
Exercise Type: Intermittent handgrip exercise of maximal intensity.[3]
-
Structure: Subjects performed ten 15-second exercise intervals, with each interval followed by a 45-second rest period.[3]
-
Assessments: Performance was evaluated before (pre-test) and after (post-test) the 28-day supplementation period.[3]
Measurements:
-
Primary Outcome Measures: Mean power, force, contraction velocity, and relaxation velocity.[2][3]
-
Secondary Outcome Measure: Oxygen consumption was measured during the rest periods.[2][3]
Caption: Experimental workflow for assessing this compound's ergogenic effects.
Conclusion
The available evidence suggests that four weeks of this compound supplementation can significantly improve performance during intermittent, high-intensity exercise. Specifically, it has been shown to increase mean power output and contraction velocity.[2][3] However, the beneficial effect on muscle force appears to diminish over repeated intervals.[2][3] In contrast, the placebo group showed no significant improvements in the measured performance parameters. These findings indicate that this compound is a more effective ergogenic aid than a placebo for specific types of athletic performance.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Tricreatine Citrate
The selection of an appropriate analytical method is critical for quality control, stability testing, and pharmacokinetic studies. The two methods discussed here, HPLC-UV and LC-MS/MS, are widely used for the analysis of creatine (B1669601) and its derivatives.[1][2] This guide will delve into their respective performance characteristics, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance parameters of HPLC-UV and LC-MS/MS for the analysis of creatine, providing a clear comparison of their capabilities.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL[3][4] | 0.5 - 200 µg/mL |
| Accuracy (Recovery) | 95.3% - 104.7%[3][4] | 96.23% - 102.75% |
| Within-Day Precision (RSD) | 1.0% - 4.6%[3][4] | Not explicitly stated, but method deemed robust |
| Day-to-Day Precision (RSD) | 2.2% - 4.7%[3][4] | Not explicitly stated, but method deemed robust |
| Limit of Quantification (LOQ) | 1 - 5 µg/mL[1] | 0.5 µg/mL |
| Run Time | < 7 minutes[3][4] | 1.5 - 2.5 minutes[5][6] |
Experimental Protocols: A Detailed Look
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a robust and cost-effective approach for the routine analysis of creatine.
Sample Preparation: A representative sample of the creatine-containing material is accurately weighed and dissolved in a suitable solvent, typically ultra-pure water.[7] The solution is then diluted to fall within the calibrated range of the instrument and filtered through a 0.45 µm filter before injection.[7]
Chromatographic Conditions:
-
Column: A C18 column with polar end-capping is commonly used.[7]
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer, such as 0.045 M ammonium (B1175870) sulfate (B86663) or potassium phosphate (B84403) monobasic (pH 4), is employed.[1][4]
-
Flow Rate: A typical flow rate is between 0.75 and 1.0 mL/min.[4][8]
-
Detection: UV detection is performed at a wavelength of 205-210 nm.[7][9]
-
Temperature: The column is maintained at ambient or a controlled temperature, for instance, 45°C.[8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies and the detection of trace amounts of creatine.[6][10]
Sample Preparation: For biological matrices like plasma or urine, a simple protein precipitation step is often sufficient.[6] This typically involves adding a precipitating agent like acetonitrile, followed by vortexing and centrifugation to remove proteins.[6] The resulting supernatant is then injected into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a C6-Phenyl column is frequently used for the retention of polar analytes like creatine.[6][11]
-
Mobile Phase: A gradient elution is often used, consisting of an aqueous phase with a modifier like 0.1% formic acid and an organic phase such as methanol (B129727) or acetonitrile.
-
Flow Rate: Flow rates are typically in the range of 0.3 to 0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of creatine and an internal standard.[5]
Workflow and Pathway Visualizations
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of HPLC-UV and LC-MS/MS methods.
Caption: Logical flow of a cross-validation study.
References
- 1. researchgate.net [researchgate.net]
- 2. marketing.eurofinsus.com [marketing.eurofinsus.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a fast LC-MS/MS method for the quantitation of creatine and taurine in sports supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Research Portal [researchworks.creighton.edu]
- 9. High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. shodex.com [shodex.com]
evaluating the safety profile of tricreatine citrate compared to creatine monohydrate
A comprehensive review of the available scientific literature indicates that while creatine (B1669601) monohydrate possesses a well-established and robust safety profile, tricreatine citrate (B86180), an alternative form of creatine, lacks substantial clinical safety data. This guide provides a detailed comparison of the safety profiles of these two creatine forms, drawing upon existing experimental evidence to inform researchers, scientists, and drug development professionals.
Creatine monohydrate has been the subject of extensive scientific investigation for several decades, with numerous clinical trials supporting its safety and efficacy. In contrast, tricreatine citrate, while suggested to offer benefits such as improved solubility, has not been rigorously evaluated for its safety in humans through published clinical studies.
Executive Summary of Safety Profiles
The available data on the safety of this compound is sparse, primarily limited to manufacturer-provided safety data sheets and a single pharmacokinetic study. These sources suggest a low-hazard profile but do not offer the depth of clinical evidence available for creatine monohydrate.
| Safety Parameter | This compound | Creatine Monohydrate |
| Overall Safety | Limited data; Not classified as hazardous in safety data sheets.[1][2] | Well-established safety profile supported by extensive clinical trials.[3][4] |
| Renal Function | No clinical data available. | No adverse effects on kidney function in healthy individuals at recommended doses.[5][6] |
| Liver Function | No clinical data available. | No evidence of liver damage in healthy individuals.[[“]][8] |
| Gastrointestinal Distress | Anecdotally suggested to have a lower incidence due to higher solubility, but no clinical data to support this. | Can cause mild, dose-dependent gastrointestinal discomfort in some individuals.[9][10] |
In-Depth Safety Profile: Creatine Monohydrate
Creatine monohydrate is one of the most studied dietary supplements, with a strong consensus within the scientific community regarding its safety for most healthy individuals when consumed at recommended dosages.
Renal Function
Concerns about creatine supplementation and kidney health have been largely debunked by numerous clinical studies. While creatine supplementation can lead to a slight increase in serum creatinine (B1669602) levels, this is a byproduct of creatine metabolism and not necessarily indicative of kidney damage.[5] More sensitive markers of renal function have consistently shown no adverse effects from creatine monohydrate supplementation in healthy individuals.[11][12]
Key Experimental Findings on Renal Function (Creatine Monohydrate):
| Study Design | Dosage | Duration | Key Findings | Reference |
| Randomized, double-blind, placebo-controlled | 3g/day and 5g/day | 35 days | No significant differences in novel kidney injury biomarkers (KIM-1, MCP-1) or traditional markers (eGFR, proteinuria, albuminuria) compared to placebo. | [11] |
| Systematic review and meta-analysis | Various | Varied | No statistically significant differences in glomerular filtration rate (GFR) following creatine supplementation compared to control. | [13][14] |
| Randomized, double-blind, placebo-controlled | ~10g/day | 3 months | A decrease in cystatin C levels suggested an improvement in glomerular filtration rate; no evidence of renal dysfunction. | [12] |
Liver Function
The impact of creatine monohydrate on liver health has also been extensively studied, with the majority of evidence indicating no adverse effects in healthy individuals.[[“]][8] Routine monitoring of liver enzymes in clinical trials has not revealed any clinically significant changes with creatine monohydrate supplementation.
Key Experimental Findings on Liver Function (Creatine Monohydrate):
| Study Design | Dosage | Duration | Key Findings | Reference |
| Review of clinical trials | Various | Varied | No adverse effects on liver function tests (e.g., liver enzymes) reported in healthy adults, even with long-term or high-dose supplementation. | [[“]] |
| Cross-sectional population-based study | Dietary intake | N/A | No association between higher dietary creatine intake and increased risk of liver fibrosis, cirrhosis, or fatty liver. | [15] |
| Review of clinical and preclinical studies | Various | Varied | No evidence of liver damage in healthy individuals at recommended doses. | [8] |
Gastrointestinal Distress
The most commonly reported side effect of creatine monohydrate supplementation is gastrointestinal discomfort, which can include bloating, stomach upset, and diarrhea.[9][10] These effects are typically mild, dose-dependent, and can often be mitigated by splitting the daily dose or taking creatine with meals.
Key Experimental Findings on Gastrointestinal Distress (Creatine Monohydrate):
| Study Design | Dosage | Duration | Key Findings | Reference |
| Double-blind, randomized trial | 10g single dose vs. 5g twice daily | 28 days | Significantly higher incidence of diarrhea with a single 10g dose compared to split doses. | [9] |
| Single-blind, randomized clinical trial | 5g/day vs. 20g/day loading | 28 days | Higher proportion of participants in the loading dose group reported GI symptoms, which were also rated as more severe. | [16] |
| Review of clinical trials | Various | Varied | While some individuals report GI distress, large trials show no significant difference in the overall incidence of side effects compared to placebo. | [10] |
In-Depth Safety Profile: this compound
The safety profile of this compound is not well-documented in peer-reviewed clinical literature. The available information is primarily derived from non-clinical sources.
Renal and Liver Function
There are no published clinical studies that have specifically evaluated the effects of this compound supplementation on renal or hepatic function in humans.
Gastrointestinal Distress
While it has been suggested that the higher water solubility of this compound might lead to a lower incidence of gastrointestinal side effects compared to creatine monohydrate, this claim is not supported by published experimental data.
Material Safety Data Sheet (MSDS) Information
The MSDS for this compound indicates that it is not classified as a hazardous substance.[1][2] Potential health effects are listed as mild eye and skin irritation upon prolonged exposure and possible respiratory tract irritation from dust inhalation in sensitive individuals.[1]
Experimental Protocols for Safety Assessment
A standardized approach to evaluating the safety of creatine supplementation is crucial. The following outlines typical methodologies used in clinical trials.
Renal Function Assessment
A comprehensive assessment of renal function should include a battery of biomarkers beyond just serum creatinine.
Liver Function Assessment
The evaluation of hepatic safety typically involves monitoring key liver enzymes.
Gastrointestinal Symptom Assessment
Validated questionnaires are a common tool for quantifying gastrointestinal distress in clinical trials.
Conclusion
Based on the currently available evidence, creatine monohydrate has a well-established safety profile and is considered safe for healthy individuals when used appropriately. The potential for mild gastrointestinal discomfort exists but is often manageable.
In contrast, the safety of this compound has not been sufficiently evaluated in human clinical trials. While preliminary information from safety data sheets is reassuring, it does not substitute for rigorous clinical investigation. Therefore, for researchers, scientists, and drug development professionals, creatine monohydrate remains the benchmark for both efficacy and safety until more comprehensive data on this compound becomes available. Any future research on this compound should prioritize a thorough evaluation of its safety profile, employing standardized experimental protocols as outlined in this guide.
References
- 1. This compound MSDS/SDS | Supplier & Distributor [eleph-citrics.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. THE SAFETY AND EFFICACY OF CREATINE MONOHYDRATE SUPPLEMENTATION: WHAT WE HAVE LEARNED FROM THE PAST 25 YEARS OF RESEARCH - Gatorade Sports Science Institute [gssiweb.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Adverse effects of creatine supplementation: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. droracle.ai [droracle.ai]
- 9. Gastrointestinal distress after creatine supplementation in athletes: are side effects dose dependent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A short review of the most common safety concerns regarding creatine ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel renal biomarkers show that creatine supplementation is safe: a double-blind, placebo-controlled randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of creatine supplementation on kidney function: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of creatine supplementation on kidney function: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]
- 15. Creatine consumption and liver disease manifestations in individuals aged 12 years and over - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medrxiv.org [medrxiv.org]
Navigating the Intestinal Barrier: A Comparative Guide to Creatine Permeability in Caco-2 Cell Monolayers
For researchers and drug development professionals, understanding the intestinal permeability of active compounds is a critical step in assessing their potential oral bioavailability. This guide provides a comparative analysis of the permeability of various creatine (B1669601) formulations, with a focus on tricreatine citrate (B86180), across the industry-standard Caco-2 cell monolayer model. While direct quantitative data for tricreatine citrate is limited in publicly available literature, existing studies offer valuable insights into its relative performance compared to other creatine salts.
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that mimic the intestinal epithelium. This in vitro model is widely used to predict the intestinal absorption of orally administered substances. The key metric for permeability is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses the cell monolayer.
Comparative Permeability of Creatine Formulations
Experimental data on the Caco-2 permeability of various creatine salts reveals distinct differences in their ability to traverse the intestinal epithelial barrier. The following table summarizes the available findings.
| Creatine Formulation | Apparent Permeability (Papp) Across Caco-2 Monolayers | Key Findings |
| This compound | Data not available (qualitatively described as reduced) | Studies indicate that the citrate salt form of creatine exhibits reduced permeability compared to creatine monohydrate[1][2][3][4]. |
| Creatine Monohydrate | Low (0.2-3% transport across the monolayer in 90 minutes) | Generally exhibits poor apical to basolateral permeation[1][5]. This low permeability is a key characteristic used as a benchmark for comparison. |
| Creatine Pyruvate | No significant difference compared to Creatine Monohydrate | Permeability characteristics are reported to be similar to that of creatine monohydrate[1][2][3][4]. |
| Creatine Hydrochloride | No significant difference compared to Creatine Monohydrate | Permeability characteristics are reported to be similar to that of creatine monohydrate[1][2][3][4]. |
Note: Specific Papp values for creatine salts are not consistently reported in the cited literature. The comparison is based on qualitative descriptions and percentage of transport data from peer-reviewed studies.
Experimental Protocol: Caco-2 Permeability Assay
The following is a generalized protocol for assessing the permeability of compounds using the Caco-2 cell monolayer model, based on standard industry practices.
I. Cell Culture and Monolayer Formation
-
Cell Seeding: Caco-2 cells are seeded onto semi-permeable filter supports (e.g., Transwell® inserts) in multi-well plates.
-
Differentiation: The cells are cultured for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer with well-established tight junctions.
-
Monolayer Integrity Assessment: Prior to the permeability assay, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values within a pre-defined acceptable range are used for the experiment. The passage of a low-permeability marker, such as Lucifer Yellow, can also be used to confirm monolayer integrity.
II. Permeability Assay
-
Preparation of Test Compound: The creatine salt is dissolved in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a predetermined concentration.
-
Assay Initiation: The culture medium is removed from the apical (upper) and basolateral (lower) compartments of the Transwell® inserts. The cell monolayers are washed with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: The test compound solution is added to the apical compartment, and fresh transport buffer is added to the basolateral compartment.
-
Basolateral to Apical (B-A) Transport (for efflux assessment): The test compound solution is added to the basolateral compartment, and fresh transport buffer is added to the apical compartment.
-
Incubation: The plates are incubated at 37°C with gentle agitation for a defined period (e.g., 90-120 minutes).
-
Sampling: At the end of the incubation period, samples are collected from both the apical and basolateral compartments.
-
Analysis: The concentration of the creatine compound in the samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
III. Data Analysis
The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment (mol/s).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment (mol/cm³).
An efflux ratio (ER) can be calculated by dividing the Papp value from the B-A transport by the Papp value from the A-B transport. An ER greater than 2 suggests that the compound is a substrate for active efflux transporters. Studies on creatine suggest that its transport is not significantly affected by common efflux pumps like P-glycoprotein or multidrug resistance-associated protein[5].
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical Caco-2 permeability assay.
Caption: Workflow of a Caco-2 cell permeability assay.
Signaling Pathways and Transport Mechanisms
The transport of creatine across the intestinal epithelium is thought to be a complex process. While passive diffusion across the cell membrane (transcellular) and between cells (paracellular) occurs, the low permeability of creatine monohydrate suggests these are not highly efficient pathways. The potential involvement of specific transporters in the uptake of creatine in the intestine is an area of ongoing research. The available data suggests that creatine is not a significant substrate for major efflux transporters like P-glycoprotein[5]. The reduced permeability of the citrate form may be related to its physicochemical properties, such as its charge and size, which could hinder its passage through the lipid bilayer of the cell membrane or the tight junctions between cells.
Caption: Potential transport pathways for creatine across intestinal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical characterization of creatine N-methylguanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of creatine transport using Caco-2 monolayers as an in vitro model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Properties of Tricreatine Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of tricreatine citrate (B86180), contrasting it with the more extensively studied creatine (B1669601) monohydrate and other established antioxidants. Due to a notable lack of direct experimental studies on the antioxidant capacity of tricreatine citrate, this comparison is based on the known antioxidant mechanisms of its constituent parts—creatine and citric acid—and available data on its physicochemical properties.
Introduction to Creatine and Oxidative Stress
Creatine, a naturally occurring compound synthesized from amino acids, plays a crucial role in cellular energy metabolism.[1] Beyond its well-documented ergogenic effects, emerging evidence highlights creatine's role as an antioxidant.[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a range of pathologies. Creatine has been shown to mitigate oxidative damage through both direct and indirect mechanisms.[2]
This compound is a salt formed from three creatine molecules and one citric acid molecule.[3] This formulation is suggested to offer enhanced solubility compared to creatine monohydrate, which may influence its bioavailability and subsequent physiological effects.[3]
Comparative Analysis of Creatine Forms
While direct comparative data on the antioxidant activity of this compound is scarce, a comparison of its physical and chemical properties with creatine monohydrate provides a basis for postulating its potential efficacy.
| Property | This compound | Creatine Monohydrate | Significance for Antioxidant Potential |
| Creatine Content (wt.) | ~66% | ~88% | Higher creatine content in monohydrate may imply a greater direct contribution to creatine-related antioxidant mechanisms per gram. |
| Solubility in Water | Higher than Creatine Monohydrate[3] | Lower | Increased solubility could potentially lead to enhanced absorption and bioavailability of creatine, indirectly influencing its antioxidant capacity. |
| Stability | Less stable than Creatine Monohydrate at elevated temperatures.[3] | More stable | Lower stability could be a consideration for formulation and storage, but its impact on in vivo antioxidant activity is not well-established. |
| Additional Component | Citric Acid | Water | Citric acid is a known antioxidant, which may contribute to the overall antioxidant profile of this compound.[4][5] |
Mechanisms of Antioxidant Action
The potential antioxidant properties of this compound can be attributed to the combined effects of creatine and citric acid.
Creatine's Antioxidant Mechanisms
Creatine exerts its antioxidant effects through multiple pathways:
-
Direct Scavenging of Reactive Species: Creatine has been shown to directly scavenge ROS and reactive nitrogen species (RNS).
-
Mitochondrial Protection: By supporting cellular energy status, creatine helps maintain mitochondrial integrity, a primary site of ROS production.
-
Enhancement of Endogenous Antioxidant Enzymes: Studies suggest that creatine supplementation can increase the activity of key antioxidant enzymes such as glutathione (B108866) peroxidase.
dot
Caption: Putative antioxidant pathways of this compound.
Citric Acid's Antioxidant Contribution
Citric acid, a key component of this compound, is a well-recognized antioxidant.[4][5] It can chelate metal ions that catalyze oxidative reactions and may also have direct radical-scavenging properties.[6] This suggests that the citrate moiety in this compound could contribute to its overall antioxidant capacity.
Experimental Protocols for Antioxidant Validation
To empirically validate the antioxidant properties of this compound, standardized in vitro and cell-based assays are essential.
In Vitro Chemical Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[7]
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Add various concentrations of the test compound (this compound) to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, a blue-green chromophore, which is measured by a decrease in absorbance.[8]
-
Protocol:
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Dilute the ABTS radical cation solution with a suitable buffer to a specific absorbance.
-
Add different concentrations of the test compound to the ABTS radical cation solution.
-
After a set incubation period, measure the absorbance at a specific wavelength (e.g., 734 nm).
-
Determine the percentage of inhibition of the ABTS radical cation.
-
dot
Caption: General workflow for in vitro antioxidant assays.
Cell-Based Assays
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.[9]
-
Protocol:
-
Seed cells (e.g., HepG2) in a 96-well plate and grow to confluency.
-
Wash the cells and then treat them with the test compound and a fluorescent probe (e.g., DCFH-DA).
-
After an incubation period, wash the cells to remove the treatment.
-
Induce oxidative stress by adding a radical initiator (e.g., AAPH).
-
Measure the fluorescence intensity over time. A reduction in fluorescence indicates antioxidant activity.
-
dot
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion and Future Directions
This compound presents a theoretically promising profile as an antioxidant due to the combined properties of creatine and citric acid, along with its enhanced solubility. However, the current body of scientific literature lacks direct experimental evidence to quantify its antioxidant capacity in comparison to creatine monohydrate or other antioxidants.
Future research should focus on conducting head-to-head comparative studies using the standardized assays outlined in this guide. Such studies are crucial for validating the antioxidant potential of this compound and elucidating whether its unique formulation translates to superior biological activity. This will provide the necessary data for researchers, scientists, and drug development professionals to make informed decisions regarding its potential applications.
References
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. Creatine as an antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citric Acid: Uses, Benefits, and More [health.com]
- 5. Citric Acid: Benefits, Uses, and Risks [webmd.com]
- 6. Citric Acid Effects on Brain and Liver Oxidative Stress in Lipopolysaccharide-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Oral Pharmacokinetics of Tricreatine Citrate and Creatine Monohydrate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of oral tricreatine citrate (B86180) and creatine (B1669601) monohydrate, supported by key experimental data.
A pivotal study in the field directly compared the oral pharmacokinetics of tricreatine citrate (CrC) with the extensively studied creatine monohydrate (CrM). The findings indicate that while both forms are effective in increasing plasma creatine levels, their pharmacokinetic profiles are remarkably similar under single-dose conditions.
Executive Summary of Pharmacokinetic Data
A study by Jäger et al. (2007) investigated the absorption kinetics of three different forms of creatine. The key pharmacokinetic parameters for this compound and creatine monohydrate are summarized below. The data reveals no statistically significant differences in the mean peak plasma concentration (Cmax) or the total area under the plasma concentration-time curve (AUC) between the two forms.[1]
| Pharmacokinetic Parameter | This compound (CrC) | Creatine Monohydrate (CrM) |
| Mean Peak Concentration (Cmax) | 855.3 ± 165.1 µmol/L | 761.9 ± 107.7 µmol/L |
| Time to Peak (Tmax) | 1.9 ± 0.8 h | 2.0 ± 0.7 h |
| Area Under the Curve (AUC) | 2627 ± 506.8 µmol/L·h | 2384 ± 376.5 µmol/L·h |
| Absorption Rate Constant (ka) | 2.0 ± 1.0 /h | 2.1 ± 1.0 /h |
| Elimination Rate Constant (kel) | 0.9 ± 0.3 /h | 1.0 ± 0.3 /h |
Data sourced from Jäger et al. (2007). Values are presented as mean ± standard deviation.
Detailed Experimental Protocol
The aforementioned data was obtained from a randomized, balanced cross-over study involving six healthy subjects (three male, three female).[1]
Dosing and Administration: Each participant ingested a single dose of isomolar (B1166829) amounts of creatine, equivalent to 4.4 g of pure creatine.[1] This corresponded to 6.7 g of this compound and 5 g of creatine monohydrate, dissolved in 450 ml of water.[2]
Study Design: A balanced cross-over design was employed, where each subject received all three treatments (this compound, creatine monohydrate, and creatine pyruvate) in a randomized order, with a washout period between each treatment to eliminate any carry-over effects.
Sample Collection and Analysis: Venous blood samples were collected at baseline (pre-ingestion) and at multiple time points over an eight-hour period following ingestion. Plasma was separated and analyzed for creatine concentrations using a specific analytical method to determine the pharmacokinetic profiles.[1]
Pharmacokinetic Analysis: The plasma concentration-time data for each participant and each creatine form were used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
Experimental Workflow
The workflow for the comparative pharmacokinetic study is illustrated below.
Caption: Experimental workflow for the comparative pharmacokinetic study.
Bioavailability and Absorption Considerations
The intestinal absorption of creatine monohydrate is known to be nearly complete, approaching 100%.[1][2] This high bioavailability suggests that there is little room for improvement in terms of the total amount of creatine absorbed.[1] The study by Jäger et al. (2007) concluded that the observed minor differences in plasma creatine kinetics between the different forms are unlikely to have a significant impact on muscle creatine elevation during periods of creatine loading.[3]
Creatine Transport and Cellular Uptake
The transport of creatine from the bloodstream into target tissues, such as muscle and brain, is a crucial step in its physiological action. This process is mediated by specific creatine transporters. The efficiency of this transport system can influence the overall efficacy of creatine supplementation.
Caption: Simplified pathway of creatine from ingestion to cellular uptake.
References
A Meta-Analysis of Creatine Formulations: A Comparative Guide for Researchers
An objective comparison of the efficacy, safety, and bioavailability of various creatine (B1669601) forms, supported by experimental data.
Creatine stands as one of the most researched and utilized ergogenic aids in sports nutrition. Its role in rapidly regenerating adenosine (B11128) triphosphate (ATP) has established its efficacy in improving strength, power output, and muscle mass. While creatine monohydrate (CM) is the most extensively studied form, a multitude of alternative formulations have entered the market, each claiming superior properties such as enhanced bioavailability, stability, and reduced side effects. This guide provides a meta-analytical overview of the existing scientific literature, comparing creatine monohydrate to its most common alternatives to inform researchers, scientists, and drug development professionals.
Comparative Analysis of Creatine Forms
Creatine monohydrate remains the gold standard, against which all other forms are measured.[1] Decades of research have consistently shown that CM supplementation effectively increases intramuscular creatine and phosphocreatine (B42189) concentrations by 15-40%, leading to significant gains in anaerobic exercise capacity, strength, and muscle mass.[2][3][4][5] Furthermore, studies indicate that CM is not degraded during normal digestion, and nearly 99% of an orally ingested dose is either taken up by muscle tissue or excreted in urine.[2][3][4][6]
Alternative forms, such as Creatine Ethyl Ester (CEE) and buffered creatine (e.g., Kre-Alkalyn), were developed to address purported issues with CM, such as stability and potential gastrointestinal discomfort. However, independent scientific evidence has largely failed to support these claims.
Efficacy and Performance Outcomes
Data from comparative studies consistently demonstrates that alternative creatine formulations do not offer superior performance benefits over creatine monohydrate.
| Creatine Form | Key Efficacy Findings | Supporting Studies |
| Creatine Monohydrate (CM) | Consistently increases muscle creatine, strength, power, and lean body mass. The most effective form established by hundreds of studies.[7] | [2][3][4][5] |
| Creatine Ethyl Ester (CEE) | Shown to be less effective than CM at increasing muscle creatine content.[4] Degrades rapidly to creatinine (B1669602) in the gastrointestinal tract, reducing bioavailability.[4][8] | [4][8][9][10] |
| Buffered Creatine (Kre-Alkalyn) | No significant difference in muscle creatine content, body composition, or training adaptations compared to CM.[5][11][12] Does not offer fewer side effects than CM.[2][5] | [2][5][6][11][12][13] |
| Creatine Hydrochloride (HCl) | Marketed for its higher solubility.[10][14] However, there is a lack of robust human trials demonstrating superior efficacy over CM for performance or muscle creatine uptake.[10][14] | [10][14][15] |
| Creatine Magnesium Chelate | Some studies suggest it may be as effective as CM, but there is no conclusive evidence that it is superior.[13] | [13][16] |
Pharmacokinetics and Bioavailability
The central claim of many novel creatine forms is improved bioavailability. However, experimental data robustly supports the high bioavailability of creatine monohydrate.
| Creatine Form | Bioavailability & Stability Profile | Key Experimental Data |
| Creatine Monohydrate (CM) | High bioavailability (~99% oral absorption).[2][3][4] Stable during digestion.[2][4] | A single 5-gram oral dose results in a peak plasma creatine level of approximately 120 mg/L within 1-2 hours.[7] |
| Creatine Ethyl Ester (CEE) | Low stability in acidic (stomach) conditions.[3][8] Rapidly degrades to the waste product creatinine, which is then excreted.[4][8] | Studies show significantly increased serum creatinine levels following CEE ingestion compared to CM, indicating less efficient delivery to muscle.[4] |
| Buffered Creatine (Kre-Alkalyn) | Claims of enhanced stability due to higher pH are not supported by independent studies.[5] Research shows no significant difference in muscle creatine retention compared to CM.[2][5][11] | A 28-day study found that changes in muscle creatine content were not significantly different between buffered creatine and CM groups.[11][12] |
Key Signaling Pathways
Creatine's anabolic effects are thought to be mediated, in part, through the activation of signaling pathways involved in muscle protein synthesis. Supplementation can influence the Akt/mTOR pathway, a central regulator of muscle growth.[17][18][[“]][20] Increased intracellular water content (cell swelling) caused by creatine uptake may also act as an anabolic stimulus.[17]
Creatine's influence on the Akt/mTOR muscle protein synthesis pathway.
Experimental Protocols
Standardized methodologies are crucial for the accurate comparison of creatine formulations. Below are outlines for key experimental procedures cited in the literature.
Muscle Creatine Content Measurement
The direct quantification of intramuscular creatine remains the most definitive method for assessing the efficacy of a creatine supplement.
Protocol: Muscle Biopsy and Analysis
-
Sample Collection: A muscle biopsy is obtained from a suitable muscle (e.g., vastus lateralis) using a needle biopsy technique under local anesthesia.[21] The sample (approx. 10-20 mg) is immediately frozen in liquid nitrogen and stored at -80°C.[21]
-
Sample Preparation: The frozen tissue is weighed and homogenized on ice in a cold assay buffer. Proteins and other interfering substances are removed, often by perchloric acid precipitation followed by neutralization or by using a 10 kDa molecular weight cut-off spin filter.[21]
-
Quantification (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification.[21][22]
-
Mobile Phase: An isocratic mobile phase, often a buffered aqueous solution (e.g., pH 6), is used.[22]
-
Column: A C18 column is typically employed for separation.[22]
-
Detection: UV detection at 210 nm is used to identify and quantify creatine by comparing its retention time and peak area to known standards.[22]
-
Workflow for a typical double-blind, placebo-controlled creatine trial.
Logical Relationship of Creatine Forms
Creatine monohydrate serves as the foundational and reference compound. Other forms are essentially derivatives or mixtures that have not demonstrated superior efficacy in rigorous, peer-reviewed studies.
Relationship between CM, alternative forms, and supporting evidence.
Conclusion
Based on the overwhelming body of scientific literature, creatine monohydrate is the most effective and safest form of creatine supplement available.[1][4] Claims of superior bioavailability, stability, and efficacy for alternative forms such as creatine ethyl ester and buffered creatine are not supported by independent, peer-reviewed research.[4][5][8][9] For professionals in research and drug development, creatine monohydrate remains the benchmark compound for efficacy and has a well-established safety profile from extensive clinical trials.[2][4][23] Future research on novel creatine formulations must include direct, rigorous comparisons to creatine monohydrate to validate any claims of superiority.
References
- 1. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ast-ss.com [ast-ss.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A buffered form of creatine does not promote greater changes in muscle creatine content, body composition, or training adaptations than creatine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. examine.com [examine.com]
- 7. Creatine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. livemomentous.com [livemomentous.com]
- 10. lovelifesupplements.co.uk [lovelifesupplements.co.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. A buffered form of creatine does not promote greater changes in muscle creatine content, body composition, or training adaptations than creatine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6 Types of Creatine: Benefits, Research, and How to Choose [healthline.com]
- 14. nutrabio.com [nutrabio.com]
- 15. myprotein.com [myprotein.com]
- 16. mdpi.com [mdpi.com]
- 17. Creatine Supplementation and Skeletal Muscle Metabolism for Building Muscle Mass- Review of the Potential Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sportsmedoa.com [sportsmedoa.com]
- 19. consensus.app [consensus.app]
- 20. journals.physiology.org [journals.physiology.org]
- 21. benchchem.com [benchchem.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Creatine - Mayo Clinic [mayoclinic.org]
Safety Operating Guide
Proper Disposal of Tricreatine Citrate in a Laboratory Setting
A comprehensive guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of tricreatine citrate (B86180).
This document provides essential procedural guidance for the proper disposal of tricreatine citrate, ensuring the safety of laboratory personnel and adherence to environmental regulations. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible management of its disposal is crucial to maintain a safe working environment and prevent environmental contamination.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Although not classified as hazardous, prolonged exposure or inhalation of dust may cause mild irritation to the eyes, skin, and respiratory tract.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of a spill, avoid generating dust and collect the material using a scoop or sweep.[2]
Step-by-Step Disposal Procedures
The disposal of this compound should be approached systematically, taking into account the quantity of the waste and local and institutional regulations.
Step 1: Waste Identification and Segregation
-
Unused or Expired Product: Keep the this compound in its original, clearly labeled container.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing boats, spill cleanup materials, or personal protective equipment, should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams to prevent unintended reactions.
Step 2: Evaluation of Disposal Options
Consult your institution's Environmental Health and Safety (EHS) department to determine the approved disposal method. While this compound is considered non-hazardous, institutional policies and local regulations will ultimately dictate the appropriate disposal route.
Option A: Licensed Waste Disposal (Recommended)
The most prudent and universally compliant method for disposing of this compound is through a licensed chemical waste disposal company.[3][4] This approach ensures that the waste is handled and processed in accordance with all regulatory requirements.
-
Containerization: Ensure the waste is in a securely sealed and properly labeled container. The label should clearly identify the contents as "this compound" and include any other information required by your institution.
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for a waste pickup with your institution's EHS department or their designated waste disposal vendor.
Option B: In-Lab Management (Subject to Institutional Approval)
For small quantities of uncontaminated this compound, some institutions may permit in-lab disposal methods. However, it is critical to obtain explicit approval from your EHS department before proceeding with these options.
-
Solid Waste Disposal (Trash): Some guidelines for non-hazardous solid chemical waste may permit disposal in the regular trash.[3] Before considering this option, verify that your institution's policies allow for the disposal of non-hazardous chemicals in the municipal waste stream. The material should be securely bagged to prevent dust formation.
-
Drain Disposal (Sewer): While some non-hazardous, water-soluble solids may be approved for drain disposal, the Safety Data Sheet for this compound advises against discharging it to sewer systems.[4] This is due to the potential for large quantities to alter the pH of wastewater.[1] Therefore, drain disposal is generally not recommended unless specifically approved by your EHS department for very small, neutralized quantities.
Quantitative Data Summary
| Property | Value/Information | Source |
| GHS Classification | Not classified as hazardous | [1] |
| pH Effect | Bulk spills could alter pH if released in significant quantities. | [1] |
| Environmental Hazard | Considered low risk for aquatic or terrestrial toxicity under normal handling. Avoid environmental release of large quantities. | [1] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
Essential Safety and Logistics for Handling Tricreatine Citrate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of Tricreatine citrate (B86180), a common supplement ingredient. While generally not classified as hazardous, adherence to safety protocols is crucial to mitigate risks of irritation and ensure a safe laboratory environment.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Tricreatine citrate in various laboratory settings.
| Situation | Recommended Personal Protective Equipment |
| Routine Handling & Weighing | - Gloves: Nitrile or latex gloves.[2] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][3] - Lab Coat: Standard laboratory coat. - Respiratory Protection: Not generally required if handled in a well-ventilated area.[2] Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate. |
| Spill Cleanup | - Gloves: Chemical-resistant gloves (e.g., nitrile).[2] - Eye Protection: Chemical splash goggles.[2] - Respiratory Protection: A NIOSH-approved respirator with a particulate filter is recommended to avoid inhaling dust.[2] - Protective Clothing: Impervious clothing to prevent skin contact.[2] |
| Firefighting | - Self-Contained Breathing Apparatus (SCBA): Necessary to protect against hazardous combustion gases.[4] - Full Protective Gear: To prevent contact with skin and eyes.[4] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area to minimize dust inhalation.[2] A chemical fume hood is recommended for procedures that may generate significant dust.
-
Avoid Contact: Take precautions to avoid contact with skin and eyes.[2][3] In case of contact, rinse the affected area thoroughly with water.[2]
-
Dust Formation: Minimize the formation of dust during handling and weighing.[2]
-
Hygiene: Wash hands thoroughly after handling the substance.[1][3] Contaminated clothing should be removed and washed before reuse.[2][3]
Storage:
-
Container: Store in a tightly closed container in a dry, well-ventilated place.[2]
-
Conditions to Avoid: Keep away from heat and sources of ignition.[4] Avoid conditions that could lead to dust formation.[4]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[4]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Avoid allowing the chemical to enter drains.[2]
-
Cleanup: Carefully scoop or sweep up the spilled material, avoiding dust generation.[2] Collect the material in a suitable, closed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal:
-
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[2]
-
The material may be sent to a licensed chemical destruction facility.[2]
-
Do not dispose of the material in sewer systems.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and spill response for this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
